molecular formula C20H27NO11 B3030826 Amygdaloside CAS No. 96420-61-0

Amygdaloside

Cat. No.: B3030826
CAS No.: 96420-61-0
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-SWRVSKMJSA-N
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Description

Amygdaloside, more commonly known in research by its standard name Amygdalin or as Laetrile (a semi-synthetic derivative), is a cyanogenic glycoside compound first isolated in the 1830s from bitter almonds . Its chemical structure is d-mandelonitrile-β-d-glucoside-6-β-glucoside (C20H27NO11) . This compound occurs naturally in the kernels and seeds of various fruits within the Rosaceae family, such as apricots, peaches, and bitter almonds . This compound is a subject of extensive research due to its diverse pharmacological activities. It has been investigated for its potential anti-tumor properties in various in vitro models, including studies on prostate, colon, cervical, and breast cancer cells . Proposed mechanisms for its anti-cancer effects include the induction of apoptosis through the endogenous mitochondrial pathway, regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and cell cycle arrest . Beyond oncology, its research applications extend to investigating anti-inflammatory, immunomodulatory, anti-fibrotic, and analgesic effects, as well as its impact on the digestive and immune systems . The compound's mechanism of action is complex. Upon enzymatic hydrolysis by β-glucosidase, it decomposes to release benzaldehyde and hydrocyanic acid (HCN) . This process is a key focus of its research profile, particularly concerning the activity of the gut microbiota when the compound is administered orally . The variability in gut flora can significantly influence the compound's metabolic fate, leading to differing research outcomes and contributing to ongoing scientific debate . This product is provided For Research Use Only. It is strictly prohibited for human consumption. Oral ingestion can lead to cyanide poisoning due to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis in the gastrointestinal tract . Researchers must adhere to all safety protocols and regulations in their jurisdiction when handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIJNAGGSZNQT-SWRVSKMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name amygdalin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Amygdalin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031434
Record name DL-Amygdalin
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Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
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CAS No.

51371-34-7, 29883-15-6
Record name DL-Amygdalin
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Record name Amygdalin
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Melting Point

223-226 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Amygdalin Biosynthetic Pathway in Prunus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite in many Prunus species, responsible for the bitter taste of kernels in certain varieties, such as bitter almonds. Its biosynthesis is a multi-step enzymatic process that is tightly regulated at the genetic level. This technical guide provides a comprehensive overview of the amygdalin biosynthetic pathway, detailing the enzymes, genes, and intermediates involved. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the pathway and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biochemistry, genetics, and drug development interested in the study and manipulation of this important metabolic pathway.

Introduction

The biosynthesis of amygdalin in Prunus species, particularly in almond (Prunus dulcis), has been the subject of extensive research. This pathway is of significant interest due to its role in plant defense and its implications for the food industry, where the bitterness of kernels is a crucial trait. The presence or absence of amygdalin is the primary determinant of the sweet versus bitter almond phenotype[1][2]. Understanding the molecular machinery behind amygdalin production is essential for crop improvement and for exploring the potential pharmacological properties of cyanogenic glucosides.

This guide will focus on the core biosynthetic pathway, its genetic regulation, and the experimental methodologies used to elucidate and quantify its components.

The Amygdalin Biosynthetic Pathway

The synthesis of amygdalin begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the monoglucoside prunasin (B192207), which is then further glycosylated to form amygdalin. The key enzymes and intermediates are detailed below.

From Phenylalanine to Mandelonitrile (B1675950)

The initial steps of the pathway involve the conversion of L-phenylalanine to mandelonitrile, catalyzed by two cytochrome P450 enzymes:

  • PdCYP79D16 : A member of the CYP79 family, this enzyme catalyzes the conversion of L-phenylalanine to its corresponding oxime.

  • PdCYP71AN24 : Belonging to the CYP71 family, this enzyme further metabolizes the oxime to mandelonitrile[3][4][5].

These two enzymes form a crucial control point in the pathway, and their expression is a key determinant of amygdalin production.

From Mandelonitrile to Prunasin

Mandelonitrile is then glucosylated to form the monoglucoside prunasin. This reaction is catalyzed by UDP-glucosyltransferases (UGTs):

  • UGT85A19 : This was the first identified UGT responsible for the glucosylation of mandelonitrile to prunasin[6].

  • PdUGT94AF3 : More recently, this UGT has also been shown to catalyze the formation of prunasin from mandelonitrile[3][4][5].

From Prunasin to Amygdalin

The final step in the biosynthesis is the addition of a second glucose molecule to prunasin, forming amygdalin. This β(1→6) glycosylation is carried out by:

  • PdUGT94AF1 and PdUGT94AF2 : These two UGTs are responsible for the conversion of prunasin to amygdalin[3][4][5].

The entire biosynthetic pathway is illustrated in the diagram below.

Amygdalin_Biosynthesis Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile PdCYP79D16 PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin UGT85A19 PdUGT94AF3 Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 PdUGT94AF2 bHLH2_Regulation cluster_bitter Bitter Almond cluster_sweet Sweet Almond bHLH2_bitter Functional bHLH2 CYP_genes_on PdCYP79D16 & PdCYP71AN24 (Transcription ON) bHLH2_bitter->CYP_genes_on Amygdalin_produced Amygdalin Biosynthesis CYP_genes_on->Amygdalin_produced bHLH2_sweet Mutated bHLH2 (Non-functional) CYP_genes_off PdCYP79D16 & PdCYP71AN24 (Transcription OFF) bHLH2_sweet->CYP_genes_off No_Amygdalin No Amygdalin Biosynthesis CYP_genes_off->No_Amygdalin Experimental_Workflow cluster_quantification Metabolite Quantification cluster_gene_function Gene Functional Analysis Sample_Prep Sample Preparation (Grinding, Extraction) HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Data_Analysis_Metabolite Data Analysis (Quantification) HPLC_MS->Data_Analysis_Metabolite Vector_Const Vector Construction Agroinfiltration Agroinfiltration in N. benthamiana Vector_Const->Agroinfiltration Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction Product_Detection Product Detection (HPLC-MS) Metabolite_Extraction->Product_Detection

References

A Technical Guide to the Natural Sources, Distribution, and Analysis of Amygdalin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyanogenic glycoside amygdalin (B1666031), focusing on its natural occurrence in the plant kingdom, quantitative distribution, biosynthetic pathway, and the methodologies employed for its extraction and analysis.

Natural Sources and Distribution of Amygdalin

Amygdalin is a naturally occurring chemical compound classified as a cyanogenic glycoside.[1] Upon enzymatic hydrolysis, it can release hydrogen cyanide, a potent toxin, which serves as a natural defense mechanism for the plant against herbivores.[1][2] This compound is notably present in a wide array of plant species, distributed across several families.

Primary Plant Families:

  • Rosaceae: This family is the most significant source of amygdalin, which is particularly concentrated in the seeds (kernels or pips) of many of its members.[1][3][4] This includes commercially important fruits such as apricots, almonds, peaches, plums, cherries, and apples.[1][3]

  • Poaceae (Grasses): Certain species within the grass family are known to contain amygdalin.[1]

  • Fabaceae (Legumes): Amygdalin is also found in various legumes.[1]

  • Other Families: The compound has been identified in over 2,500 plant species, including those in the Caprifoliaceae, Mimosaceae, and Oleaceae families.[5]

Distribution within the Plant: Amygdalin is not uniformly distributed throughout the plant. It is most highly concentrated in the seeds or kernels.[1][3] For instance, in peaches, the amygdalin content is greater in the endocarp (the hard pit) and kernel than in the fleshy mesocarp.[2][6] Within the seeds themselves, the distribution can be uneven, with some studies on apricot seeds showing varying concentrations between the center and the epidermis.[7] The bitterness of an almond kernel is directly related to its amygdalin content; "sweet" varieties contain significantly less amygdalin than "bitter" ones due to differences in the expression of genes involved in its biosynthesis.[1][8]

Quantitative Data on Amygdalin Content

The concentration of amygdalin varies widely depending on the plant species, cultivar, growing region, and environmental factors.[1][2][9] The following table summarizes amygdalin concentrations found in the seeds/kernels of various plants as reported in scientific literature.

Plant SpeciesCultivar/TypeAmygdalin Concentration (g/kg or mg/g)Reference(s)
Almond (Prunus dulcis)Bitter33 - 54[1]
Semibitter~1[1]
Sweet (Nonbitter)0.063 (average)[1]
Apricot (Prunus armeniaca)Not Specified14[1]
Not Specified14.4[10]
Bitter CultivarsCan be > 50 (5%)[3]
Cherry, Black (Prunus serotina)Not Specified2.7[1]
Cherry, Red (Prunus cerasus)Not Specified3.9[1]
Peach (Prunus persica)Not Specified6.8[1][10]
Plum (Prunus domestica)Green17.5[10]
Black10.0[10]
Various4 - 17.5[1]
Apple (Malus domestica)Not Specified3[1]
Various1 - 4[3]
Cashew (Anacardium occidentale)Not Specified4.9[11]

Note: Concentrations can vary significantly. The data presented is for comparative purposes.

Biosynthesis of Amygdalin

Amygdalin is a diglucoside derived from the aromatic amino acid L-phenylalanine.[1] The biosynthetic pathway involves a series of enzymatic conversions, primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucosyltransferases (UGT).[2][8][12] The process begins in the tegument (seed coat) and is completed in the cotyledons of the developing seed.[8]

The key steps are:

  • L-Phenylalanine to Mandelonitrile (B1675950): The amino acid L-phenylalanine is converted to mandelonitrile through a series of reactions catalyzed by two distinct cytochrome P450 enzymes, identified in almonds as PdCYP79D16 and PdCYP71AN24.[2][8]

  • Mandelonitrile to Prunasin (B192207): Mandelonitrile is then glycosylated (a glucose molecule is added) to form the monoglucoside prunasin. This step is catalyzed by a UDP-glucosyltransferase (UGT).[8][12]

  • Prunasin to Amygdalin: Finally, a second glucose molecule is added to prunasin to form the diglucoside amygdalin. This final glycosylation step is catalyzed by specific UGTs, such as PdUGT94AF1 and PdUGT94AF2 in almonds.[8][12]

Amygdalin_Biosynthesis cluster_pathway Amygdalin Biosynthetic Pathway cluster_enzymes Enzyme Classes Phe L-Phenylalanine Man Mandelonitrile Phe->Man PdCYP79D16 PdCYP71AN24 Pru Prunasin Man->Pru UGT85A19 PdUGT94AF3 Amy Amygdalin Pru->Amy PdUGT94AF1 PdUGT94AF2 CYP Cytochrome P450s UGT Glucosyltransferases

Caption: Biosynthetic pathway of amygdalin from L-phenylalanine.

Methodologies for Amygdalin Analysis

The accurate quantification of amygdalin in plant matrices requires robust extraction and analytical protocols. The complex nature of plant seeds, which are often rich in lipids, necessitates careful sample preparation.[2]

Several methods have been developed for the extraction of amygdalin from plant material. The choice of method often depends on factors such as desired efficiency, time, and solvent usage.

  • Reflux Extraction:

    • Principle: This method involves boiling the sample in a solvent for an extended period, with the solvent vapors being condensed and returned to the extraction flask.

    • Protocol Example: Ground seed material is boiled in ethanol (B145695) (e.g., at 70-90°C for 100 minutes) or water containing 0.1% citric acid.[13][14] The citric acid helps to create a slightly acidic environment, which can improve stability. The resulting extract is then filtered for analysis.[14]

  • Soxhlet Extraction:

    • Principle: A continuous solid-liquid extraction method where the sample is placed in a thimble and repeatedly washed with fresh, condensed solvent (e.g., methanol). It is known for its high extraction efficiency over long cycles.[13]

    • Protocol Example: A 50 mg ground almond sample is placed in a Soxhlet apparatus and extracted with methanol (B129727) at 65-70°C for approximately 16 hours.[13] While effective, this method is time and solvent-intensive.

  • Microwave-Assisted Extraction (MAE):

    • Principle: Microwave energy is used to heat the solvent and sample, accelerating the extraction process. This method is significantly faster and requires less solvent than traditional techniques.[13]

    • Protocol Example: The sample is suspended in a solvent like methanol or a 2% citric acid solution and subjected to microwave radiation (e.g., at 50-70°C for 90 seconds).[13][15] The extract is then cooled and filtered.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Principle: After initial solvent extraction, SPE is often used to clean up the sample by removing interfering compounds.

    • Protocol Example: The crude extract is passed through a C18 cartridge.[2][14][16] The cartridge retains non-polar interferences while allowing the more polar amygdalin to be eluted, resulting in a cleaner sample for analysis.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of amygdalin.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Principle: The extract is injected into a liquid chromatograph, and amygdalin is separated from other components on a stationary phase (column) before being detected by a UV detector.

    • Column: A reversed-phase C18 column is typically used.[2][11]

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water.[11][14] A ratio of 15:85 (v/v) methanol to water has been shown to provide good separation.[11][14]

    • Detection: Amygdalin is typically detected using a photodiode array (PDA) or UV detector at a wavelength of around 214 nm.[2]

    • Quantification: Concentration is determined by comparing the peak area of amygdalin in the sample to a calibration curve constructed from certified amygdalin standards.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: This highly sensitive and specific method couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. It is ideal for detecting trace amounts of amygdalin.

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode.[16]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For amygdalin, a common transition is monitoring the precursor ion at m/z 456 to the product ion at m/z 323.[2][16]

    • Quantification: An internal standard (e.g., geniposide) is often used to improve accuracy.[17] Quantification is achieved using an external calibration curve.[16] The limit of quantification (LOQ) for this method can be as low as a few nanograms per gram.[17][18]

Amygdalin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis & Quantification Start Plant Material (e.g., Kernels, Seeds) Grind Homogenization (Grinding/Crushing) Start->Grind Extract Extraction (Reflux, Soxhlet, MAE) Grind->Extract Filter Filtration Extract->Filter SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Filter->SPE Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) SPE->Analysis Quant Data Processing & Quantification Analysis->Quant Result Amygdalin Concentration Quant->Result

Caption: General experimental workflow for amygdalin analysis.

References

Amygdaloside In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been a subject of interest in cancer research for decades.[1] Its purported anti-cancer properties have been investigated in numerous in vitro studies, revealing a multi-faceted mechanism of action that primarily involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of amygdalin, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular processes involved.

Core Mechanisms of Action

In vitro studies have consistently demonstrated that amygdalin can exert cytotoxic effects on various cancer cell lines. The principal mechanisms underlying these effects are detailed below.

Induction of Apoptosis

Amygdalin has been shown to trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway.[2] This process is characterized by a series of biochemical events that lead to distinct morphological changes and cell death. The key molecular players in amygdalin-induced apoptosis include:

  • Modulation of the Bax/Bcl-2 Ratio: Amygdalin treatment has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[5]

  • Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[5] Specifically, amygdalin has been shown to increase the activity of caspase-3, an executioner caspase that cleaves various cellular substrates, leading to the characteristic features of apoptosis.[3][6]

Cell Cycle Arrest

Amygdalin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][7] This prevents the cells from entering the S phase (DNA synthesis) and M phase (mitosis), thereby inhibiting their division and growth. This effect is achieved through the modulation of key cell cycle regulatory proteins:

  • Cyclins and Cyclin-Dependent Kinases (CDKs): Amygdalin has been reported to downregulate the expression of cyclins such as cyclin A and cyclin B, and their catalytic partners, CDK1 and CDK2.[8] These complexes are essential for the progression through different phases of the cell cycle.

  • CDK Inhibitors: In some cancer cell lines, amygdalin has been shown to increase the expression of CDK inhibitors like p19.[1]

Modulation of Signaling Pathways

The anti-cancer effects of amygdalin are also mediated by its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and metastasis. Key pathways affected include:

  • Akt-mTOR Pathway: Amygdalin has been shown to inhibit the Akt-mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1]

  • NF-κB Pathway: Studies have indicated that amygdalin can inhibit the NF-κB signaling pathway, which is involved in inflammation and the promotion of cancer cell survival.[1]

  • MAPK Pathway: The p38 MAPK pathway has been implicated in amygdalin-induced apoptosis, where its activation can lead to the upregulation of pro-apoptotic proteins.[5][9]

Enzymatic Conversion to Cyanide

A significant aspect of amygdalin's mechanism of action is its enzymatic hydrolysis to hydrogen cyanide (HCN).[10] This conversion is catalyzed by β-glucosidase, an enzyme that can be present in the gut microbiota and, to a lesser extent, in some cancer cells.[6][11] The released cyanide can induce cytotoxicity by inhibiting cellular respiration.[11] However, it is important to note that some studies suggest amygdalin's anti-tumor effects can occur independently of its conversion to cyanide.[12]

Quantitative Data

The following tables summarize quantitative data from various in vitro studies on the effects of amygdalin on cancer cell lines.

Table 1: IC50 Values of Amygdalin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
KBOral Squamous Carcinoma32 µg/mL (Almond Extract)24-48 h[13]
KBOral Squamous Carcinoma61 µg/mL (Apricot Extract)24-48 h[13]
HNO97Oral Squamous Carcinoma381.60 µg/mL24 h[14][15]
DLD-1Colon Cancer74.03 mM24 h[16]
MCF7Breast Cancer64.5 mM72 h[17]
LNCaPProstate Cancer~10 mg/mLNot Specified[18]
DU-145Prostate Cancer~10 mg/mLNot Specified[18]
PC3Prostate Cancer~10 mg/mLNot Specified[18]

Table 2: Effect of Amygdalin on Cell Cycle Distribution

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
UMUC-310 mg/mL Amygdalin (24h)Increased (p=0.0169)Reduced (p=0.0138)Not Significant[2]
TCCSUP10 mg/mL Amygdalin (24h)Increased (p=0.0121)Not SignificantReduced (p=0.0406)[2]
RT11210 mg/mL Amygdalin (24h)Not SignificantIncreased (p=0.0040)Reduced (p=0.0039)[2]
Caki-110 mg/mL Amygdalin (24h)IncreasedReducedReduced[9][19]
A49810 mg/mL Amygdalin (24h)IncreasedReducedReduced[9][19]
KTC-2610 mg/mL Amygdalin (24h)Not SignificantIncreasedDecreased[9][19]

Table 3: Effect of Amygdalin on Bax and Bcl-2 Expression

Cell LineTreatmentChange in Bax ExpressionChange in Bcl-2 ExpressionBax/Bcl-2 RatioReference
DU1450.1, 1, 10 mg/mL Amygdalin (24h)Increased (dose-dependent)Decreased (dose-dependent)Increased[4]
LNCaP0.1, 1, 10 mg/mL Amygdalin (24h)Increased (dose-dependent)Decreased (dose-dependent)Increased[4]
HeLa1.25-20 mg/mL Amygdalin (24h)Increased (dose-dependent)Decreased (dose-dependent)Increased[11]
SK-BR-3Amygdalin (concentration not specified)IncreasedDecreasedIncreased[20]

Experimental Protocols

Detailed methodologies for key experiments cited in amygdalin research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of amygdalin by measuring the metabolic activity of cells.[21][22][23][24]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Amygdalin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of amygdalin and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, remove the treatment medium.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][25][26]

Materials:

  • Flow cytometer

  • Cancer cell lines of interest

  • Amygdalin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat with amygdalin for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][27][28]

Materials:

  • Flow cytometer

  • Cancer cell lines of interest

  • Amygdalin stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Seed cells and treat with amygdalin for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and cleaved caspase-3.[29][30][31][32]

Materials:

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membranes

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cells with amygdalin, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase, the enzyme that converts amygdalin to cyanide.[3][10][14][33]

Materials:

  • Cell lysate or purified enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate

  • Citrate (B86180) buffer (pH 4.8)

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme sample, pNPG, and citrate buffer.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 Amygdalin->Bcl2 Inhibits Bax Bax Amygdalin->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Amygdalin-induced intrinsic apoptosis pathway.

Amygdalin_Cell_Cycle_Arrest cluster_transitions Cell Cycle Progression Amygdalin Amygdalin CyclinA_CDK2 Cyclin A / CDK2 Amygdalin->CyclinA_CDK2 Inhibits CyclinB_CDK1 Cyclin B / CDK1 Amygdalin->CyclinB_CDK1 Inhibits G1_S_Transition G1/S Transition CyclinA_CDK2->G1_S_Transition Promotes G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Promotes CellCycleArrest Cell Cycle Arrest

Caption: Amygdalin-mediated cell cycle arrest.

Experimental_Workflow_Apoptosis Start Seed Cancer Cells Treatment Treat with Amygdalin Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Apoptotic Cells Analysis->Result

Caption: Experimental workflow for apoptosis analysis.

Conclusion

In vitro research has provided substantial evidence for the multi-targeted anti-cancer activity of amygdalin. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways highlights its potential as a therapeutic agent. However, the translation of these in vitro findings to clinical applications requires further rigorous investigation, particularly concerning its efficacy, safety, and the role of its metabolic conversion to cyanide in both cancerous and normal tissues. This guide serves as a comprehensive resource for researchers to understand the foundational in vitro mechanisms of amygdalin and to design further studies to explore its therapeutic potential.

References

The Pharmacokinetics and Metabolism of Amygdalin in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been a subject of scientific interest and controversy for decades.[1] Marketed under names such as Laetrile and "Vitamin B17," it has been promoted as an alternative cancer treatment, a claim that remains clinically unproven.[2][3] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for evaluating its potential therapeutic effects and, more importantly, its toxicity. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of amygdalin in mammals, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Pharmacokinetics of Amygdalin and its Metabolite Prunasin (B192207)

The bioavailability and pharmacokinetic profile of amygdalin are highly dependent on the route of administration. Intravenous administration leads to high plasma concentrations of the parent drug, whereas oral administration results in very low systemic availability of amygdalin itself, but gives rise to its metabolites, including the toxic hydrogen cyanide.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for amygdalin and its primary metabolite, prunasin, in rats and dogs.

Table 1: Pharmacokinetic Parameters of Amygdalin in Rats (Oral Administration)

ParameterValue (Mean ± SD)Animal ModelDosageReference
Cmax (Maximum Concentration)1,702.52 ± 108.06 ng/mLSprague-Dawley Rats20 mg/kg[6]
Tmax (Time to Cmax)1.50 ± 0.08 hSprague-Dawley Rats20 mg/kg[6]
t1/2 (Half-life)8.45 ± 0.14 hSprague-Dawley Rats20 mg/kg[6]

Table 2: Comparative Pharmacokinetics of Amygdalin and Prunasin in Dogs

CompoundRoute of AdministrationBioavailabilityKey FindingsReference
Amygdalin OralVery low (< few percent)Hardly absorbed unchanged.[1][2]
Prunasin OralApproximately 50%Volume of distribution and clearance are larger than those of amygdalin.[2]
Prunasin (from Naoxintong Capsule)OralTmax: 1.917 h, t1/2: 2.491 hPrunasin is the major hydrolysate of amygdalin with a high plasma concentration.[5]

Note: Specific quantitative values for Cmax and AUC for prunasin in dogs were not available in the reviewed literature, though its superior oral bioavailability compared to amygdalin is established.

Metabolism of Amygdalin

The metabolism of amygdalin is a critical determinant of its biological activity and toxicity. It undergoes a two-stage catabolic process, primarily influenced by the route of administration and the activity of specific enzymes.[1]

Metabolic Pathways
  • First-Pass Metabolism (Oral Administration): In the proximal small intestine, amygdalin is hydrolyzed by β(1-6)-glucosidase into prunasin (D-mandelonitrile β-D-glucoside) and a glucose molecule.[2] Mammalian β-glucosidases, such as lactase-phlorizin hydrolase, are present in the brush border of the intestine and can contribute to this initial step.[7]

  • Hydrolysis by Gut Microbiota (Oral Administration): Amygdalin and prunasin that are not absorbed in the small intestine travel to the colon, where they are extensively hydrolyzed by β-glucosidases produced by the gut microflora.[2][7] This process releases glucose, benzaldehyde , and highly toxic hydrogen cyanide (HCN) .[3]

  • Detoxification: The released cyanide is primarily detoxified in the liver by the mitochondrial enzyme rhodanese, which converts it to the less toxic thiocyanate, which is then excreted in the urine.[8]

Metabolic Pathway Diagram

Amygdalin_Metabolism Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin β(1-6)-glucosidase (Small Intestine) Glucose1 Glucose Amygdalin->Glucose1 Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile β-glucosidase (Gut Microbiota) Glucose2 Glucose Prunasin->Glucose2 Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Hydrolysis HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Thiocyanate Thiocyanate (excreted in urine) HCN->Thiocyanate Rhodanese (Liver)

Caption: Metabolic pathway of orally administered amygdalin in mammals.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of amygdalin's pharmacokinetics and metabolism.

Animal Studies: Administration and Sample Collection

Protocol 3.1.1: Oral Administration in Rats

  • Animals: Male Sprague-Dawley rats (280-320 g) are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Rats are fasted overnight prior to amygdalin administration, with continued access to water.

  • Drug Preparation: Amygdalin is dissolved in a suitable vehicle, such as sterile water or saline.

  • Administration: A single dose of amygdalin (e.g., 20 mg/kg) is administered via oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Protocol 3.1.2: Intravenous Administration in Rats

  • Animals and Housing: As described in Protocol 3.1.1.

  • Drug Preparation: Amygdalin is dissolved in sterile saline.

  • Administration: A single dose of amygdalin is administered via intravenous injection into the tail vein. Recommended maximum volume for a slow IV bolus in a 250g rat is 0.5 mL.

  • Blood and Urine Collection:

    • Blood samples are collected as described in Protocol 3.1.1.

    • Urine samples are collected over specified intervals (e.g., 0-24 hours) using metabolic cages. The volume is recorded, and an aliquot is stored at -80°C.

Analytical Methodology: LC-MS/MS Quantification

Protocol 3.2.1: Quantification of Amygdalin and Prunasin in Plasma and Urine

  • Sample Preparation (Plasma):

    • Solid-Phase Extraction (SPE):

      • Condition an SPE C18 cartridge with methanol (B129727) followed by water.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute amygdalin and prunasin with methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Urine):

    • Urine samples are typically diluted with the mobile phase, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1mm x 100mm, 5µm).

      • Mobile Phase: A gradient of methanol and water, or a buffered aqueous solution (e.g., 10 mM sodium phosphate, pH 3.1) with an organic modifier.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in either positive or negative mode. For amygdalin, negative ion mode is often used.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Amygdalin: m/z 457.2 → 279.1

        • Internal Standard (e.g., Geniposide): m/z 387.1 → 224.9

  • Calibration and Quantification:

    • A calibration curve is constructed by spiking blank plasma or urine with known concentrations of amygdalin and prunasin standards.

    • The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase Animal_Model Mammalian Model (e.g., Rat, Dog) Administration Amygdalin Administration (Oral or IV) Animal_Model->Administration Sample_Collection Blood & Urine Sample Collection Administration->Sample_Collection Sample_Prep Sample Preparation (SPE or Dilution) Sample_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MSMS Data_Analysis Pharmacokinetic Data Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for pharmacokinetic studies of amygdalin.

Signaling Pathways Modulated by Amygdalin

In vitro studies suggest that amygdalin can influence cellular processes, particularly apoptosis and cell proliferation, by modulating specific signaling pathways. These effects are often observed at concentrations that may be difficult to achieve systemically through oral administration due to low bioavailability.

Induction of Apoptosis

Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The primary mechanism involves the intrinsic mitochondrial pathway.

  • Key Molecular Events:

    • Upregulation of the pro-apoptotic protein Bax .

    • Downregulation of the anti-apoptotic protein Bcl-2 .

    • Activation of caspase-3 , a key executioner caspase.

    • Some evidence suggests the involvement of p38 MAPK activation upstream of these events.

Apoptosis_Pathway Amygdalin Amygdalin p38 p38 MAPK (activated) Amygdalin->p38 Activation Bcl2 Bcl-2 (Anti-apoptotic) p38->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p38->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 Cytochrome c release activates caspases Apoptosis Apoptosis Caspase3->Apoptosis Execution of apoptosis

Caption: Amygdalin-induced apoptotic signaling pathway.

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Amygdalin has been reported to inhibit this pathway, which may contribute to its anti-proliferative effects.

  • Key Molecular Events:

    • Amygdalin is suggested to interfere with the upstream activation of Akt .

    • This leads to reduced phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) .

    • Downstream effectors of mTOR, such as S6K1 , are subsequently inhibited, leading to a decrease in protein synthesis and cell growth.

Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation S6K1 S6K1 mTOR->S6K1 Activation Proliferation Cell Growth & Proliferation S6K1->Proliferation Promotes Amygdalin Amygdalin Amygdalin->Akt Inhibition

Caption: Inhibition of the Akt/mTOR signaling pathway by amygdalin.

Conclusion

The pharmacokinetics of amygdalin are characterized by poor oral bioavailability of the parent compound and significant metabolism by the gut microbiota, leading to the release of hydrogen cyanide. This metabolic profile is central to the toxicity concerns associated with its oral consumption. While in vitro studies have elucidated potential mechanisms of action, including the induction of apoptosis and inhibition of pro-survival signaling pathways, the translation of these findings to in vivo efficacy is hampered by the pharmacokinetic realities. This guide provides researchers and drug development professionals with a foundational understanding of amygdalin's disposition in mammals, highlighting the critical need for rigorous scientific evaluation of its safety and purported therapeutic effects.

References

An In-depth Technical Guide to the Chemical Structures of R-Amygdalin and S-Neoamygdalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structures of R-amygdalin and its epimer, S-neoamygdalin. It delves into their stereochemical relationship, physicochemical properties, and the dynamics of their interconversion. This document also outlines key experimental protocols for their isolation, formation, and analytical separation, alongside a visualization of their primary biological pathway.

Core Chemical Structure and Stereoisomerism

Amygdalin (B1666031) is a cyanogenic glycoside composed of a mandelonitrile (B1675950) aglycone linked to a gentiobiose (a disaccharide of two glucose molecules) moiety.[1] The critical feature distinguishing R-amygdalin from S-neoamygdalin is the stereochemistry at the chiral carbon of the mandelonitrile unit, specifically the carbon atom bonded to the phenyl and nitrile groups.[2]

  • R-Amygdalin: This is the naturally occurring epimer found in the seeds and kernels of plants from the Rosaceae family, such as apricots, bitter almonds, and peaches.[1][3] In R-amygdalin, the stereocenter at the mandelonitrile carbon has the (R)-configuration.[3]

  • S-Neoamygdalin: This is the (S)-epimer of amygdalin.[4] It is not typically formed during biosynthesis in plants but is generated from R-amygdalin through isomerization under specific conditions.[4] Because the ten stereogenic centers of the gentiobiose moiety remain unchanged, R-amygdalin and S-neoamygdalin are classified as diastereomers, not enantiomers.[4][5]

The stereochemical difference between these two molecules is crucial, as it can influence their biological activity and physicochemical properties.

Caption: Chemical structures of R-amygdalin and S-neoamygdalin.

Physicochemical Properties

The distinct spatial arrangement of atoms in R-amygdalin and S-neoamygdalin results in different physical and chemical properties. A summary of these properties is presented below.

PropertyR-AmygdalinS-Neoamygdalin
Molecular Formula C₂₀H₂₇NO₁₁[3]C₂₀H₂₇NO₁₁[6]
Molar Mass 457.429 g/mol [3]457.4 g/mol [6]
CAS Number 29883-15-6[7]29883-16-7[4]
Melting Point 223–226 °C[3]Data not readily available
Solubility in Water 83 g/L[1][8]Data not readily available
Solubility in Ethanol (B145695) 1 g/L[1][8]Data not readily available

Isomerization of R-Amygdalin to S-Neoamygdalin

The conversion of R-amygdalin to S-neoamygdalin, a process known as epimerization, is a critical consideration during the extraction, processing, and storage of amygdalin.[8] This isomerization occurs at the stereogenic center of the mandelonitrile carbon.[4] Several factors can promote this conversion:

  • pH: Mildly basic conditions significantly accelerate the rate of isomerization.[3][4] At acidic or neutral pH, the conversion is substantially inhibited.[9]

  • Temperature: Elevated temperatures, particularly above 40°C, can increase the rate of epimerization.[4][9]

  • Solvent: The process readily occurs in aqueous solutions.[2][4] The presence of ethanol can inhibit the isomerization.[9]

  • Storage Conditions: Improper storage, even the type of glassware used, can affect the rate of epimerization.[2][4]

G cluster_factors Influencing Factors cluster_process Isomerization Process temp High Temperature (>40°C) S_neoamygdalin S-Neoamygdalin temp->S_neoamygdalin ph Basic pH (>9.0) ph->S_neoamygdalin solvent Aqueous Solution solvent->S_neoamygdalin R_amygdalin R-Amygdalin R_amygdalin->S_neoamygdalin Epimerization

Caption: Factors influencing the isomerization of R-amygdalin.

Experimental Protocols

A general procedure for the isolation of R-amygdalin from apricot kernels is as follows:

  • Preparation of Kernels: The stones are removed from the fruit and cracked to obtain the kernels. The kernels are then dried.[3]

  • Extraction: The dried kernels are boiled in ethanol.[3]

  • Precipitation: The ethanolic solution is evaporated, and diethyl ether is added to the concentrate.[3]

  • Crystallization: R-amygdalin precipitates as minute white crystals.[3]

S-neoamygdalin is typically produced by the induced isomerization of R-amygdalin:

  • Dissolution: A solution of R-amygdalin is prepared in water.

  • pH Adjustment: The pH of the solution is adjusted to be mildly basic (e.g., pH > 9.0).[9]

  • Incubation: The solution is incubated, potentially with gentle heating, to facilitate epimerization. The reaction can be monitored over time to achieve the desired ratio of S-neoamygdalin to R-amygdalin.[2] Under equilibrium conditions in an aqueous solution, S-neoamygdalin may be the slightly dominant epimer.[2]

Due to their diastereomeric nature, R-amygdalin and S-neoamygdalin can be separated using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is an effective method.

G cluster_workflow HPLC Separation Workflow sample Sample containing R-amygdalin and S-neoamygdalin injection Inject into HPLC System sample->injection column Separation on Chiral Stationary Phase Column injection->column detection UV Detector column->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram

Caption: Workflow for the analytical separation of amygdalin epimers.

Biological Hydrolysis Pathway

Amygdalin is a cyanogenic glycoside because it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3] This process is a key aspect of its biological activity and toxicity.

The hydrolysis occurs in a stepwise manner:

  • Action of β-glucosidase: In the presence of the enzyme β-glucosidase, amygdalin is hydrolyzed to form prunasin (B192207) and a molecule of glucose.[1]

  • Further Hydrolysis: Prunasin is then further hydrolyzed to mandelonitrile and another molecule of glucose.[1]

  • Release of Cyanide: Mandelonitrile is unstable and decomposes to form benzaldehyde (B42025) and toxic hydrogen cyanide.[1][3]

This enzymatic breakdown is considered a defense mechanism in plants.[2] In humans, β-glucosidases present in the small intestine can also hydrolyze ingested amygdalin, leading to the release of cyanide and potential toxicity.[1]

G cluster_pathway Enzymatic Hydrolysis of Amygdalin amygdalin Amygdalin prunasin Prunasin + Glucose amygdalin->prunasin β-glucosidase mandelonitrile Mandelonitrile + Glucose prunasin->mandelonitrile β-glucosidase products Benzaldehyde + Hydrogen Cyanide (HCN) mandelonitrile->products Decomposition

Caption: Signaling pathway of amygdalin hydrolysis.

References

The Dawn of Glycosidic Chemistry: A Technical Chronicle of Amygdalin's Isolation from Bitter Almonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the isolation of amygdalin (B1666031), a cyanogenic glycoside, from bitter almonds (Prunus dulcis). This pivotal moment in the early 19th century not only introduced a significant new natural product to the scientific community but also laid the groundwork for the study of glycosides, a class of compounds with profound implications for biology and medicine. This document provides a detailed account of the initial discovery, the pioneering scientists involved, the nascent experimental protocols, and the early analytical data that characterized this important molecule.

The Discovery and the Pioneers

Amygdalin was first isolated in 1830 by the French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1][2][3] Their work, meticulously documented in the scientific annals of the time, marked a significant advancement in the field of phytochemistry. Following this initial isolation, the German chemists Justus von Liebig and Friedrich Wöhler in 1837 conducted further investigations into the chemical nature of amygdalin, elucidating its hydrolysis products: benzaldehyde, hydrogen cyanide, and a sugar (glucose).[1] This discovery was crucial in understanding the compound's structure and its biological activity. The definitive chemical structure of amygdalin was later determined in 1923 by Haworth and Wylam.

The Isolation Process: A Glimpse into 19th-Century Experimental Chemistry

The original method employed by Robiquet and Boutron-Charlard, while rudimentary by modern standards, was a testament to the ingenuity of early chemists. The protocol, gleaned from their 1830 publication "Nouvelles expériences sur les amandes amères et sur l'huile volatile qu'elles fournissent" in the Annales de Chimie et de Physique, can be summarized as follows.[2][4]

Experimental Protocol of Robiquet and Boutron-Charlard (1830)

Objective: To isolate the crystalline substance from bitter almonds responsible for their characteristic properties.

Materials and Equipment:

  • Bitter almonds (Prunus dulcis)

  • Ethanol (B145695) (alcohol)

  • Diethyl ether (sulphuric ether)

  • Heating apparatus (likely a water bath or sand bath)

  • Distillation apparatus

  • Filtering apparatus

  • Crystallization vessels

Methodology:

  • Extraction: The kernels of bitter almonds were first crushed to a paste. This paste was then subjected to repeated extractions with boiling ethanol. The aim of this step was to dissolve the amygdalin and other alcohol-soluble components, leaving behind the bulk of the almond meal.

  • Filtration and Concentration: The ethanolic extracts were filtered to remove solid almond particles. The resulting solution was then concentrated by distillation to reduce the volume of the solvent.

  • Precipitation: The concentrated ethanolic extract was allowed to cool. To this concentrated solution, diethyl ether was added. The addition of ether, in which amygdalin is insoluble, caused the amygdalin to precipitate out of the solution as a white, crystalline solid.

  • Purification: The precipitated crystals were collected by filtration and likely washed with cold ethanol or ether to remove any remaining impurities. Further purification could be achieved by recrystallization from hot ethanol.

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Concentration cluster_precipitation Precipitation & Purification start Crushed Bitter Almonds extraction Repeated extraction with boiling ethanol start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration by distillation filtration1->concentration precipitation Addition of diethyl ether concentration->precipitation filtration2 Filtration precipitation->filtration2 purification Washing/Recrystallization filtration2->purification end Crystalline Amygdalin purification->end

Quantitative Data from the Dawn of Organic Analysis

The quantitative analysis of organic compounds in the early 19th century was a burgeoning field. The methods for elemental analysis were still being refined, and as such, historical data should be interpreted within this context.

ParameterReported Value (circa 19th Century)Notes
Amygdalin Content
In Bitter Almonds3% - 5% by weightThis range is consistent with both historical and modern analyses, indicating that bitter almonds are a rich source of the glycoside.[5]
Elemental Composition Early elemental analysis was a significant achievement and provided the first clues to the empirical formula of newly discovered organic compounds.
Carbon (C)~52-53%These values are remarkably close to the modern calculated value of 52.51%.
Hydrogen (H)~6%The modern calculated value for hydrogen is 5.95%.
Nitrogen (N)~3%The modern calculated value for nitrogen is 3.06%.
Oxygen (O)~38-39% (by difference)Oxygen was typically determined by subtracting the percentages of the other elements from 100%. The modern calculated value is 38.48%.
Physical Properties
AppearanceWhite, crystalline solidDescribed as such in the original publications.
SolubilitySoluble in water and hot ethanolThese properties were key to its isolation, allowing for extraction into ethanol and subsequent precipitation.[1] Insoluble in diethyl ether.

Early Investigations into Amygdalin's Chemical Nature

The work of Liebig and Wöhler on the hydrolysis of amygdalin was a critical step in understanding its chemical structure and biological significance. Their experiments revealed that amygdalin could be broken down into simpler, identifiable components.

Hydrolysis of Amygdalin

Liebig and Wöhler demonstrated that in the presence of an enzyme found in bitter almonds (later named emulsin) and water, amygdalin decomposes to yield glucose, benzaldehyde, and hydrogen cyanide. This enzymatic hydrolysis is the source of the characteristic "bitter almond" smell (due to benzaldehyde) and the toxicity of bitter almonds (due to hydrogen cyanide).

hydrolysis_pathway amygdalin Amygdalin emulsin Emulsin (enzyme from bitter almonds) + H₂O amygdalin->emulsin products Hydrolysis Products emulsin->products yields glucose Glucose benzaldehyde Benzaldehyde hcn Hydrogen Cyanide

Conclusion

The isolation of amygdalin by Robiquet and Boutron-Charlard was a landmark achievement in the history of organic chemistry and natural product science. Their pioneering work, followed by the insightful investigations of Liebig and Wöhler, not only introduced a fascinating new molecule to the world but also provided a foundational understanding of glycosidic bonds and enzymatic reactions. The experimental techniques they developed, though simple by today's standards, were at the forefront of chemical research in their time and paved the way for the discovery and characterization of countless other natural products that have shaped the course of medicine and biology. This historical account serves as a reminder of the enduring importance of fundamental research and the incremental, yet profound, steps that have built the edifice of modern science.

References

Amygdalin: A Cyanogenic Glycoside in Rosaceae Plants - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite found in many species of the Rosaceae family, particularly in the kernels of fruits like almonds, apricots, peaches, and plums.[1][2] Its biological significance is rooted in its role as a defense mechanism against herbivores, releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1] This technical guide provides a comprehensive overview of amygdalin, encompassing its biosynthesis, metabolic pathways, and the molecular signaling cascades it influences. Quantitative data on its prevalence in various Rosaceae species are presented, alongside detailed experimental protocols for its extraction and quantification. This document aims to serve as a critical resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Chemical Structure and Properties

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is composed of a mandelonitrile (B1675950) aglycone, which is a nitrile-containing compound, linked to a gentiobiose disaccharide (two glucose molecules).[3][4] The chemical formula for amygdalin is C20H27NO11.[2][5] It exists as two epimers, (R)-amygdalin, which is the naturally occurring form, and (S)-neoamygdalin.[3]

Biosynthesis of Amygdalin in Rosaceae

The biosynthesis of amygdalin is a multi-step enzymatic process that originates from the amino acid L-phenylalanine.[1][3] This pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families.[1][6]

The key steps in the biosynthesis are:

  • Conversion of L-phenylalanine to mandelonitrile: This initial conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[1]

  • Formation of prunasin (B192207): Mandelonitrile is then glucosylated by a UDP-glucosyltransferase (UGT85A19 or PdUGT94AF3) to form the monoglucoside prunasin.[1][3]

  • Formation of amygdalin: Finally, a second glucose molecule is added to prunasin by the action of diglucosyltransferases (PdUGT94AF1 or PdUGT94AF2) to yield amygdalin.[1]

Notably, in sweet almond varieties, the expression of the genes encoding for PdCYP79D16 and PdCYP71AN24 is significantly reduced or absent, which is the genetic basis for their non-bitter phenotype.[1]

Amygdalin_Biosynthesis L_Phe L-Phenylalanine Mandelonitrile Mandelonitrile L_Phe->Mandelonitrile PdCYP79D16 PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin PdUGT94AF3 Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 PdUGT94AF2 Amygdalin_Metabolism Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin Amygdalin Hydrolase (β-glucosidase) Glucose1 Glucose Amygdalin->Glucose1 Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Prunasin Hydrolase Glucose2 Glucose Prunasin->Glucose2 Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile Lyase HCN Hydrogen Cyanide Mandelonitrile->HCN Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Plant Material (e.g., Kernels) Grinding Grinding/Homogenization Sample->Grinding Extraction Extraction (SPE, Reflux, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Analysis Quantification (HPLC or UHPLC-MS/MS) Filtration->Analysis Data Data Analysis Analysis->Data Signaling_Pathways cluster_apoptosis Apoptosis & Cell Cycle cluster_inflammation Inflammation & Fibrosis Amygdalin Amygdalin p38MAPK p38 MAPK Amygdalin->p38MAPK activates Akt_mTOR Akt-mTOR Amygdalin->Akt_mTOR inhibits p19 p19 Amygdalin->p19 activates NFkB NF-κB Amygdalin->NFkB inhibits TGFb TGF-β Amygdalin->TGFb inhibits Bax Bax p38MAPK->Bax activates Bcl2 Bcl-2 p38MAPK->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits Proliferation Cell Proliferation Akt_mTOR->Proliferation CellCycleArrest Cell Cycle Arrest p19->CellCycleArrest Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis

References

The Pivotal Role of Cytochrome P450 in Amygdalin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic diglucoside, is a prominent secondary metabolite in the kernels of many Prunus species, including almonds, apricots, and peaches. Its biosynthesis is a subject of significant interest due to its role in plant defense and the dual nature of its biological activity. While serving as a potent deterrent to herbivores through the release of toxic hydrogen cyanide upon tissue damage, amygdalin and its derivatives have also been controversially explored for their potential therapeutic properties. Central to the synthesis of this complex molecule are two key enzymes from the cytochrome P450 (CYP) superfamily: CYP79D16 and CYP71AN24. This technical guide provides an in-depth exploration of the role of these cytochrome P450 enzymes in the amygdalin biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Amygdalin Biosynthetic Pathway: A Two-Step Cytochrome P450-Mediated Conversion

The biosynthesis of amygdalin originates from the amino acid L-phenylalanine and involves a multi-step enzymatic cascade. The initial and rate-limiting steps are catalyzed by two distinct cytochrome P450 enzymes, which convert L-phenylalanine into mandelonitrile (B1675950), the aglycone precursor of amygdalin.[1][2]

  • Step 1: Conversion of L-phenylalanine to Phenylacetaldoxime. The first committed step in the pathway is the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime. This reaction is catalyzed by CYP79D16 .[1][3] This enzyme belongs to the CYP79 family, which is known for its role in the biosynthesis of cyanogenic glucosides and glucosinolates.[3]

  • Step 2: Conversion of Phenylacetaldoxime to Mandelonitrile. The subsequent conversion of phenylacetaldoxime to mandelonitrile is catalyzed by CYP71AN24 .[1][3] This enzyme is a member of the CYP71 clan. The reaction proceeds through the rearrangement of the E-oxime to the Z-oxime, followed by dehydration and C-hydroxylation.[1]

Following the formation of mandelonitrile, the pathway continues with two glycosylation steps mediated by UDP-glycosyltransferases (UGTs) to yield prunasin (B192207) and finally amygdalin.[1]

Quantitative Data

The activity and expression of the key cytochrome P450 enzymes, along with the concentrations of amygdalin and its precursor prunasin, are critical determinants of the final amygdalin content in Prunus species. This is particularly evident in the distinct biochemical profiles of bitter and sweet almond varieties.

Enzyme Kinetic Parameters

The kinetic properties of the cytochrome P450 enzymes involved in amygdalin biosynthesis have been partially characterized.

EnzymeSubstrateKm (µM)Turnover Rate (min-1)kcat (s-1)Source
CYP71AN24 Phenylacetaldoxime3.946.30.77[1]
CYP79D16 L-phenylalanineNot ReportedNot ReportedNot Reported
Metabolite Concentrations in Almond (Prunus dulcis)

The concentrations of amygdalin and prunasin vary significantly between bitter, semi-bitter, and sweet almond genotypes, and also differ between the tegument (seed coat) and the cotyledon (kernel).

GenotypeTissueAmygdalin (mg/kg)Prunasin (µmol/100mg fresh weight)Source
Bitter Cotyledon33,006.60 - 53,998.30-[2]
TegumentNot Detectedup to 1.6[4]
Semi-bitter Cotyledon523.50 - 1,772.75-[2]
Sweet Cotyledon2.16 - 157.44-[2]
TegumentNot DetectedLow to Not Detected[4]
Gene Expression Levels in Bitter vs. Sweet Almonds

The differential accumulation of amygdalin in bitter and sweet almonds is primarily regulated at the transcriptional level of the cytochrome P450 genes.

GeneGenotypeTissueRelative Expression LevelSource
PdCYP79D16 BitterTegumentHigh and consistent[2]
SweetTegumentNot detectable or minute levels[2]
PdCYP71AN24 BitterTegumentHigh and consistent[2]
SweetTegumentNot detectable or minute levels[2]

Experimental Protocols

Heterologous Expression of CYP79D16 and CYP71AN24 in Nicotiana benthamiana

This protocol describes the transient expression of the cytochrome P450 enzymes in N. benthamiana leaves via agroinfiltration to characterize their function.

1.1. Vector Construction:

  • Synthesize the coding sequences of Prunus dulcis CYP79D16 and CYP71AN24.
  • Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

1.2. Agrobacterium tumefaciens Transformation:

  • Transform the expression constructs into a competent A. tumefaciens strain (e.g., GV3101).
  • Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

1.3. Agroinfiltration Procedure:

  • Grow a single colony of each transformed A. tumefaciens strain overnight in liquid LB medium with antibiotics.
  • Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[5]
  • For co-expression, mix equal volumes of the bacterial suspensions.
  • Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[5]

1.4. Plant Incubation and Sample Harvesting:

  • Incubate the infiltrated plants in a growth chamber for 3-5 days.
  • Harvest the infiltrated leaf areas, flash-freeze in liquid nitrogen, and store at -80°C until further analysis.

LC-MS/MS Analysis of Amygdalin and its Precursors

This method allows for the sensitive and specific quantification of amygdalin, prunasin, and other pathway intermediates.

2.1. Sample Preparation and Extraction:

  • Homogenize frozen plant material (from agroinfiltrated leaves or Prunus tissues) to a fine powder.
  • Extract a known amount of powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).
  • Vortex thoroughly and incubate at room temperature with shaking for 1 hour.
  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.
  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.[6][7]

2.2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode.
  • Amygdalin: Monitor transitions such as m/z 458.2 → 296.1 and 458.2 → 134.1.
  • Prunasin: Monitor transitions such as m/z 296.1 → 134.1.

2.3. Quantification:

  • Prepare a standard curve using authentic standards of amygdalin and prunasin.
  • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

RT-qPCR Analysis of Gene Expression

This protocol is for quantifying the transcript levels of CYP79D16 and CYP71AN24.

3.1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from frozen ground tissue using a plant RNA purification kit according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3.2. Primer Design:

  • Design gene-specific primers for CYP79D16, CYP71AN24, and a suitable reference gene (e.g., actin or ubiquitin) for normalization.[8] Primers should span an intron-exon junction to avoid amplification of genomic DNA.

3.3. qPCR Reaction:

  • Set up qPCR reactions in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.
  • Perform the reaction on a real-time PCR cycler with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[9]

3.4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2]

Mandatory Visualizations

Amygdalin Biosynthesis Pathway

Amygdalin_Biosynthesis L_Phe L-Phenylalanine Oxime (E/Z)-Phenylacetaldoxime L_Phe->Oxime O2, NADPH Mandelonitrile Mandelonitrile Oxime->Mandelonitrile O2, NADPH Prunasin Prunasin Mandelonitrile->Prunasin UDP-Glucose Amygdalin Amygdalin Prunasin->Amygdalin UDP-Glucose CYP79D16 CYP79D16 CYP79D16->Oxime CYP71AN24 CYP71AN24 CYP71AN24->Mandelonitrile UGT85A19 UGT85A19 UGT85A19->Prunasin UGT94AF1_2 UGT94AF1/AF2 UGT94AF1_2->Amygdalin

Caption: The amygdalin biosynthesis pathway starting from L-phenylalanine.

Experimental Workflow for Functional Characterization

Experimental_Workflow cluster_Cloning Gene Cloning and Vector Construction cluster_Expression Heterologous Expression cluster_Analysis Analysis Gene_Isolation Isolate CYP79D16 and CYP71AN24 cDNA Vector_Construction Clone into pEAQ-HT vector Gene_Isolation->Vector_Construction Agro_Transformation Transform Agrobacterium tumefaciens Vector_Construction->Agro_Transformation Agroinfiltration Infiltrate Nicotiana benthamiana leaves Agro_Transformation->Agroinfiltration Harvesting Harvest infiltrated leaves (3-5 dpi) Agroinfiltration->Harvesting Metabolite_Extraction Metabolite Extraction Harvesting->Metabolite_Extraction RNA_Extraction RNA Extraction Harvesting->RNA_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS RTqPCR RT-qPCR Analysis RNA_Extraction->RTqPCR

Caption: Workflow for functional characterization of cytochrome P450s.

Logical Relationship between Gene Expression and Amygdalin Content

Logical_Relationship Bitter_Genotype Bitter Almond Genotype High_CYP_Expression High Expression of CYP79D16 & CYP71AN24 Bitter_Genotype->High_CYP_Expression Sweet_Genotype Sweet Almond Genotype Low_CYP_Expression Low/No Expression of CYP79D16 & CYP71AN24 Sweet_Genotype->Low_CYP_Expression High_Amygdalin High Amygdalin Content (Bitter Phenotype) High_CYP_Expression->High_Amygdalin leads to Low_Amygdalin Low Amygdalin Content (Sweet Phenotype) Low_CYP_Expression->Low_Amygdalin leads to

Caption: Gene expression determines the bitter or sweet almond phenotype.

Conclusion

The cytochrome P450 enzymes, specifically CYP79D16 and CYP71AN24, are the gatekeepers of amygdalin biosynthesis in Prunus species. Their catalytic activity directly initiates the pathway, and their transcriptional regulation is the primary determinant of the high amygdalin content in bitter almonds versus the trace amounts found in sweet varieties. The methodologies outlined in this guide provide a robust framework for the functional characterization of these and other plant cytochrome P450s. A deeper understanding of these enzymes and their regulation not only illuminates a fascinating aspect of plant secondary metabolism but also holds potential for the metabolic engineering of crops and the exploration of novel therapeutic agents. Further research to elucidate the kinetic parameters of CYP79D16 and the regulatory networks governing the expression of these key biosynthetic genes will be crucial in advancing these fields.

References

An In-depth Technical Guide on the Enzymatic Hydrolysis of Amygdalin to Hydrogen Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of amygdalin (B1666031), a cyanogenic glycoside found in the seeds of many fruits of the Prunus genus. The guide details the multi-step enzymatic cascade that leads to the release of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. It is intended for researchers, scientists, and drug development professionals who are interested in the biochemical pathways of cyanogenic glycosides, their potential therapeutic applications, and the analytical methods for their study. The document outlines the enzymes involved, their kinetic properties, and detailed experimental protocols for their extraction, purification, and activity assays. Furthermore, it presents quantitative data on amygdalin content in various natural sources and discusses the factors influencing HCN release.

Introduction

Amygdalin is a naturally occurring cyanogenic diglucoside predominantly found in the kernels of apricots (Prunus armeniaca), bitter almonds (Prunus dulcis var. amara), peaches (Prunus persica), plums (Prunus domestica), and apples (Malus domestica)[1][2]. While amygdalin itself is relatively non-toxic, its hydrolysis by specific enzymes yields glucose, benzaldehyde, and the highly toxic compound, hydrogen cyanide[1][2]. This process, known as cyanogenesis, is a defense mechanism for the plant.

The release of cyanide from amygdalin is of significant interest to researchers for several reasons. In toxicology, understanding the kinetics and conditions of this reaction is crucial for assessing the risks associated with the consumption of amygdalin-containing products. In the field of drug development, the targeted release of cyanide from prodrugs like amygdalin has been explored as a potential anti-cancer therapy, based on the hypothesis that cancer cells may be more susceptible to cyanide's cytotoxic effects. This guide provides the foundational knowledge and practical methodologies for studying this important biochemical pathway.

The Enzymatic Hydrolysis Pathway of Amygdalin

The enzymatic breakdown of amygdalin is a sequential, two-step hydrolysis process, followed by the spontaneous decomposition of an unstable intermediate. This cascade involves three key enzymes: amygdalin hydrolase, prunasin (B192207) hydrolase, and mandelonitrile (B1675950) lyase[3][4].

  • Step 1: Hydrolysis of Amygdalin to Prunasin: Amygdalin is first hydrolyzed by amygdalin hydrolase (EC 3.2.1.117), a type of β-glucosidase. This enzyme cleaves the terminal β-1,6-linked glucose molecule from amygdalin, yielding the monoglucoside prunasin and a molecule of glucose[1][5].

  • Step 2: Hydrolysis of Prunasin to Mandelonitrile: Prunasin is then acted upon by prunasin hydrolase (EC 3.2.1.21), another specific β-glucosidase. This enzyme hydrolyzes the remaining glucose moiety from prunasin, producing an unstable aglycone called mandelonitrile and a second molecule of glucose[1][6].

  • Step 3: Decomposition of Mandelonitrile: Mandelonitrile is a cyanohydrin that is unstable at physiological pH and spontaneously decomposes to form benzaldehyde and hydrogen cyanide (HCN)[1]. This final step can also be catalyzed by the enzyme mandelonitrile lyase (EC 4.1.2.10)[5].

The overall enzymatic cascade can be visualized as follows:

Amygdalin_Hydrolysis cluster_products1 cluster_products2 cluster_products3 Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin Amygdalin Hydrolase Glucose1 Glucose Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Prunasin Hydrolase Glucose2 Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile Lyase (or spontaneous) HCN HCN Mandelonitrile->HCN

Figure 1: Enzymatic hydrolysis pathway of amygdalin to hydrogen cyanide.

Quantitative Data

Amygdalin and Cyanide Content in Plant Kernels

The concentration of amygdalin, and consequently the potential yield of hydrogen cyanide, varies significantly among different plant species and even between varieties of the same species.

Plant SourceAmygdalin Content (g/kg)Mean Cyanide Content (mg/kg)Reference(s)
Apricot (Prunus armeniaca)up to 141450[1]
Bitter Almond (Prunus dulcis var. amara)33 - 54-[1]
Sweet Almond (Prunus dulcis var. dulcis)0.063 (average)-[1]
Peach (Prunus persica)6.8-[1]
Plum (Prunus domestica)4 - 17.5-[1]
Apple (Malus domestica)3-[1]
Red Cherry (Prunus cerasus)3.9-[1]
Black Cherry (Prunus serotina)2.7-[1]
Enzyme Kinetic Parameters

The efficiency of the enzymatic hydrolysis of amygdalin and its intermediates is described by the Michaelis-Menten kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

EnzymeSubstrateSource OrganismKm (mM)Vmax (µmol/min/mg)Reference(s)
Prunasin Hydrolase (Isoform I)(R)-PrunasinPrunus serotina1.73Not Reported[6]
Prunasin Hydrolase (Isoform IIa)(R)-PrunasinPrunus serotina2.3Not Reported[6]
Prunasin Hydrolase (Isoform IIb)(R)-PrunasinPrunus serotina1.35Not Reported[6]
Hydroxynitrile LyaseMandelonitrilePyrus communis11.75227.27[7]
Hydroxynitrile LyaseMandelonitrilePrunus amygdalus turcomanica0.5665.9[8]
Optimal Reaction Conditions

The activity of the enzymes involved in amygdalin hydrolysis is influenced by pH and temperature.

EnzymeSourceOptimal pHOptimal Temperature (°C)Reference(s)
Amygdalin HydrolasePrunus serotina4.5 - 5.0Not Reported[9][10]
Prunasin HydrolasePrunus serotina5.0Not Reported[6]
β-GlucosidasePrunus armeniaca5.5 and 6.540 and 55[11][12]
Hydroxynitrile LyasePyrus communis5.530[7]
Hydroxynitrile LyasePrunus mume< 5.515 - 25[13]

Experimental Protocols

Extraction and Purification of β-Glucosidases from Apricot Kernels

This protocol provides a general framework for the extraction and partial purification of β-glucosidases (including amygdalin hydrolase and prunasin hydrolase) from apricot kernels. Further chromatographic steps would be required for the separation of specific hydrolases.

Materials:

  • Defatted apricot kernel powder

  • Extraction Buffer: 0.2 M Sodium Phosphate buffer, pH 7.0, containing 2% NaCl

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10-14 kDa MWCO)

  • Concentration Buffer: 0.2 M Sodium Phosphate buffer, pH 7.0

Procedure:

  • Extraction:

    • Mix the defatted apricot kernel powder with the Extraction Buffer at a solid-to-liquid ratio of 1:5 (w/v).

    • Stir the mixture for 3 hours at 4°C.

    • Centrifuge the slurry to pellet the solids and collect the supernatant, which is the crude enzyme extract[11][12].

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with gentle stirring at 4°C to achieve 20-70% saturation[11][12].

    • Allow the protein to precipitate for several hours or overnight at 4°C.

    • Collect the protein precipitate by centrifugation.

  • Dialysis:

    • Resuspend the protein pellet in a minimal volume of Concentration Buffer.

    • Transfer the resuspended pellet to dialysis tubing and dialyze against the Concentration Buffer at 4°C for 24 hours, with at least three changes of the buffer to remove excess ammonium sulfate[11][12].

  • Concentration:

    • The dialyzed sample can be concentrated using ultrafiltration or other suitable methods. The resulting solution is the partially purified enzyme extract[11][12].

Enzyme_Purification_Workflow start Defatted Apricot Kernel Powder extraction Extraction (Phosphate Buffer, 4°C) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 crude_extract Crude Enzyme Extract (Supernatant) centrifugation1->crude_extract precipitation Ammonium Sulfate Precipitation (20-70%) crude_extract->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Protein Pellet centrifugation2->pellet dialysis Dialysis (Phosphate Buffer, 4°C) pellet->dialysis concentrated_enzyme Partially Purified Enzyme Extract dialysis->concentrated_enzyme

Figure 2: Workflow for the partial purification of β-glucosidases from apricot kernels.
Enzyme Activity Assay: Quantification of Hydrogen Cyanide

This protocol describes a spectrophotometric method for the determination of hydrogen cyanide released during the enzymatic hydrolysis of amygdalin. This method is based on the König reaction.

Materials:

  • Amygdalin solution (substrate)

  • Purified or partially purified enzyme extract

  • Reaction Buffer (e.g., 0.1 M Citrate-Phosphate buffer at the optimal pH for the enzyme)

  • 0.002 M Sodium Hydroxide (NaOH) solution

  • Saturated Bromine water

  • Pyridine (B92270) reagent (prepared by mixing 18 mL of pyridine with 3 mL of concentrated HCl and diluting to 33 mL with water)

  • 4-Aminosalicylic acid solution (1% w/v in water)

  • n-Butanol

  • Spectrophotometer

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the amygdalin substrate in the Reaction Buffer.

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation, ensuring that HCN does not volatilize).

  • HCN Trapping:

    • The released HCN can be trapped in a 0.002 M NaOH solution. This can be achieved by conducting the enzymatic reaction in a sealed vessel and bubbling a stream of inert gas through the reaction mixture and then into the NaOH solution.

  • Colorimetric Determination of Cyanide:

    • To an aliquot of the NaOH solution containing the trapped cyanide, add 0.2 mL of saturated bromine water and let it stand for 2 minutes.

    • Add the pyridine reagent.

    • Add the 4-aminosalicylic acid solution. A yellow-orange polymethine dye will form.

    • Extract the dye into a known volume of n-butanol.

    • Measure the absorbance of the n-butanol phase at 520 nm using a spectrophotometer.

    • Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide.

HPLC Method for Amygdalin Quantification

This protocol outlines a general method for the extraction and quantification of amygdalin from plant materials using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ground plant material (e.g., apricot kernels)

  • Extraction Solvent: Methanol (B129727) or a mixture of methanol and water

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.

  • Amygdalin standard

Procedure:

  • Extraction:

    • Extract a known weight of the ground plant material with the extraction solvent. This can be done using methods such as sonication, Soxhlet extraction, or reflux extraction[14]. For example, reflux extraction with water containing 0.1% citric acid at 60°C for 2.5 hours has been shown to be effective[14][15].

    • Filter the extract to remove solid particles.

  • HPLC Analysis:

    • Inject a known volume of the filtered extract onto the C18 column.

    • Elute the amygdalin using a suitable mobile phase gradient. For example, a mobile phase of methanol-water (15:85) can be used[14][15].

    • Detect the amygdalin peak using a UV detector, typically at a wavelength of around 218 nm.

    • Quantify the amygdalin concentration by comparing the peak area to a calibration curve prepared with known concentrations of the amygdalin standard.

Conclusion

The enzymatic hydrolysis of amygdalin is a well-defined biochemical pathway with significant implications for food toxicology and pharmacology. This guide has provided a detailed overview of the enzymes involved, their kinetic properties, and the multi-step reaction that leads to the production of hydrogen cyanide. The provided experimental protocols for enzyme purification, activity assays, and amygdalin quantification offer a practical starting point for researchers in this field. The quantitative data presented highlights the variability in amygdalin content across different plant sources and the conditions that favor its enzymatic breakdown. A thorough understanding of these factors is essential for accurately assessing the potential risks and benefits associated with amygdalin and for the development of any potential therapeutic applications. Further research is warranted to fully elucidate the kinetic parameters of all the enzymes in this pathway from various sources and to refine the purification and assay protocols for enhanced specificity and sensitivity.

References

Amygdalin vs. Laetrile: A Technical Examination of Chemical Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core chemical distinctions between amygdalin (B1666031), a naturally occurring cyanogenic glycoside, and Laetrile, its semi-synthetic derivative. While often used interchangeably in non-scientific contexts, their chemical structures, properties, and metabolic fates exhibit significant differences that are critical for research and development. This document provides a comprehensive comparison, including quantitative data, detailed experimental methodologies, and visual representations of their chemical structures and metabolic pathways.

Core Chemical and Physical Properties

Amygdalin and Laetrile, while related, are distinct chemical entities. Amygdalin is a diglucoside, containing two glucose units, whereas the patented form of Laetrile is a monoglucoside with a glucuronic acid moiety instead of glucose. This fundamental structural difference has a significant impact on their physicochemical properties and biological interactions.

PropertyAmygdalinLaetrile (Mandelonitrile-β-glucuronide)
Systematic Name (R)---INVALID-LINK--acetonitrile(2S,3S,4S,5R,6R)-6-[((R)-cyano(phenyl)methyl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C₂₀H₂₇NO₁₁C₁₄H₁₅NO₇
Molecular Weight 457.43 g/mol 309.27 g/mol
Melting Point 223-226 °C[1]Not available
Solubility in Water 83 g/L[2]Not available
Structure Diglucoside of mandelonitrile (B1675950)Glucuronide of mandelonitrile

Structural Differences and Synthesis

The primary chemical distinction lies in the glycosidic bond. Amygdalin possesses a gentiobiose (a disaccharide of two glucose units) linked to the mandelonitrile aglycone. Laetrile, in its patented form, is synthesized from amygdalin via hydrolysis, resulting in a mandelonitrile molecule linked to a single glucuronic acid unit.[1]

chemical_structures cluster_amygdalin Amygdalin cluster_laetrile Laetrile (Mandelonitrile-β-glucuronide) amygdalin_node amygdalin_node laetrile_node laetrile_node amygdalin_node->laetrile_node Hydrolysis amygdalin_label C₂₀H₂₇NO₁₁ laetrile_label C₁₄H₁₅NO₇

Figure 1: Chemical structures of Amygdalin and Laetrile.
Experimental Protocol: Synthesis of Laetrile (Mandelonitrile-β-glucuronide)

While detailed industrial synthesis protocols are proprietary, a laboratory-scale enzymatic synthesis has been described.[3] This method utilizes the enzyme UDP-glucuronosyltransferase, typically from a source like rabbit liver microsomes, to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to mandelonitrile.

Materials:

  • Mandelonitrile

  • Uridine diphosphate (B83284) glucuronic acid (UDPGA)

  • Immobilized UDP-glucuronosyltransferase (e.g., from rabbit liver microsomes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Sepharose beads (for enzyme immobilization)

  • Reaction vessel with temperature control

  • Chromatography system for purification (e.g., HPLC with a C18 column)

Methodology:

  • Enzyme Immobilization: The UDP-glucuronosyltransferase is immobilized on Sepharose beads according to standard biochemical procedures to enhance stability and reusability.

  • Reaction Setup: A reaction mixture is prepared in a temperature-controlled vessel containing phosphate buffer, mandelonitrile, and UDPGA.

  • Enzymatic Reaction: The immobilized enzyme is added to the reaction mixture. The reaction is allowed to proceed at a controlled temperature (typically 37°C) with gentle agitation.

  • Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing the formation of mandelonitrile-β-glucuronide using thin-layer chromatography (TLC) or HPLC.

  • Purification: Upon completion, the immobilized enzyme is removed by filtration or centrifugation. The resulting solution is then purified using preparative HPLC to isolate the mandelonitrile-β-glucuronide.

  • Characterization: The purified product is characterized using analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.[3]

Metabolic Pathways and Bioactivation

Both amygdalin and Laetrile are pro-drugs that require enzymatic hydrolysis to release their active components, primarily mandelonitrile, which then dissociates into benzaldehyde (B42025) and hydrogen cyanide (HCN). The enzymatic pathways, however, differ due to their distinct glycosidic linkages.

Amygdalin is hydrolyzed in a two-step process. First, the terminal glucose unit is cleaved by β-glucosidase to form prunasin (B192207) (a monoglucoside of mandelonitrile). Subsequently, prunasin is hydrolyzed by prunasin-β-glucosidase to yield mandelonitrile.

Laetrile, being a glucuronide, is primarily cleaved by β-glucuronidase, an enzyme found in higher concentrations in some cancer cells and the gut microbiota, to release mandelonitrile.

metabolic_pathways amygdalin Amygdalin prunasin Prunasin amygdalin->prunasin β-glucosidase mandelonitrile Mandelonitrile prunasin->mandelonitrile Prunasin-β-glucosidase benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide mandelonitrile->hcn laetrile Laetrile (Mandelonitrile-β-glucuronide) laetrile->mandelonitrile β-glucuronidase signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Regulates bax Bax (Pro-apoptotic) cytochrome_c Cytochrome c bax->cytochrome_c Release caspases Caspases cytochrome_c->caspases Activates caspases->apoptosis Executes amygdalin_laetrile Amygdalin / Laetrile (via HCN and other metabolites) amygdalin_laetrile->bcl2 Inhibits amygdalin_laetrile->bax Promotes

References

Biological function of amygdalin as a plant defense compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Function of Amygdalin (B1666031) as a Plant Defense Compound

Abstract

Amygdalin is a cyanogenic glycoside predominantly found in the seeds of plants from the Rosaceae family, such as apricots, bitter almonds, and plums. It serves as a potent chemical defense compound against herbivores. This technical guide elucidates the multifaceted biological function of amygdalin, detailing its mechanism of action, biosynthesis, and the ecological interplay with herbivores. It provides quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of the key molecular and experimental pathways, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Cyanogenic Glycosides and Amygdalin

Cyanogenic glycosides (CNGs) are a class of nitrogen-containing secondary metabolites that function as phytoanticipins—defensive compounds stored in an inactive form within the plant.[1][2] Amygdalin is a prominent CNG found in over 1200 plant species, particularly in the kernels of fruits like apricots, peaches, cherries, and bitter almonds.[3][4] Its primary role is to protect the plant, especially the reproductively vital seeds, from predation by insects and other herbivores.[5][6] The defensive properties of amygdalin are not inherent to the molecule itself but are activated upon tissue damage, which initiates a rapid enzymatic process releasing toxic compounds.[7][8]

Mechanism of Action: The "Cyanide Bomb"

The defense mechanism involving amygdalin is often referred to as the "cyanide bomb". In intact plant tissue, amygdalin and the hydrolytic enzymes responsible for its breakdown are spatially segregated in different subcellular compartments or tissues.[3] For instance, in almond kernels, amygdalin is stored in the cotyledons, while the biosynthetic enzymes are located in the tegument (seed coat).[9] When an herbivore chews the plant tissue, this cellular integrity is disrupted, allowing amygdalin to come into contact with the enzymes, initiating a two-step hydrolysis process.[8][10]

  • Step 1: Hydrolysis to Prunasin (B192207): The enzyme amygdalin hydrolase (a β-glucosidase) cleaves one glucose molecule from amygdalin to produce prunasin and a glucose molecule.[11][12]

  • Step 2: Hydrolysis to Mandelonitrile (B1675950): Prunasin is then acted upon by another β-glucosidase, prunasin hydrolase, which removes the second glucose molecule, yielding mandelonitrile.[11][12]

  • Step 3: Release of Cyanide: Mandelonitrile is unstable and is rapidly decomposed by the enzyme mandelonitrile lyase into benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN).[8][11]

HCN is a potent inhibitor of cellular respiration, while benzaldehyde provides a bitter taste that acts as a feeding deterrent.[2][3] This dual-action defense is effective against a wide range of generalist herbivores.[13]

Amygdalin_Defense_Mechanism Figure 1: The 'Cyanide Bomb' Activation Pathway cluster_1 Damaged Tissue (Post-Herbivory) Amygdalin Amygdalin (Stored in Vacuole/Cotyledon) Trigger Tissue Damage (Herbivory) Enzymes β-Glucosidases & Mandelonitrile Lyase (Stored in Cytosol/Tegument) Prunasin Prunasin Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Prunasin Hydrolase Products HCN (Toxic) + Benzaldehyde (Deterrent) Mandelonitrile->Products Mandelonitrile Lyase Trigger->Prunasin Amygdalin Hydrolase

Figure 1: The 'Cyanide Bomb' Activation Pathway

Biosynthesis of Amygdalin

Amygdalin is synthesized from the aromatic amino acid L-phenylalanine through a multi-step metabolic pathway involving enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families.[9][14][15]

The key steps are:

  • Phenylalanine to Mandelonitrile: L-phenylalanine is converted to mandelonitrile by two sequential cytochrome P450 enzymes, identified in bitter almonds as PdCYP79D16 and PdCYP71AN24.[9]

  • Mandelonitrile to Prunasin: The α-hydroxyl group of mandelonitrile is then glycosylated with a glucose molecule by a UDP-glucosyltransferase (UGT), forming the monoglucoside prunasin.[14][15]

  • Prunasin to Amygdalin: A second glucose molecule is added to the 6'-hydroxyl group of the first glucose moiety of prunasin, a reaction catalyzed by specific UGTs (e.g., PdUGT94AF1 and PdUGT94AF2 in almond), to form the final diglucoside, amygdalin.[9][14]

The expression of the initial CYP genes is a critical control point; in non-bitter (sweet) almond varieties, these genes show little to no expression, leading to a lack of amygdalin accumulation.[9]

Amygdalin_Biosynthesis Figure 2: Amygdalin Biosynthesis Pathway Phe L-Phenylalanine Man Mandelonitrile Phe->Man CYP79D16 CYP71AN24 Pru Prunasin (Monoglucoside) Man->Pru UGT85A19 / UGT94AF3 Amyg Amygdalin (Diglucoside) Pru->Amyg UGT94AF1 / UGT94AF2

Figure 2: Amygdalin Biosynthesis Pathway

Quantitative Data on Amygdalin Distribution and Toxicity

The concentration of amygdalin varies significantly between species, cultivars, and even different tissues within the same plant.[3][16] Its toxicity is directly related to the amount of HCN that can be released upon hydrolysis.

Table 1: Amygdalin and Cyanide Potential in Various Plant Tissues

Plant Source Tissue Amygdalin Concentration (g/kg or mg/kg) Cyanide Potential (mg HCN/kg) Reference(s)
Bitter Almond (Prunus dulcis) Kernel 33 - 54 g/kg - [3]
Semibitter Almond (Prunus dulcis) Kernel ~1 g/kg - [3]
Sweet Almond (Prunus dulcis) Kernel 0.063 g/kg (avg) - [3]
Apricot (Prunus armeniaca) Kernel 14 g/kg 785 [3][5]
Peach (Prunus persica) Kernel 6.8 g/kg 710 [3][5]
Plum (Prunus domestica) Kernel 4 - 17.5 g/kg 696 [3][5]
Apple (Malus domestica) Seed 3 g/kg 690 [3][5]
Red Cherry (Prunus cerasus) Kernel 3.9 g/kg - [3]

| Black Cherry (Prunus serotina) | Kernel | 2.7 g/kg | - |[3] |

Table 2: Toxicity Data for Amygdalin

Organism Administration Dose Effect Reference(s)
Rat (Fischer 344) Intraperitoneal 250 mg/kg/day for 5 days 30.8% mortality [17]
Rat (Fischer 344) Intraperitoneal 500 mg/kg/day for 5 days 44.1% mortality [17]
Rat (Fischer 344) Intraperitoneal 750 mg/kg/day for 5 days 56.8% mortality [17]
Adult Animals - Up to 10 g/kg Reported as non-toxic [18]
Human Child Oral (kernels) 7-10 bitter almond kernels Estimated lethal dose [18]

| Human Adult | Oral (kernels) | 50-70 bitter almond kernels | Estimated lethal dose |[18] |

Herbivory-Induced Signaling and Regulation

The production of plant defense compounds, including cyanogenic glycosides, is often regulated by complex signaling networks initiated by herbivore attack. The jasmonate signaling pathway is a crucial component of this response.[19]

  • Signal Perception: Mechanical damage and chemical cues from herbivore saliva trigger a rapid signaling cascade.

  • Jasmonate Synthesis: This leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[19]

  • Derepression of Transcription: JA-Ile binds to the F-box protein COI1, part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This complex targets JAZ (Jasmonate-ZIM domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[19]

  • Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which can then activate the expression of defense-related genes, including those in the amygdalin biosynthesis pathway.[19]

While direct links between the JA pathway and the structural genes of amygdalin synthesis are an area of ongoing research, this pathway represents the central signaling mechanism for induced chemical defenses in plants.[19][20]

Figure 3: Jasmonate Signaling for Defense Gene Activation

Experimental Protocols

Protocol for Extraction and Quantification of Amygdalin

This protocol outlines a common method for extracting amygdalin from plant material and quantifying it using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of amygdalin in plant tissue (e.g., almond kernels).

Methodology:

  • Sample Preparation:

    • Grind 50 mg of dried plant material (e.g., kernels) into a fine powder using a mortar and pestle.[21]

    • Pass the powder through a No. 20 sieve to ensure uniform particle size.[21]

  • Extraction:

    • Transfer the powdered sample to a microcentrifuge tube.

    • Add 1 mL of methanol (B129727). To prevent enzymatic degradation and improve efficiency, some protocols use water containing 0.1% citric acid and perform reflux extraction at 60°C for 2.5 hours.[22][23]

    • Shake the mixture overnight (15-24 hours) at room temperature.[21]

    • Centrifuge the mixture at 4000 x g for 15 minutes.[21]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[21]

    • Reconstitute the residue in 1 mL of 0.1% acetic acid in water.[21]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute amygdalin with a methanol-water solution.

  • HPLC Quantification:

    • System: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 2.1 × 150 mm, 2.7 µm).[21]

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water (e.g., 15:85 v/v).[21][22] A common gradient is 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[21]

    • Flow Rate: 0.25 mL/min.[21]

    • Injection Volume: 10 µL.[21]

    • Detection: UV detection at ~214 nm.[24]

    • Quantification: Create an external calibration curve using a certified amygdalin standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.[25]

Protocol for Herbivore Toxicity Bioassay

Objective: To assess the antifeedant or toxic effects of amygdalin on a model generalist insect herbivore (e.g., Spodoptera littoralis).

Methodology:

  • Diet Preparation:

    • Prepare a standard artificial diet for the chosen insect species.

    • Create a stock solution of amygdalin in a suitable solvent (e.g., water or 5% ethanol).

    • Incorporate the amygdalin stock solution into the diet while it is cooling to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5 mg/g of diet). The control diet should contain the solvent only.

    • Dispense a fixed amount of the diet into individual rearing containers (e.g., 24-well plates).

  • Experimental Setup:

    • Use newly molted larvae of a consistent instar (e.g., third instar).

    • Starve the larvae for 2-4 hours before the experiment.

    • Weigh each larva individually and place one larva into each rearing container.

    • Use a minimum of 20-30 replicates per treatment concentration.

    • Maintain the experiment under controlled environmental conditions (temperature, humidity, photoperiod).

  • Data Collection:

    • After a set period (e.g., 7-10 days), record the following metrics:

      • Larval survival (%).

      • Final larval weight (mg).

      • Calculate relative growth rate (RGR).

      • (Optional) Measure the amount of diet consumed to assess feeding deterrence.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences in survival and growth between the control and amygdalin-treated groups.

    • Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration to reduce growth by 50%) using probit analysis.

Bioassay_Workflow Figure 4: General Workflow for an Herbivore Bioassay start Prepare Artificial Diet amygdalin Incorporate Amygdalin (Multiple Concentrations + Control) start->amygdalin dispense Dispense Diet into Rearing Containers amygdalin->dispense setup Place One Larva per Container dispense->setup larvae Select & Weigh Test Larvae larvae->setup incubate Incubate under Controlled Conditions setup->incubate collect Collect Data: - Survival - Final Weight incubate->collect analyze Statistical Analysis (ANOVA, Probit) collect->analyze end Determine Toxicity (LC50 / EC50) analyze->end

Figure 4: General Workflow for an Herbivore Bioassay

Conclusion

Amygdalin exemplifies a highly evolved and efficient chemical defense strategy in plants. Its function relies on the spatial separation of the precursor glycoside from its activating enzymes, a system that unleashes a potent "cyanide bomb" upon tissue disruption by herbivores. The biosynthesis from phenylalanine and regulation via stress-responsive signaling pathways like the jasmonate cascade highlight its integration into the plant's overall defense network. Understanding the quantitative distribution, mechanism, and methodologies for studying amygdalin is crucial for research in plant-herbivore interactions, chemical ecology, and for professionals exploring the toxicological and pharmacological properties of plant secondary metabolites.

References

Methodological & Application

Application Notes and Protocols for Amygdalin Extraction and Purification from Apricot Kernels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amygdalin (B1666031), a cyanogenic glycoside with the chemical formula C₂₀H₂₇NO₁₁, is a prominent secondary metabolite found in the kernels of various fruits, most notably apricots (Prunus armeniaca). It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in anticancer research. The extraction and purification of amygdalin are critical preliminary steps for any in-vitro or in-vivo investigations into its biological activities.

These application notes provide detailed protocols for the extraction and purification of amygdalin from apricot kernels, a summary of quantitative data from various studies, and a visualization of the extraction workflow and a key signaling pathway associated with its biological activity.

Quantitative Data Summary

The yield and purity of extracted amygdalin can vary significantly based on the extraction method, solvent, and the source of the apricot kernels. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Amygdalin Extraction Methods and Yields

Extraction MethodSolvent SystemTemperature (°C)DurationAmygdalin YieldSource
Reflux ExtractionWater with 0.1% Citric Acid602.5 hoursConsidered the best option among compared methods[1]
Soxhlet ExtractionMethanol (B129727)65 - 7016 hoursHighest content of amygdalin attained[2]
Ultrasonic ExtractionMethanolNot SpecifiedNot SpecifiedOne of three compared methods[1]
Ultrasonic Extraction80% Ethanol (B145695)40Not Specified1.76%[3]
Hot Water SoakingWater80VariableEffective for detoxification (amygdalin reduction)[4]
Reflux Heating96% EthanolReflux Temperature2 hours4.2 g (from 150 g of seeds)[5]

Table 2: Purification Efficiency and Recovery Rates

Purification MethodResin/ColumnElution SolventRecovery Rate (%)Purity AchievedSource
Macroporous Resin AdsorptionXDA-1 Resin80% Ethanol88.75%61.58% (relative content)[6][7]
Solid-Phase Extraction (SPE)C18 ColumnNot Specified90 - 107% (spiked samples)Not Specified[8]

Experimental Protocols

The following are detailed protocols for the extraction and purification of amygdalin from apricot kernels.

Protocol 1: Reflux Extraction with Water

This method is an effective and environmentally friendly option for amygdalin extraction.[1][8]

Materials and Equipment:

  • Dried apricot kernels

  • Grinder or mill

  • Distilled water

  • Citric acid

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation of Kernels: Grind dried apricot kernels into a fine powder (e.g., 20-100 mesh).

  • Extraction Solvent Preparation: Prepare an aqueous solution of 0.1% citric acid in distilled water. The citric acid helps to maintain an acidic pH, which can inhibit the isomerization of amygdalin.[3][8]

  • Reflux Extraction:

    • Place the powdered apricot kernels in a round-bottom flask.

    • Add the 0.1% citric acid solution at a solid-to-liquid ratio of 1:10 to 1:25 (w/v).

    • Set up the reflux apparatus and heat the mixture to 60°C using a heating mantle.

    • Maintain the reflux for 2.5 hours.[1]

  • Solid-Liquid Separation: After extraction, cool the mixture and separate the solid residue from the liquid extract by filtration or centrifugation.

  • Concentration: Concentrate the liquid extract using a rotary evaporator at a temperature below 60°C to avoid thermal degradation of amygdalin.[8] The resulting concentrated extract contains amygdalin.

Protocol 2: Soxhlet Extraction with Methanol

Soxhlet extraction is a thorough method that can yield a high amount of amygdalin.[2]

Materials and Equipment:

  • Dried and defatted apricot kernels (see note below)

  • Soxhlet extraction apparatus

  • Methanol

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Defatting of Kernels (Important): Apricot kernels have a high oil content which can interfere with the extraction of polar compounds like amygdalin. It is crucial to first defat the powdered kernels using a non-polar solvent like n-hexane or petroleum ether in a Soxhlet extractor for several hours.

  • Soxhlet Extraction:

    • Air-dry the defatted kernel powder to remove any residual non-polar solvent.

    • Place the defatted powder into a thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with methanol.

    • Heat the methanol to its boiling point (65-70°C) and allow the extraction to proceed for 16 hours.[2]

  • Concentration: After the extraction is complete, concentrate the methanolic extract using a rotary evaporator to obtain the crude amygdalin extract.

Protocol 3: Purification using Macroporous Resin

This protocol describes the purification of amygdalin from a crude extract using XDA-1 macroporous resin.[6][7]

Materials and Equipment:

  • Crude amygdalin extract (from Protocol 1 or 2)

  • XDA-1 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • 80% Ethanol solution

  • Deionized water

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Pre-treat the XDA-1 resin by soaking it in ethanol and then washing it thoroughly with deionized water until the eluent is neutral.

  • Column Packing: Pack a chromatography column with the pre-treated XDA-1 resin.

  • Sample Loading:

    • Dissolve the crude amygdalin extract in deionized water to a specific concentration (e.g., 78.05 mg/mL).[6]

    • Load the sample onto the resin column at a controlled flow rate (e.g., 2 mL/min).[6]

  • Washing: Wash the column with deionized water to remove impurities that do not bind to the resin.

  • Elution: Elute the adsorbed amygdalin from the resin using an 80% ethanol solution.[6]

  • Fraction Collection and Analysis: Collect the eluate in fractions and analyze the amygdalin content in each fraction using HPLC. The detection wavelength for amygdalin is typically 214 nm.[6]

  • Concentration: Pool the fractions containing pure amygdalin and concentrate them using a rotary evaporator to obtain purified amygdalin.

Visualizations

Experimental Workflow for Amygdalin Extraction and Purification

Amygdalin_Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification apricot_kernels Apricot Kernels grinding Grinding/ Milling apricot_kernels->grinding defatting Defatting (Optional, e.g., with Hexane) grinding->defatting extraction Extraction (e.g., Reflux, Soxhlet) grinding->extraction If not defatting defatting->extraction separation Solid-Liquid Separation extraction->separation crude_extract Crude Amygdalin Extract separation->crude_extract column_chromatography Macroporous Resin Chromatography crude_extract->column_chromatography washing Washing (Remove Impurities) column_chromatography->washing elution Elution (e.g., 80% Ethanol) washing->elution concentration Concentration/ Solvent Removal elution->concentration pure_amygdalin Purified Amygdalin concentration->pure_amygdalin

Caption: Workflow for Amygdalin Extraction and Purification.

Signaling Pathway of Amygdalin-Induced Apoptosis

Amygdalin_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_mitochondrial_pathway Mitochondrial Apoptosis Pathway amygdalin Amygdalin cdk2_cyclinA CDK2 / Cyclin A amygdalin->cdk2_cyclinA Inhibits bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Downregulates bax Bax (Pro-apoptotic) amygdalin->bax Upregulates g1_s_arrest G1/S Phase Arrest cdk2_cyclinA->g1_s_arrest mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Amygdalin-Induced Apoptotic Signaling Pathway.

Concluding Remarks

The protocols and data presented herein offer a comprehensive guide for the extraction and purification of amygdalin from apricot kernels. The choice of extraction method will depend on the desired yield, purity, and available laboratory equipment. For high-purity amygdalin suitable for drug development and detailed biological studies, a combination of an efficient extraction method followed by chromatographic purification is recommended. The provided visualization of the apoptotic pathway highlights one of the key mechanisms through which amygdalin is thought to exert its anticancer effects, providing a valuable conceptual framework for researchers in the field.[5] It is imperative to handle amygdalin and apricot kernel extracts with care, considering the potential for cyanide release upon enzymatic hydrolysis.[8]

References

Application Note: Quantification of Amygdalin in Seeds by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amygdalin (B1666031) is a cyanogenic glycoside found in the seeds of many fruits belonging to the Rosaceae family, such as apricots, almonds, plums, and apples.[1] Its quantification is crucial for food safety assessment, toxicological studies, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable analytical method for the determination of amygdalin content in various seed matrices.[2] This document provides a detailed protocol for the extraction, separation, and quantification of amygdalin from seeds using reversed-phase HPLC-UV.

Principle

The method involves the extraction of amygdalin from a homogenized seed matrix using a polar solvent. After sample cleanup, the extract is injected into an HPLC system. Amygdalin is separated from other matrix components on a C18 reversed-phase column using an isocratic mobile phase of methanol (B129727)/water or acetonitrile/water.[3][4] The separated amygdalin is then detected by a UV detector at its maximum absorbance wavelength, and the concentration is calculated based on a calibration curve generated from amygdalin standards.[4]

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]

    • Analytical balance.

    • Grinder or homogenizer.

    • Soxhlet apparatus, ultrasonic bath, or reflux system.[2][5][6]

    • Rotary evaporator.

    • Centrifuge.

    • Vortex mixer.

    • Syringe filters (0.45 µm).[3]

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents:

    • Amygdalin standard (≥99% purity).

    • Methanol (HPLC grade).[4]

    • Acetonitrile (HPLC grade).[3]

    • n-Hexane or Diethyl Ether (ACS grade, for defatting).[1][3]

    • Deionized water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Standard Solution (e.g., 250 µg/mL): Accurately weigh 25.0 mg of amygdalin standard and transfer it to a 100 mL volumetric flask.[7] Dissolve and dilute to the mark with the mobile phase or methanol. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[4][8]

Sample Preparation Protocol

The following protocol outlines the steps for extracting amygdalin from seed samples for HPLC analysis.

  • Grinding: Grind the seeds (e.g., apricot kernels, almond seeds) into a fine powder using a grinder.[1]

  • Weighing: Accurately weigh approximately 2-5 g of the ground seed powder into a flask or extraction thimble.[1][2]

  • Defatting (Optional but Recommended):

    • Add n-hexane or diethyl ether to the ground sample and mix for 1 minute using a vortex mixer.[1]

    • Centrifuge the mixture (e.g., 10 min at 3,250 x g).[1]

    • Discard the supernatant. Repeat this step three times to remove fatty compounds.[1][3]

    • Dry the solid residue to remove any residual solvent.[3]

  • Extraction:

    • Several methods can be used. Reflux extraction is common: Add 50 mL of methanol or ethanol (B145695) to the defatted sample and boil under reflux for 100-120 minutes.[1] Alternatively, use an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 30-40°C).[9][10]

  • Filtration and Dilution:

    • After extraction, filter the extract through Whatman No. 1 filter paper.[1]

    • Transfer a known volume of the filtrate to a volumetric flask and dilute with the mobile phase to a concentration within the calibration range.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

G Diagram 1: Sample Preparation Workflow cluster_input Input cluster_process Processing Steps cluster_output Output Seed Seed Sample Grind 1. Grinding Seed->Grind Weigh 2. Weighing Grind->Weigh Defat 3. Defatting (n-Hexane) Weigh->Defat Extract 4. Extraction (Methanol/Ethanol) Defat->Extract Filter_Dilute 5. Filtration & Dilution Extract->Filter_Dilute Filter_Final 6. Syringe Filtration (0.45 µm) Filter_Dilute->Filter_Final Vial Sample for HPLC Filter_Final->Vial

Diagram 1: Sample Preparation Workflow
HPLC-UV Analysis Protocol

Inject the prepared standards and samples into the HPLC system. A typical chromatogram will show a distinct peak for amygdalin at a specific retention time.

G Diagram 2: HPLC Analysis and Data Processing cluster_analysis Analytical Workflow cluster_data Data Processing cluster_output Result Vial HPLC Vial HPLC HPLC System (Pump, Column, UV Detector) Vial->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Plotting (Area vs. Concentration) Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Result Amygdalin Content (mg/g) Calculation->Result

Diagram 2: HPLC Analysis and Data Processing

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions
ParameterConditionReference(s)
Column C18, 4.6 × 250 mm, 5 µm[3]
Mobile Phase Acetonitrile : Water (25:75, v/v) or Methanol : Water (15:85, v/v)[3][4][8]
Elution Mode Isocratic[3][11]
Flow Rate 0.8 - 1.0 mL/min[4]
Column Temperature 25 - 30°C[4][11]
Detection Wavelength 215 nm[3][4][12]
Injection Volume 20 µL[3][4]
Table 2: Method Validation Parameters Summary

The following table summarizes typical performance characteristics for the quantification of amygdalin using HPLC-UV, as reported in the literature.

ParameterTypical Value RangeReference(s)
Linearity Range 10 - 300 µg/mL[4][8]
Correlation Coefficient (r²) > 0.998[4]
Limit of Detection (LOD) 0.0097 - 1.06 µg/mL[8][13]
Limit of Quantification (LOQ) 0.0295 - 3.49 µg/mL[8][13]
Accuracy (Recovery) 90% - 107%[7][8]
Precision (RSD%) < 2%[8]
Data Analysis and Calculations
  • Calibration Curve: Plot the peak area of the amygdalin standard against the corresponding concentration (µg/mL) for each working standard solution. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[4]

  • Quantification: Use the peak area of amygdalin from the sample chromatogram and the regression equation to calculate the concentration of amygdalin in the injected sample (C_sample, in µg/mL).

  • Content in Original Sample: Calculate the final concentration of amygdalin in the original seed sample (in mg/g) using the following formula:

    Amygdalin (mg/g) = (C_sample × V × D) / W

    Where:

    • C_sample = Concentration of amygdalin in the injected sample (µg/mL) from the calibration curve.

    • V = Total volume of the extract (mL).

    • D = Dilution factor.

    • W = Weight of the initial seed sample (g).

    • The result is divided by 1000 to convert from µg to mg.

This application note provides a comprehensive and detailed protocol for the reliable quantification of amygdalin in seeds using HPLC-UV. The described methods for sample preparation, chromatographic separation, and data analysis are based on validated procedures from scientific literature.[8] Adherence to this protocol will enable researchers to obtain accurate and reproducible results for food safety, toxicological, and pharmaceutical applications.

References

Application of Amygdalin in In-Vitro Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro effects of amygdalin (B1666031) on various cancer cell lines. The information is compiled from multiple studies to guide researchers in designing and conducting experiments to evaluate the anti-cancer properties of amygdalin.

I. Summary of Amygdalin's In-Vitro Anti-Cancer Activity

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots and almonds, has been investigated for its potential anti-cancer effects.[1] In-vitro studies have demonstrated that amygdalin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of human cancer cell lines.[2][3][4] These effects are often dose- and time-dependent.[5]

The proposed mechanisms of action include the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2][4][6][7] Amygdalin has also been shown to affect cell cycle regulatory proteins, leading to arrest in the G0/G1 or G2/M phases of the cell cycle.[8] Furthermore, it may inhibit cancer cell adhesion and migration by modulating the expression of integrins and affecting signaling pathways like the Akt-mTOR pathway.[9]

It is important to note that while many in-vitro studies show promising results, the efficacy and safety of amygdalin in clinical settings remain controversial.[1] The cytotoxic effects of amygdalin are thought to be mediated by the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis, which can be toxic to both cancer and normal cells.[6]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on amygdalin's effect on cancer cell lines.

Table 1: IC50 Values of Amygdalin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
DLD-1Human Colon Cancer74.03 mM24 hours[10]
HeLaHuman Cervical Cancer> 20 mg/mL (viability significantly inhibited)24 hours[11]
HT-29Human Colorectal Cancer30 µM72 hours[12]
Huh-7Human Liver Cancer> 100 µM72 hours[12]
KBHuman Oral Cancer61 µg/mL (apricot extract)Not Specified[13]
KBHuman Oral Cancer32 µg/mL (almond extract)Not Specified[13]
MCF-7Human Breast Cancer7.5 mg/mL48 hours[14]
HNO97Oral Squamous Cell Carcinoma381.60 µg/ml24 hours[15]

Note: IC50 values can vary significantly between studies due to differences in amygdalin purity, cell culture conditions, and assay methods.

Table 2: Effects of Amygdalin on Apoptosis and Cell Cycle Markers

Cell LineCancer TypeMarkerEffectConcentrationReference
HeLaCervical CancerBaxUpregulated5-20 mg/mL[5]
HeLaCervical CancerBcl-2Downregulated5-20 mg/mL[2][5]
HeLaCervical CancerCaspase-3Upregulated5-20 mg/mL[2][5]
SK-BR-3Breast CancerBaxUpregulated5-20 mg/mL[5]
SK-BR-3Breast CancerBcl-2Downregulated5-20 mg/mL[5]
DU-145 & LNCaPProstate CancerBaxUpregulatedNot Specified[8]
DU-145 & LNCaPProstate CancerBcl-2DownregulatedNot Specified[8]
DU-145 & LNCaPProstate CancerCaspase-3ActivatedNot Specified[8]
UMUC3, RT112, TCCSUPBladder CancerCyclin A & D2Reduced1.25–10 mg/mL[5]
SNU-C4Colon CancerCell cycle-related genesInhibitedNot Specified[5]
Renal Cancer CellsRenal Cancerp19Increased (inhibits G1-S transition)Not Specified[6]

III. Experimental Protocols

The following are generalized protocols for key experiments used to assess the in-vitro effects of amygdalin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Amygdalin (dissolved in an appropriate solvent, e.g., cell culture medium or DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[16][17]

    • Prepare serial dilutions of amygdalin in complete medium.

    • Remove the medium from the wells and add 100 µL of the amygdalin dilutions (or control medium) to the respective wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Amygdalin

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of amygdalin for the desired time.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins (e.g., Bax, Bcl-2, caspases) involved in apoptosis and cell cycle regulation.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Amygdalin

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) detection reagents

    • Imaging system

  • Protocol:

    • Seed cells in culture dishes and treat with amygdalin as required.

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

    • Use a loading control like β-actin or GAPDH to normalize protein levels.

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by amygdalin and a general experimental workflow for in-vitro studies.

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Amygdalin-induced apoptosis signaling pathway.

Amygdalin_Cell_Cycle_Pathway Amygdalin Amygdalin Cyclins Cyclins (e.g., Cyclin A, D2) Amygdalin->Cyclins Downregulates CDKs CDKs (e.g., Cdk2) Amygdalin->CDKs Downregulates Arrest Cell Cycle Arrest (G0/G1) Amygdalin->Arrest Induces CellCycle Cell Cycle Progression (G1 -> S -> G2 -> M) Cyclins->CellCycle CDKs->CellCycle CellCycle->Arrest

Caption: Amygdalin's effect on cell cycle regulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture AmygdalinPrep 2. Amygdalin Preparation (Stock & Working Solutions) Viability 3. Cell Viability Assay (e.g., MTT) AmygdalinPrep->Viability Apoptosis 4. Apoptosis Assay (e.g., Annexin V/PI) Viability->Apoptosis IC50 6. IC50 Calculation Viability->IC50 WesternBlot 5. Western Blot (Protein Expression) Apoptosis->WesternBlot ApoptosisQuant 7. Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinQuant 8. Protein Quantification WesternBlot->ProteinQuant

Caption: General experimental workflow for in-vitro amygdalin studies.

References

In-vivo Experimental Models for Amygdalin Therapeutic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in-vivo experimental models utilized in the therapeutic research of amygdalin (B1666031), a cyanogenic glycoside that has been investigated for its potential anti-cancer and anti-inflammatory properties. This document offers detailed protocols for establishing and utilizing these models, summarizes key quantitative data from relevant studies, and visualizes the implicated signaling pathways and experimental workflows.

In-vivo Cancer Models

Xenograft models using immunodeficient mice are the most common in-vivo systems for evaluating the anti-tumor efficacy of amygdalin. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines.

Animal Models
  • Athymic Nude Mice (e.g., BALB/c nude, NU/NU): These mice lack a thymus and are unable to produce T-cells, thus preventing the rejection of human tumor xenografts.

  • Severe Combined Immunodeficiency (SCID) Mice: These mice lack both functional T-cells and B-cells, providing a more immunosuppressed environment for tumor engraftment and growth.

  • Sprague-Dawley Rats: While less common for xenografts, rats have been used in toxicological studies and some cancer models, such as chemically induced carcinomas.[1][2]

Cancer Cell Lines

The choice of cancer cell line is critical as the therapeutic response to amygdalin can be cell-type specific. Commonly used cell lines in amygdalin research include:

  • HeLa (Cervical Cancer): Known for its robustness and high proliferation rate.[3][4]

  • PC-3 (Prostate Cancer): An androgen-insensitive prostate cancer cell line.[3]

  • DU145 and LNCaP (Prostate Cancer): Other commonly used prostate cancer cell lines.[5][6]

  • Colorectal Cancer Cell Lines (e.g., SNU-C4): Used to investigate amygdalin's effects on gastrointestinal tumors.[7]

  • Breast Cancer Cell Lines (e.g., SK-BR-3, MCF-7, MDA-MB-231): Used to study the impact of amygdalin on different subtypes of breast cancer.[3][7][8]

Summary of Quantitative In-vivo Anti-Tumor Effects of Amygdalin
Animal ModelCancer Cell LineAmygdalin Dose & RouteTreatment DurationKey FindingsReference
Nude MiceColorectal Cancer Xenograft50 mg/kg, i.v.Not specifiedTumor weight reduced by 56.17%; Tumor volume reduced by 57.99%[7]
Nude MiceHeLa Xenograft300 mg/kg, i.p., daily14 daysModest tumor growth inhibition[9]
Male MiceNot applicable (oxidative balance study)50, 100, 200 mg/kg, oral2 weeks100 mg/kg dose showed highest efficacy in upregulating antioxidant gene expression. High dose (200 mg/kg) had negative effects.[10]

Experimental Protocols

Preparation of Amygdalin for In-vivo Administration

Materials:

  • Amygdalin powder (≥98% purity)

  • Sterile saline solution (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Protocol:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of amygdalin powder.

  • Dissolve the amygdalin powder in sterile saline solution to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse, a 5 mg/mL solution would require a 0.2 mL injection).

  • Vortex the solution until the amygdalin is completely dissolved.

  • Sterile-filter the amygdalin solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Always bring the solution to room temperature before injection.

Subcutaneous Tumor Xenograft Model

Materials:

  • Selected cancer cell line (e.g., HeLa, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Tuberculin syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

Protocol:

  • Culture the selected cancer cells in their recommended complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Administer amygdalin or vehicle control according to the planned dosing schedule and route.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2 .

  • Monitor the body weight and overall health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).

Immunohistochemistry for Apoptosis Markers

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Block non-specific antibody binding by incubating with blocking buffer.

  • Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Wash the sections with PBS and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Freshly excised tumor tissue

  • Collagenase/Dispase enzyme mix

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Mince the fresh tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.

  • Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Signaling Pathways and Workflows

Amygdalin-Induced Apoptosis Signaling Pathway

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Bax Bax (Pro-apoptotic) Amygdalin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Amygdalin induces apoptosis by downregulating Bcl-2 and upregulating Bax.

Amygdalin and Cell Cycle Arrest

Amygdalin_Cell_Cycle_Arrest Amygdalin Amygdalin cdk2 cdk2 Amygdalin->cdk2 CyclinA Cyclin A Amygdalin->CyclinA G1_S_Transition G1/S Transition cdk2->G1_S_Transition CyclinA->G1_S_Transition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest

Caption: Amygdalin causes G1/S cell cycle arrest by inhibiting cdk2 and Cyclin A.

Amygdalin's Anti-inflammatory Signaling

Amygdalin_Anti_Inflammatory_Pathway Amygdalin Amygdalin NFkB NF-κB Amygdalin->NFkB TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation

Caption: Amygdalin exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

General Experimental Workflow for In-vivo Amygdalin Studies

Experimental_Workflow Start Start: Tumor Cell Culture Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Amygdalin/ Vehicle Administration Randomization->Treatment DataCollection Data Collection: - Tumor Volume - Body Weight Treatment->DataCollection Endpoint Endpoint: Euthanasia & Tumor Excision Treatment->Endpoint DataCollection->Treatment Repeated Cycles Analysis Analysis: - Tumor Weight - Histology - IHC - Flow Cytometry Endpoint->Analysis

Caption: A typical workflow for assessing amygdalin's efficacy in xenograft models.

References

Synthesis and Pharmacological Evaluation of Novel Amygdaloside Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel amygdaloside derivatives and their subsequent pharmacological screening. The information is intended to guide researchers in the development of new therapeutic agents based on the amygdalin (B1666031) scaffold.

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest in medicinal chemistry due to its potential pharmacological activities, particularly in the realm of oncology.[1][2] The therapeutic hypothesis largely revolves around the targeted release of cyanide in cancer cells, which are thought to have higher levels of β-glucosidases, the enzymes that hydrolyze amygdalin to release hydrogen cyanide.[3] However, the clinical efficacy and safety of amygdalin remain controversial.[1]

To address the limitations of the parent compound, researchers are exploring the synthesis of this compound derivatives with improved pharmacological profiles, including enhanced efficacy, better target specificity, and reduced toxicity. This document outlines synthetic strategies for modifying the amygdalin structure and protocols for evaluating the pharmacological effects of the resulting derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the chemical modification of the hydroxyl groups of the sugar moieties or the aglycone part of the amygdalin molecule. Key classes of derivatives include esters, ethers, and the semi-synthetic derivative, laetrile.

Enzymatic Synthesis of Amygdalin Ester Derivatives

Objective: To synthesize ester derivatives of amygdalin to potentially enhance its lipophilicity and cell permeability.

Protocol: This protocol is based on an enzymatic approach using Novozyme 435, a lipase (B570770) from Candida antarctica.[4]

Materials:

  • Amygdalin

  • Sinapic acid or Syringic acid

  • Novozyme 435 (immobilized lipase)

  • Acetone

  • Incubator shaker

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Prepare a solution of 0.1 mol/L amygdalin in 40 mL of acetone.

  • Add 0.3 mol/L of sinapic acid or syringic acid to the solution.

  • Add 1 g of Novozyme 435 to the reaction mixture.

  • Place the mixture in an incubator shaker at 45°C and 200 rpm for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, terminate the reaction by filtering the mixture to remove the enzyme.

  • Concentrate the filtrate using a rotary evaporator.

  • Collect the precipitated product by filtration and allow it to dry.

  • Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain the purified ester derivative.[4]

Synthesis of Laetrile (Mandelonitrile-β-glucuronic acid)

Objective: To synthesize laetrile, a well-known semi-synthetic derivative of amygdalin.

Protocol: The synthesis of laetrile from amygdalin involves a hydrolysis step.[5][6] While detailed, step-by-step industrial synthesis protocols are often proprietary, the general chemical principle is outlined below.

General Procedure:

  • Hydrolysis of Amygdalin: Amygdalin is subjected to controlled hydrolysis to cleave one of the glucose units, yielding prunasin (B192207) (mandelonitrile glucoside).[3] This can be achieved using specific enzymes or chemical methods.

  • Further Modification (Conceptual): While historical descriptions are not always precise, the patented Laetrile is described as mandelonitrile-beta-glucuronide.[3] This suggests a subsequent step where the remaining glucose moiety is either modified or replaced with glucuronic acid. A more direct synthesis could involve the condensation of mandelonitrile (B1675950) with glucuronic acid.[6]

Note: The term "laetrile" has been used to refer to different chemical entities, including amygdalin itself and its semi-synthetic derivatives. Researchers should carefully characterize their synthesized compounds to ensure they have the desired structure.[5]

Preparation of Amygdalin Inclusion Complexes with β-Cyclodextrin

Objective: To improve the solubility and bioavailability of amygdalin by forming an inclusion complex with β-cyclodextrin.

Protocol: This protocol describes a kneading method for the preparation of the inclusion complex.[7]

Materials:

  • Amygdalin

  • β-Cyclodextrin

  • Ethanol

  • Mortar and pestle

Procedure:

  • In a mortar, combine 0.0005 mol of β-cyclodextrin and 0.0005 mol of amygdalin (1:1 molar ratio).

  • Add a few drops of ethanol (approximately 0.5 mL) to the mixture.

  • Triturate the mixture thoroughly with the pestle to form a paste.

  • Continue to triturate the paste until the solvent evaporates.

  • Repeat the addition of ethanol and trituration several times over a total period of about 40 minutes.

  • The resulting powder is the amygdalin-β-cyclodextrin inclusion complex.[7]

Pharmacological Screening Protocols

Once synthesized, the this compound derivatives should be subjected to a battery of pharmacological screenings to determine their biological activity.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29, Huh-7)[8][9]

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Replace the medium in the wells with the medium containing the derivatives at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8][9]

Apoptosis and Cell Cycle Analysis

Objective: To investigate the mechanisms by which the derivatives induce cell death, specifically focusing on apoptosis and cell cycle arrest.

Protocol: Flow cytometry is a powerful tool for these analyses.

Materials:

  • Cancer cell lines

  • Synthesized this compound derivatives

  • Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis analysis

  • PI and RNase A staining solution for cell cycle analysis

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Treat the cells with the synthesized derivatives at their IC50 concentrations for a defined period.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Procedure for Cell Cycle Analysis:

  • Treat the cells with the synthesized derivatives as described above.

  • Harvest the cells, fix them in cold ethanol, and store them at -20°C.

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10][11]

Data Presentation

Quantitative data from the pharmacological screenings should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Amygdalin and its Derivatives

CompoundCell LineIC50 Value (µM)Reference
AmygdalinHT-29 (colorectal cancer)30[9]
AmygdalinHuh-7 (liver cancer)>100[9]
AmygdalinMCF-7 (breast cancer)45,000 (45 mM)[12]
AmygdalinT47D (breast cancer)39,000 (39 mM)[12]
AmygdalinMCF-7 (breast cancer)64,500 (64.5 mM)[13]
AmygdalinMCF12F (normal breast)85,400 (85.4 mM)[13]
Amygdalin-treated cells-381.60 µg/mL[14]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and purity of the compound.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively visualize signaling pathways and experimental workflows.

Apoptotic Signaling Pathway of Amygdalin

Amygdalin_Apoptosis_Pathway amygdalin Amygdalin bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Inhibits bax Bax (Pro-apoptotic) amygdalin->bax Activates apoptosis Apoptosis bcl2->apoptosis Inhibits caspase3 Caspase-3 bax->caspase3 Activates caspase3->apoptosis Induces

Caption: Amygdalin-induced apoptotic pathway.

Cell Cycle Arrest Mechanism of Amygdalin

Amygdalin_Cell_Cycle_Arrest amygdalin Amygdalin g1_phase G0/G1 Phase amygdalin->g1_phase Promotes Arrest in s_phase S Phase g1_phase->s_phase Transition cell_proliferation Cell Proliferation g1_phase->cell_proliferation Inhibits Progression to g2_m_phase G2/M Phase s_phase->g2_m_phase g2_m_phase->cell_proliferation

Caption: Amygdalin-induced cell cycle arrest.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow start Start: Amygdalin synthesis Synthesis of Derivatives (Esterification, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Pharmacological Screening (Cytotoxicity, Apoptosis) purification->screening data_analysis Data Analysis (IC50, etc.) screening->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for this compound derivative development.

References

Application Note: Solid-Phase Extraction for Amygdalin Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits such as apricots, bitter almonds, and plums, has been a subject of significant interest in phytochemical and pharmacological research.[1][2] Accurate isolation and quantification of amygdalin are crucial for its study and potential therapeutic applications. Solid-Phase Extraction (SPE) has emerged as a widely used technique for the purification and concentration of amygdalin from complex plant extracts.[3][4] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. This application note provides a detailed protocol for the isolation of amygdalin using C18-based solid-phase extraction, intended for researchers, scientists, and professionals in drug development.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. For the isolation of amygdalin, a reversed-phase SPE cartridge, most commonly with a C18 (octadecyl) bonded silica (B1680970) sorbent, is utilized.[3][4] The principle of separation is based on the differential partitioning of the sample components between the liquid phase (sample and solvents) and the solid stationary phase.

The general workflow involves the following stages:

  • Conditioning: The C18 sorbent is activated with an organic solvent (e.g., methanol) to wet the stationary phase.

  • Equilibration: The sorbent is then rinsed with a solvent that is similar in polarity to the sample matrix (e.g., water) to prepare it for sample loading.

  • Loading: The crude amygdalin extract, dissolved in a polar solvent, is passed through the cartridge. Amygdalin, being moderately polar, is retained on the non-polar C18 stationary phase through hydrophobic interactions.

  • Washing: The cartridge is washed with a polar solvent (e.g., water or a low-percentage organic solvent mixture) to remove highly polar impurities that have not been retained on the sorbent.

  • Elution: A less polar (more organic) solvent is used to disrupt the hydrophobic interactions between amygdalin and the C18 sorbent, thereby eluting the purified amygdalin from the cartridge.

Experimental Protocols

I. Initial Extraction of Amygdalin from Plant Material

Prior to solid-phase extraction, amygdalin must be extracted from the raw plant material. The following protocol describes a commonly used reflux extraction method.[5][6][7]

Materials and Reagents:

  • Dried plant material (e.g., apricot kernels, plum seeds), ground to a fine powder

  • Deionized water

  • Citric acid

  • Methanol (B129727) (HPLC grade)

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator (optional)

Protocol:

  • Sample Preparation: Weigh 10 g of the ground plant material and place it into a 250 mL round-bottom flask.

  • Extraction Solvent Preparation: Prepare a 0.1% citric acid solution in deionized water. This acidic condition helps to prevent the epimerization and degradation of amygdalin during extraction.[3][5][6][7]

  • Reflux Extraction: Add 100 mL of the 0.1% citric acid solution to the flask containing the ground plant material.

  • Set up the reflux apparatus and heat the mixture in a water bath at 60°C for 2.5 hours.[5][6][7]

  • Filtration: After reflux, allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the solid plant material.

  • Concentration (Optional): The filtrate can be concentrated using a rotary evaporator to reduce the volume before SPE, if necessary.

II. Solid-Phase Extraction of Amygdalin

This protocol details the purification of the aqueous amygdalin extract using a C18 SPE cartridge.

Materials and Reagents:

  • C18 SPE cartridges (e.g., 500 mg sorbent mass, 3 mL volume)

  • Methanol (HPLC grade)

  • Deionized water

  • Aqueous amygdalin extract (from the previous protocol)

  • SPE vacuum manifold

  • Collection vials

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge using the vacuum manifold at a low flow rate (approximately 1-2 mL/min). This step solvates the C18 chains.

    • Do not allow the cartridge to dry out.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load 5-10 mL of the filtered aqueous amygdalin extract onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min).

    • Collect the flow-through in a waste container.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Elute the retained amygdalin by passing 5 mL of a methanol-water mixture (e.g., 80:20 v/v) through the cartridge.

    • Collect the eluate containing the purified amygdalin.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).

Data Presentation

The efficiency of amygdalin extraction can vary depending on the initial extraction method used. The following table summarizes typical extraction yields from different methods reported in the literature.

Extraction MethodSolventTemperature (°C)TimeAmygdalin Yield (mg/g of plant material)Reference
Reflux ExtractionWater with 0.1% Citric Acid602.5 hHigher Yield[5][6][7]
Soxhlet ExtractionMethanol65-7016 h2.28[1]
Ultrasonic ExtractionMethanolNot Specified30 minLower Yield[5][6]
Microwave-AssistedMethanol50-7090 sIntermediate Yield[1]

Note: The solid-phase extraction step is primarily for purification and concentration, and a high recovery of amygdalin (typically >90%) is expected from this stage, though this is dependent on the optimization of the wash and elution steps.

Visualizations

Diagrams

Amygdalin_Isolation_Workflow cluster_Initial_Extraction Initial Extraction cluster_SPE Solid-Phase Extraction (C18) Plant_Material Ground Plant Material Reflux Reflux Extraction (0.1% Citric Acid, 60°C) Plant_Material->Reflux Filtration Filtration Reflux->Filtration Crude_Extract Crude Aqueous Extract Filtration->Crude_Extract Loading 3. Sample Loading Crude_Extract->Loading Load Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Water) Loading->Washing Elution 5. Elution (Methanol/Water) Washing->Elution Purified_Amygdalin Purified Amygdalin Elution->Purified_Amygdalin Elute

Caption: Overall workflow for the isolation of amygdalin.

SPE_Principle cluster_Cartridge C18 SPE Cartridge Sorbent C18 Sorbent (Non-polar) Waste1 Waste (Polar Impurities) Sorbent->Waste1 Washing (Impurities Removed) Purified_Product Purified Amygdalin Sorbent->Purified_Product Sample Crude Extract (Amygdalin + Polar Impurities in Water) Sample->Sorbent Loading (Amygdalin Binds) Wash_Solvent Wash Solvent (Water) Elution_Solvent Elution Solvent (Methanol/Water) Elution_Solvent->Sorbent Elution

Caption: Principle of amygdalin purification by C18 SPE.

References

Application Note: Sensitive Detection of Amygdalin and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amygdalin (B1666031) is a cyanogenic glycoside found in the seeds of various fruits, such as apricots, bitter almonds, and peaches. Its metabolism in the body leads to the formation of prunasin (B192207), which can further break down to release hydrogen cyanide, a potent toxin.[1][2] The sensitive and accurate quantification of amygdalin and its metabolites is crucial for toxicological studies, pharmacokinetic research, and the safety assessment of food products. This application note provides a detailed protocol for the sensitive detection and quantification of amygdalin and its primary metabolite, prunasin, in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Amygdalin

Amygdalin is metabolized in a two-step enzymatic hydrolysis process. First, it is cleaved into prunasin and a glucose molecule. Prunasin is then further hydrolyzed to mandelonitrile (B1675950) and another glucose molecule. Mandelonitrile is unstable and can decompose to form benzaldehyde (B42025) and toxic hydrogen cyanide.[1] This metabolic conversion is a key consideration in toxicological assessments.

Amygdalin_Metabolism Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin β-glucosidase Glucose1 Glucose Amygdalin->Glucose1 β-glucosidase Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile β-glucosidase Glucose2 Glucose Prunasin->Glucose2 β-glucosidase Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization (Solid Matrix) Extraction Solvent Extraction (90:10 Ethanol/Water) Homogenization->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation1 Centrifugation Sonication->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

References

Application Notes and Protocols for Inducing Apoptosis with Amygdalin in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for inducing apoptosis in MCF-7 human breast cancer cells using amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits. Amygdalin has been investigated for its potential anti-cancer properties, and these application notes summarize the key experimental procedures to assess its effects on cell viability, apoptosis induction, and the modulation of key apoptotic signaling pathways in MCF-7 cells. The protocols provided herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

MCF-7 is an estrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, and HER2-negative human breast adenocarcinoma cell line, widely used as an in vitro model for studying hormone-responsive breast cancer. Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer development and progression. Amygdalin has been shown to induce apoptosis in various cancer cell lines, including MCF-7. The primary mechanism involves the modulation of the intrinsic apoptotic pathway, characterized by changes in the expression of the Bcl-2 family of proteins and the activation of caspases. This document outlines the necessary protocols to investigate these effects.

Data Presentation

Table 1: Cytotoxicity of Amygdalin in MCF-7 Cells (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for amygdalin in MCF-7 cells have been reported across a range of concentrations, likely due to variations in experimental conditions such as treatment duration and specific assay used.

Treatment DurationIC50 ValueReference
24, 48, and 72 hours64.5 mM[1]
Not Specified39 mM[2]
24 hours14.2 mg/ml[3]
48 hours5 mg/ml[4]
Table 2: Quantitative Effects of Amygdalin on Apoptosis and Protein Expression in MCF-7 Cells

Amygdalin treatment leads to a dose-dependent increase in apoptosis and modulates the expression of key apoptotic regulatory proteins.

Amygdalin ConcentrationParameterObservationReference
5, 10, and 20 mg/ml (24h)Bax ExpressionSignificant increase in a dose-dependent manner.[3]
10 and 20 mg/ml (24h)Bcl-2 ExpressionSignificant decrease in a dose-dependent manner.[3]
50 mg/mlBAX/BCL2 mRNA RatioStatistically significant increase, favoring BAX.[5]
50 mg/mlCaspase-3 mRNA LevelStatistically significant increase.[5]
10 mM (in combination with cisplatin)BAX/Bcl-2 mRNA RatioIncreased compared to cisplatin (B142131) treatment alone.[1]

Mandatory Visualizations

Amygdalin_Apoptosis_Pathway cluster_cell MCF-7 Cell amygdalin Amygdalin p38MAPK p38 MAPK amygdalin->p38MAPK Bax Bax (Pro-apoptotic) p38MAPK->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p38MAPK->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Amygdalin-induced apoptotic signaling pathway in MCF-7 cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Culture 1. MCF-7 Cell Culture Treatment 2. Amygdalin Treatment Culture->Treatment Viability 3. Cell Viability Assay (MTT/WST-1) Treatment->Viability Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (Bax, Bcl-2, Cleaved Caspase-3) Treatment->Western_Blot IC50 6. IC50 Determination Viability->IC50 Apoptosis_Quant 7. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Quant 8. Protein Expression Analysis Western_Blot->Protein_Quant

Caption: Experimental workflow for studying amygdalin-induced apoptosis in MCF-7 cells.

Experimental Protocols

MCF-7 Cell Culture and Amygdalin Treatment

Materials:

  • MCF-7 cell line (ATCC® HTB-22™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)[6]

  • 0.25% Trypsin-EDTA[6]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free[6]

  • Amygdalin (Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS in a humidified incubator.[6]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using 0.25% Trypsin-EDTA.[6] Neutralize trypsin with complete medium, centrifuge at 125 x g for 5 minutes, and resuspend the cell pellet in fresh medium for passaging.[6][7]

  • Amygdalin Stock Solution: Prepare a stock solution of amygdalin in DMSO. Further dilutions should be made in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction). Allow cells to attach for 24 hours.[6] Replace the medium with fresh medium containing various concentrations of amygdalin or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seeding: Seed 8 x 10³ MCF-7 cells per well in a 96-well plate in 200 µL of complete medium and incubate for 24 hours.[6]

  • Treatment: Treat cells with serial dilutions of amygdalin as described above and incubate for the desired duration.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes in the dark on an orbital shaker.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed MCF-7 cells in 6-well plates and treat with amygdalin for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells once with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Bax, Bcl-2, and Cleaved Caspase-3

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • Cell Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[11] Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions: anti-Bax (1:1000), anti-Bcl-2 (1:1000), anti-cleaved caspase-3 (1:1000), anti-β-actin (1:5000).

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[11] After further washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Conclusion

The protocols outlined in this document provide a robust framework for investigating the apoptotic effects of amygdalin on MCF-7 breast cancer cells. By following these detailed procedures, researchers can obtain reliable and reproducible data on cell viability, apoptosis induction, and the underlying molecular mechanisms. This information is crucial for the evaluation of amygdalin as a potential therapeutic agent in breast cancer research and drug development.

References

Application Notes and Protocols for High-Speed Countercurrent Chromatography (HSCCC) Purification of Amygdalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of amygdalin (B1666031) from natural sources using High-Speed Countercurrent Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers an efficient method for the separation and purification of natural products, eliminating the need for solid support and avoiding irreversible adsorption of the sample.

Introduction to Amygdalin and HSCCC Purification

Amygdalin is a cyanogenic glycoside naturally occurring in the seeds of various plants, such as bitter almonds (Prunus dulcis var. amara), apricot kernels (Prunus armeniaca), and plum seeds (Prunus domestica). It has garnered interest in the pharmaceutical and research fields for its potential biological activities.

High-Speed Countercurrent Chromatography (HSCCC) is a highly effective preparative chromatographic technique for the purification of amygdalin from crude extracts. It operates on the principle of partitioning a solute between two immiscible liquid phases, one of which is stationary while the other is mobile. This technique offers advantages such as high sample loading capacity, high recovery, and the elimination of sample loss due to irreversible adsorption onto a solid matrix.

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the HSCCC purification of amygdalin, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Comparison of HSCCC Purification Parameters and Results for Amygdalin

ParameterMethod 1[1][2][3]Method 2[4][5][6]
Starting Material Crude extract from Prunus armeniaca L.Crude extract from bitter almond
Crude Extract Amount 208 mg1 g
Initial Amygdalin Purity 36.1%Not specified
Solvent System (v/v/v) n-butanol-ethyl acetate-water (4:1:6)ethyl acetate-n-butanol-water (5:2:5)
Mobile Phase Lower aqueous phaseLower aqueous phase
Stationary Phase Upper organic phaseUpper organic phase
Flow Rate 1.5 mL/min2.0 mL/min
Revolution Speed 850 rpm800 rpm
Yield of Purified Amygdalin 69 mg65 mg
Final Purity 98.7%97%
Recovery 90.7%Not specified

Table 2: Selection of Two-Phase Solvent System based on Partition Coefficient (K)[3]

Solvent System (v/v/v)Partition Coefficient (K) of AmygdalinSettling TimeSuitability
n-butanol-water (1:1)SmallShortPoor resolution
n-butanol-ethyl acetate-water (3:3:5)0.62> 3 minPoor retention of stationary phase
n-butanol-ethyl acetate-water (3:2:5)Suitable> 3 minPoor retention of stationary phase
n-butanol-ethyl acetate-water (4:1:6) Suitable (though smaller than others) Short Optimal for separation

Detailed Experimental Protocols

The following are detailed protocols for the purification of amygdalin using HSCCC based on published methods.

Protocol 1: Based on n-butanol-ethyl acetate-water (4:1:6) System[1][2][3]

3.1. Sample Preparation (Crude Extract of Prunus armeniaca L.)

  • Details on the initial extraction of amygdalin from the plant material to obtain the crude extract are not fully provided in the source documents. Generally, this involves defatting the powdered seeds followed by extraction with a suitable solvent like ethanol (B145695).

  • For HSCCC, dissolve 208 mg of the crude n-butanol extract (containing 36.1% amygdalin) in 8 mL of a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.

3.2. HSCCC Instrumentation and Solvent System Preparation

  • Apparatus: A preparative HSCCC instrument with a 270 mL column capacity.

  • Solvent System: Prepare a two-phase solvent system by mixing n-butanol, ethyl acetate, and water in a volume ratio of 4:1:6.

  • Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the two phases (upper organic phase and lower aqueous phase) just before use.

3.3. HSCCC Separation Procedure

  • Column Filling: Fill the entire column with the upper organic phase as the stationary phase.

  • Equilibration: Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the apparatus rotates at 850 rpm. Continue until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established.

  • Sample Injection: Inject the prepared sample solution (8 mL).

  • Elution and Fraction Collection: Continue to pump the mobile phase. Monitor the effluent with a UV detector and collect fractions corresponding to the different peaks.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of amygdalin. The reported separation yielded 69 mg of amygdalin at 98.7% purity with a recovery of 90.7%.[1][3]

Protocol 2: Based on ethyl acetate-n-butanol-water (5:2:5) System[4][5][6]

3.1. Sample Preparation (Crude Extract of Bitter Almond)

  • Bitter almond dross is obtained after enzyme destruction, crushing, and defatting.

  • Reflux 30 g of the dross with 180 mL of 80% ethanol for 45 minutes, and repeat this extraction three times.

  • Combine the liquid extracts and concentrate to dryness under reduced pressure to yield the crude sample.

  • For HSCCC, dissolve 1 g of the crude extract in 10 mL of the lower phase of the solvent system.

3.2. HSCCC Instrumentation and Solvent System Preparation

  • Apparatus: A preparative HSCCC instrument (e.g., Model GS10A multilayer coil planet centrifuge) with a 230 mL column capacity.

  • Solvent System: Prepare a two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 5:2:5.

  • Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the two phases before use.

3.3. HSCCC Separation Procedure

  • Column Filling: Fill the entire column with the upper organic phase, which will serve as the stationary phase.

  • Equilibration: Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 2.0 mL/min while rotating the apparatus at 800 rpm. Wait for hydrodynamic equilibrium to be established.

  • Sample Injection: Inject the prepared 10 mL sample solution.

  • Elution and Fraction Collection: Monitor the effluent at 254/280 nm and collect the peak fractions.

  • Analysis: The purity of the collected fractions is determined by HPLC. This method yielded 65 mg of amygdalin with 97% purity from 1 g of crude extract.[4][5][6]

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and logical flow of the HSCCC purification process for amygdalin.

G start Start: Crude Extract (e.g., from Bitter Almond) prep_solvent Prepare Two-Phase Solvent System (e.g., EtOAc:n-BuOH:H2O) start->prep_solvent equilibrate Equilibrate and Separate Phases (Upper & Lower) prep_solvent->equilibrate dissolve Dissolve Crude Extract in Mobile Phase equilibrate->dissolve fill_column Fill Column with Stationary Phase (Upper Phase) run_hsccc Set Rotation Speed and Pump Mobile Phase (Lower Phase) fill_column->run_hsccc inject Inject Sample Solution run_hsccc->inject elute Elute and Monitor Effluent (UV) inject->elute collect Collect Fractions elute->collect hplc Analyze Fractions by HPLC collect->hplc pool Pool High-Purity Fractions hplc->pool dry Dry to Obtain Pure Amygdalin pool->dry end End: Purified Amygdalin dry->end G solvent_system Solvent System Selection (Partition Coefficient K) resolution Good Peak Resolution solvent_system->resolution mobile_phase Mobile Phase Selection (Lower vs. Upper Phase) mobile_phase->resolution flow_rate Flow Rate Optimization flow_rate->resolution efficiency Efficient Separation Time flow_rate->efficiency rotation_speed Rotation Speed rotation_speed->resolution rotation_speed->efficiency purity High Purity of Target Compound resolution->purity recovery High Recovery Rate purity->recovery

References

Application Note: Quantification of Amygdalin in Plant Extracts by 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various plants such as apricots, almonds, and peaches, is of significant interest to the pharmaceutical and food industries.[1][2] Accurate and reliable quantification of amygdalin is crucial for product quality control, safety assessment, and research into its potential therapeutic applications.[2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, precise, and non-destructive method for the quantitative analysis (qNMR) of amygdalin in plant extracts, providing both structural confirmation and concentration determination in a single experiment.[3][4][5] This application note details a validated 1H-NMR method for the quantification of amygdalin.

Principle of the Method

Quantitative 1H-NMR (qNMR) relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific amygdalin proton signal with the integral of a known concentration of an internal standard, the concentration of amygdalin in the sample can be accurately determined. This method eliminates the need for an amygdalin reference standard for every measurement, once the method is validated.

Advantages of qNMR for Amygdalin Analysis

  • High Specificity: The 1H-NMR spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification of amygdalin.[3][5]

  • Rapidity: NMR measurements are typically fast, enabling high-throughput analysis.[4]

  • Non-destructive: The sample can be recovered after analysis if needed.

  • Simultaneous Quantification and Identification: Both qualitative and quantitative information are obtained in a single experiment.[3][4]

  • No Chromatographic Separation Required: Analysis can often be performed on crude extracts, simplifying sample preparation.[4]

Experimental Protocols

1. Sample Preparation

This protocol is a general guideline and may require optimization depending on the plant matrix.

  • Materials:

    • Dried and finely ground plant material (e.g., apricot kernels, almond seeds)

    • Methanol-d4 (CH3OH-d4)

    • Deuterium oxide (D2O)

    • Potassium phosphate (B84403) buffer (KH2PO4) in D2O (e.g., 90 mM, pH 6.0)

    • Internal Standard (IS): Trimethylsilylpropionic acid sodium salt-d4 (TMSP) or Hexamethyldisilane (HMD).[4][6]

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Vortex mixer

    • Centrifuge

    • 5 mm NMR tubes

  • Procedure:

    • Weigh accurately approximately 30 mg of the dried, powdered plant material into a microcentrifuge tube.

    • Prepare the extraction solvent by mixing CH3OH-d4 and KH2PO4 buffer in D2O (1:1, v/v).[4]

    • Add a known concentration of the internal standard (e.g., TMSP at 0.01% w/w) to the extraction solvent.[4]

    • Add 1.5 mL of the extraction solvent containing the internal standard to the plant material in the microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer approximately 800 µL of the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: CH3OH-d4 / D2O with buffer and internal standard

  • Temperature: 25°C

  • Experiment: 1D 1H NMR

  • Key Parameters (may require optimization):

    • Pulse sequence: zg30 or similar

    • Number of scans: 128 or more for good signal-to-noise

    • Relaxation delay (d1): 5 times the longest T1 of the signals of interest (a sufficiently long d1, e.g., 30s, is crucial for accurate quantification)

    • Acquisition time (aq): ~3-4 seconds

    • Spectral width (sw): ~20 ppm

3. Data Processing and Quantification

  • Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale to the internal standard signal (TMSP at δ 0.00 ppm or HMD at δ 0.00 ppm).[6]

  • Identify the characteristic signal for amygdalin. The anomeric proton signal (H-1') is often well-resolved and suitable for quantification. In D2O-based solvents, this appears around δ 4.8-4.9 ppm. The methine proton of the mandelonitrile (B1675950) moiety at around δ 5.9 ppm can also be used.[4]

  • Integrate the selected amygdalin signal and the internal standard signal.

  • Calculate the concentration of amygdalin using the following formula:

    Camygdalin = (Iamygdalin / Namygdalin) * (NIS / IIS) * (Mamygdalin / MIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal (for the anomeric proton of amygdalin, N=1)

    • M = Molar mass

Data Presentation

Table 1: 1H-NMR Chemical Shifts for Amygdalin

Proton AssignmentChemical Shift (δ ppm) in D2OChemical Shift (δ ppm) in DMSO-d6
Phenyl-H7.54 - 7.62~7.4-7.5
CH-CN5.90~6.0
Anomeric H (Glc-β-O-CH)Not specified in search resultsNot specified in search results
Other Sugar Protons3.36 - 4.62~3.1-5.4

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.[7][8]

Table 2: Quantitative Analysis of Amygdalin in Various Plant Seeds by 1H-qNMR

Plant SourceAmygdalin Content (% w/w)Reference
Persicae semen (Lot 1)2.72[6]
Persicae semen (Lot 2)3.13[6]
Armeniacae semen (Lot 1)3.62[6]
Armeniacae semen (Lot 2)5.19[6]
Mume fructus0.23[6]
Prunus serotina (dried leaves, range)Traces to 2.10[9]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_quantification Quantification plant_material Dried, Powdered Plant Material extraction Add Extraction Solvent (CH3OH-d4/D2O with IS) plant_material->extraction vortex Vortex Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant to NMR Tube centrifuge->supernatant acquisition 1H-NMR Data Acquisition supernatant->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Integration of Signals processing->integration calculation Calculate Amygdalin Concentration integration->calculation result Report Results calculation->result

Caption: Workflow for Amygdalin Quantification by NMR.

Signaling Pathways of Amygdalin

Apoptosis Induction Pathway

Amygdalin has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[5][8][10] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[5][8][10] This leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[5][8]

apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events amygdalin Amygdalin bax Bax (Pro-apoptotic) amygdalin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Downregulates cytochrome_c Cytochrome c release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase3 Caspase-3 Activation cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Amygdalin-induced Apoptosis Signaling Pathway.

Cell Cycle Arrest Pathway

Amygdalin can also inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[[“]][12] It achieves this by downregulating the expression of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2) and cyclins (Cyclin A).[9][13]

cell_cycle_pathway cluster_regulation Cell Cycle Regulation cluster_cell_cycle Cell Cycle Progression amygdalin Amygdalin cdk2 CDK2 amygdalin->cdk2 Downregulates cyclin_a Cyclin A amygdalin->cyclin_a Downregulates cell_cycle_arrest G0/G1 Arrest amygdalin->cell_cycle_arrest Induces g1_s_transition G1 to S Phase Transition cdk2->g1_s_transition Promotes cyclin_a->g1_s_transition Promotes cell_proliferation Cell Proliferation g1_s_transition->cell_proliferation Leads to cell_cycle_arrest->cell_proliferation Inhibits

Caption: Amygdalin-induced Cell Cycle Arrest Pathway.

References

Application Notes and Protocols for Transdermal Delivery Systems of Amygdalin in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, in vivo evaluation, and mechanisms of action of transdermal delivery systems for amygdalin (B1666031). The following sections detail experimental protocols, quantitative data from in vivo studies, and the cellular signaling pathways influenced by amygdalin.

Amygdalin-Loaded Niosome (ALN) Gel for Transdermal Delivery

Transdermal drug delivery offers a promising alternative to oral administration for amygdalin, potentially reducing side effects such as cyanide poisoning and bypassing first-pass metabolism.[1] Niosomes, non-ionic surfactant-based vesicles, can enhance the transdermal transport of water-soluble drugs like amygdalin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the formulation and in vivo evaluation of an amygdalin-loaded niosome (ALN) gel.

Table 1: Formulation and In Vitro Characterization of Amygdalin-Loaded Niosome (ALN) Formulations [2]

Formulation CodeSurfactant (Tween)Cholesterol:Surfactant Molar RatioDihexadecyl Phosphate (B84403) (DDP) Molar RatioEntrapment Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
F1Tween 201:105.97 ± 1.05175.5 ± 17.120.452 ± 0.02
F2Tween 401:1015.25 ± 0.98210.3 ± 15.430.411 ± 0.03
F3Tween 601:1025.64 ± 0.88250.7 ± 12.870.387 ± 0.01
F4Tween 801:1035.87 ± 0.76289.4 ± 10.230.354 ± 0.04
F5Tween 601:2045.76 ± 0.65310.8 ± 9.870.343 ± 0.02
F6 (Optimum) Tween 60 1:2 0.1 66.52 ± 0.57 269.3 ± 9.58 0.331 ± 0.01
F7Tween 601:20.255.43 ± 0.78350.1 ± 11.230.365 ± 0.03

Table 2: In Vitro Release and Permeation Data for the Optimum ALN Gel Formulation [2]

FormulationCumulative % Drug Released at 8hPermeation Flux (µg/cm²/h)
Free Amygdalin Gel> 90%1.23 ± 0.11
Optimum ALN Gel (F6)~ 60%3.54 ± 0.15

Table 3: In Vivo Efficacy of ALN Gel in a DMBA-Induced Carcinoma Rat Model [2]

Treatment GroupAverage Tumor Volume (mm³) at Day 21
DMBA Control~1800
Oral Tamoxifen~700
Oral Amygdalin~1000
Optimum ALN Gel~400
Experimental Protocols

This protocol describes the thin-film hydration method for preparing ALNs.

Materials:

Procedure:

  • Dissolve specific molar ratios of surfactant, cholesterol, and DDP in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Create a thin, dry film by evaporating the organic solvents using a rotary evaporator at 60°C.

  • Hydrate the film by adding 10 mL of phosphate buffer (pH 7.4) containing amygdalin and rotating the flask at 60°C for 1 hour.

  • Sonicate the resulting niosomal dispersion in a bath sonicator for 30 minutes to reduce vesicle size.

  • Store the prepared ALNs at 4°C for further use.

Materials:

Procedure:

  • Disperse 1% (w/v) of Carbopol 934 in distilled water with continuous stirring.

  • Allow the dispersion to swell overnight.

  • Neutralize the dispersion by adding triethanolamine dropwise to form a gel.

  • Incorporate the optimum ALN formulation into the Carbopol gel with gentle mixing to obtain a final amygdalin concentration of 1% (w/w).

This protocol outlines the evaluation of the anti-tumor activity of the ALN gel in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin carcinoma model in rats.

Animal Model:

  • Female Wistar rats

  • Induce skin carcinoma by topical application of DMBA.

Treatment Groups:

  • DMBA Control (no treatment)

  • Oral Tamoxifen (standard treatment)

  • Oral Amygdalin solution

  • Topical application of Plain Niosome Gel (vehicle control)

  • Topical application of Optimum ALN Gel

Procedure:

  • Divide the rats into treatment groups after tumor development.

  • For the topical application groups, apply the gel to the tumor area daily.

  • For the oral administration groups, administer the respective solutions daily via gavage.

  • Monitor tumor volume at regular intervals for the duration of the study (e.g., 21 days).

  • At the end of the study, sacrifice the animals and perform histological examination of the tumor tissue.

Experimental Workflow

G cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_niosomes Preparation of Amygdalin-Loaded Niosomes (ALN) (Thin-Film Hydration) prep_gel Preparation of ALN Gel (Incorporation into Carbopol) prep_niosomes->prep_gel char Characterization (Particle Size, EE%) prep_gel->char release Release Studies prep_gel->release permeation Skin Permeation Studies prep_gel->permeation animal_model DMBA-Induced Carcinoma Rat Model prep_gel->animal_model treatment Topical Application of ALN Gel animal_model->treatment efficacy Efficacy Assessment (Tumor Volume Reduction) treatment->efficacy histology Histological Examination efficacy->histology

Workflow for ALN Gel Formulation and In Vivo Evaluation.

General Protocol for Amygdalin Transdermal Patch Formulation

Materials
  • Amygdalin

  • Polymers (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC, Polyvinylpyrrolidone - PVP, Eudragit series)

  • Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)

  • Permeation enhancer (e.g., Oleic acid, Terpenes, Dimethyl sulfoxide (B87167) - DMSO)

  • Solvent (e.g., Ethanol, Methanol, Acetone)

  • Backing membrane

  • Release liner

Procedure (Solvent Casting Method)
  • Dissolve the chosen polymer(s) in a suitable solvent to form a homogenous solution.

  • Dissolve amygdalin, the plasticizer, and the permeation enhancer in the polymer solution and mix thoroughly.

  • Cast the resulting solution onto a backing membrane at a controlled thickness.

  • Allow the solvent to evaporate in a controlled environment (e.g., an oven at a specific temperature).

  • Once the film is dry, apply the release liner.

  • Cut the patches into the desired size and shape.

Signaling Pathways Modulated by Amygdalin

Amygdalin has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. While these findings are primarily from in vitro or non-transdermal in vivo studies, they provide a basis for understanding the potential mechanisms of action following transdermal delivery.

Key modulated pathways include:

  • Apoptosis Induction: Amygdalin can induce apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3]

  • Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 phase by downregulating cell cycle-related proteins such as cdk2 and cyclin A.[4]

  • Inhibition of Metastasis: Amygdalin may inhibit cancer cell adhesion and migration by downregulating the expression of integrins and inhibiting the Akt-mTOR signaling pathway.[5]

G cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_metastasis Metastasis Inhibition amygdalin Amygdalin Bax Bax ↑ amygdalin->Bax Bcl2 Bcl-2 ↓ amygdalin->Bcl2 cdk2 cdk2 ↓ amygdalin->cdk2 cyclinA Cyclin A ↓ amygdalin->cyclinA Integrins Integrins ↓ amygdalin->Integrins Akt_mTOR Akt-mTOR Pathway ↓ amygdalin->Akt_mTOR Caspase3 Caspase-3 ↑ Bax->Caspase3 Bcl2->Caspase3 G1/S Transition G1/S Transition cdk2->G1/S Transition cyclinA->G1/S Transition Cell Adhesion & Migration Cell Adhesion & Migration Integrins->Cell Adhesion & Migration Akt_mTOR->Cell Adhesion & Migration

Signaling Pathways Modulated by Amygdalin.

Analytical Methods for Amygdalin in Biological Matrices

Accurate quantification of amygdalin in plasma or tissue is crucial for pharmacokinetic and bioavailability studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used and sensitive method.

General HPLC-MS/MS Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.

Future Perspectives

The development of transdermal delivery systems for amygdalin is a promising area of research. The successful in vivo application of an amygdalin-loaded niosome gel demonstrates the potential of this approach to provide a safer and more effective alternative to oral administration.[2] Further research is warranted to explore different transdermal formulations, such as patches, and to conduct comprehensive pharmacokinetic and long-term efficacy and safety studies in relevant animal models. Investigating the modulation of signaling pathways specifically following transdermal amygdalin administration will also be crucial for a complete understanding of its therapeutic potential.

References

Application Note: Optimized Parameters for Soxhlet Extraction of Amygdalin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of many plants from the Rosaceae family, such as apricots, bitter almonds, apples, and plums, has been a subject of interest for its potential pharmacological activities.[1][2] Efficient extraction from the plant matrix is a critical first step for research and development. Soxhlet extraction is a robust and widely used solid-liquid extraction method that offers high efficiency due to its continuous process.[3][4] This document provides a detailed overview of the key parameters influencing the Soxhlet extraction of amygdalin and presents a standardized protocol for its isolation.

Key Parameters for Amygdalin Extraction

The yield and purity of amygdalin are significantly influenced by several experimental parameters. Optimization of these factors is crucial for an efficient and reproducible extraction process.

  • Solvent Selection: The choice of solvent is critical. Amygdalin is soluble in polar solvents.[1]

    • Methanol (B129727) and Ethanol (B145695) are commonly used and have demonstrated high extraction efficiency for amygdalin.[3][5][6] Ethanol is often preferred due to its lower toxicity.[7] Some studies suggest that absolute (100%) ethanol provides optimal results.[6][8]

    • Water can also be used, sometimes acidified with citric acid to improve stability.[4][5] However, aqueous extractions at high temperatures can lead to the epimerization or degradation of amygdalin.[1][6][8]

    • Aqueous Ethanol (e.g., 60% v/v) has also been shown to be effective, as the presence of water can enhance the extraction of certain phenolic compounds.[9][10]

  • Extraction Temperature: Temperature affects both solubility and mass transfer rates. However, amygdalin is susceptible to thermal degradation and isomerization (conversion to its inactive epimer, neoamygdalin) at high temperatures.[1][11]

    • Extractions should be performed at temperatures below 100°C .[1][4]

    • Optimal temperatures are often correlated with the boiling point of the chosen solvent. For instance, Soxhlet extractions using methanol have been successfully conducted at 65-70°C .[3][12]

    • Lower temperatures (e.g., 35-40°C) are sometimes recommended to minimize degradation, though this may require longer extraction times.[4]

  • Extraction Time: Soxhlet extraction is a continuous process, but the duration must be sufficient to ensure complete extraction.

    • Extraction times reported in the literature vary widely, from 2-5 hours to as long as 16 hours .[3][5][9][10][12] The optimal time depends on the plant material, particle size, and solvent.

  • Solid-to-Solvent Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.

    • Commonly reported ratios range from 1:10 to 1:25 (g/mL) .[7][9][10]

    • A higher solvent volume can enhance extraction but may require more energy for subsequent solvent removal. An optimized ratio of 1:20 or 1:25 has been suggested for maximizing yield.[6][8][9][10]

  • Plant Material Preparation:

    • Particle Size: The plant material (e.g., kernels, seeds) must be ground into a fine powder.[1] This increases the surface area available for solvent interaction, significantly improving extraction efficiency.

    • Defatting: Seeds from the Rosaceae family are often rich in fats and oils, which can interfere with the extraction of polar compounds like amygdalin. A pre-extraction step using a non-polar solvent (e.g., hexane, dichloromethane) in the Soxhlet apparatus is highly recommended to remove these lipids.[13]

Quantitative Data on Amygdalin Extraction

The following table summarizes results from various studies, comparing different extraction parameters and methods. This allows for an easy comparison of how different conditions affect the final yield.

Plant MaterialExtraction MethodSolventTime (h)Temperature (°C)Solid:Solvent Ratio (w/v)Amygdalin Yield / ContentReference
Apple SeedsSoxhletMethanol1665-700.85g : 200mL2.28 mg/g (0.23% w/w)[3][12]
Apricot-kernelSoxhletMethanol5703g : 100mL2.03%[5][14]
Prunus TomentosaSoxhletMethanol5703g : 100mL2.11%[5][14]
Plum SeedsReflux100% Ethanol234.41:2525.30 g / 100 g dried extract[6][8][15]
Apricot-kernelRefluxWater + 0.1% Citric Acid2.560-4.31%[5][14][16]
Iraqi Apricot KernelsSoxhletIsopropanol2.5905g : 100mL4.60 g / 100g (4.6%)[17]
Vernonia amygdalinaSoxhlet60% Ethanol2Boiling Point1:2014.22% w/w (total extract)[9][10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and isolation of amygdalin from plant material using the Soxhlet method.

Soxhlet_Workflow Workflow for Amygdalin Extraction prep Plant Material Preparation (Drying, Grinding) defat Defatting (Optional) (Soxhlet with Hexane) prep->defat Fatty Material extract Amygdalin Extraction (Soxhlet with Ethanol/Methanol) prep->extract Low-Fat Material defat->extract Defatted Material recover Solvent Recovery (Rotary Evaporation) extract->recover Amygdalin-rich Extract purify Purification (Precipitation/Crystallization) recover->purify Crude Extract analyze Analysis (HPLC, NMR) purify->analyze Purified Amygdalin

Caption: Generalized workflow for Soxhlet extraction of amygdalin.

Detailed Experimental Protocol

This protocol describes the step-by-step procedure for extracting amygdalin from plant kernels (e.g., apricot kernels).

1. Materials and Reagents

  • Plant Material: Dried apricot kernels or other amygdalin-containing seeds.

  • Solvents:

    • n-Hexane (Reagent Grade) for defatting.

    • Methanol or 96-100% Ethanol (HPLC Grade) for extraction.

    • Diethyl Ether (Reagent Grade) for precipitation.

  • Equipment:

    • Grinder or blender

    • Drying oven

    • Soxhlet extraction apparatus (condenser, Soxhlet extractor, round-bottom flask)

    • Heating mantle

    • Cellulose (B213188) extraction thimbles

    • Rotary evaporator with water bath

    • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

    • Glass beakers and flasks

    • Analytical balance

2. Plant Material Preparation

  • Dry the plant kernels in an oven at 50-60°C for 24 hours to remove moisture.[13]

  • Grind the dried kernels into a fine, consistent powder using a grinder. A smaller particle size increases the extraction efficiency.[1]

  • Accurately weigh the powdered plant material.

3. Step I: Defatting (Recommended)

  • Place a known amount of the powdered material (e.g., 30 g) into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.[13]

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing ~300 mL of n-hexane.

  • Heat the flask using a heating mantle to the boiling point of hexane.

  • Allow the extraction to proceed for 5-6 hours, or until the solvent in the extractor body is clear.

  • Turn off the heat and allow the apparatus to cool.

  • Carefully remove the thimble containing the defatted plant material.

  • Dry the defatted powder in a fume hood or a well-ventilated area at 50°C to remove any residual hexane.[13]

4. Step II: Amygdalin Extraction

  • Place the dried, defatted powder into a clean cellulose thimble and insert it into the Soxhlet extractor.

  • Assemble the apparatus with a clean round-bottom flask containing the extraction solvent (e.g., 250-300 mL of methanol or ethanol).[13]

  • Heat the flask to the boiling point of the solvent (for methanol, ~65-70°C; for ethanol, ~78°C).

  • Allow the extraction to run continuously for the optimized duration (a minimum of 5 hours is recommended; 16 hours may yield higher results).[3][5]

  • After the extraction is complete, turn off the heat and let the system cool.

5. Step III: Post-Extraction Processing and Purification

  • Solvent Recovery: Disassemble the Soxhlet apparatus. Concentrate the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain a thick, crude extract.[3][12][13]

  • Precipitation:

    • Redissolve the crude caramel-like residue in a minimal amount of hot ethanol (e.g., 10-20 mL).[13]

    • While stirring vigorously, slowly add diethyl ether (e.g., 50-100 mL) to the ethanol solution. Amygdalin is insoluble in ether and will precipitate as a white solid.[13]

    • Allow the mixture to stand to ensure complete precipitation.

  • Isolation:

    • Collect the precipitated amygdalin by vacuum filtration.[13]

    • Wash the solid with a small amount of diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified amygdalin powder in a desiccator or a vacuum oven at a low temperature (~50°C) to a constant weight.[13]

  • Analysis: Confirm the purity and identity of the extracted amygdalin using analytical techniques such as HPLC, FTIR, or NMR spectroscopy.[2][3]

References

Troubleshooting & Optimization

Improving amygdalin solubility for cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amygdalin (B1666031) in cell culture media. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve amygdalin for cell culture experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide are effective organic solvents for dissolving amygdalin.[1] For aqueous solutions, amygdalin is soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2 and is also very soluble in hot water.[1][2] However, for cell culture applications, preparing a concentrated stock solution in DMSO is a common practice.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[3][4][5][6] Many researchers recommend maintaining the concentration below 0.1% to minimize any potential cytotoxic effects.[4][5] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: My amygdalin solution is precipitating in the cell culture medium. What can I do?

A3: Precipitation of amygdalin upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. Please refer to our Troubleshooting Guide below for detailed steps on how to prevent and resolve this problem.

Q4: How stable is amygdalin in solution?

A4: Amygdalin can undergo isomerization in aqueous solutions, converting from the active D-amygdalin to the less active L-amygdalin (neoamygdalin).[7][8] This process is accelerated by higher temperatures and alkaline pH.[7] It is recommended to use inert plastic containers for storing aqueous amygdalin solutions, as glassware can promote isomerization.[8] Aqueous solutions are not recommended for storage for more than one day.[1] Amygdalin is more stable in ethanol (B145695) and as a dry powder.[7]

Q5: What are some typical working concentrations of amygdalin used in cell culture?

A5: The effective concentration of amygdalin can vary significantly depending on the cell line and the experimental objective. Studies have reported using concentrations ranging from 1.25 to 10 mg/ml for bladder cancer cells and observing effects on prostate cancer cells at 10 mg/ml.[1][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific research.

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of amygdalin in your cell culture experiments.

Workflow for Preparing Amygdalin Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation prep_amygdalin Weigh Amygdalin Powder prep_dmso Add appropriate volume of 100% DMSO prep_amygdalin->prep_dmso prep_dissolve Vortex/sonicate to fully dissolve prep_dmso->prep_dissolve prep_store Store at -20°C in small aliquots prep_dissolve->prep_store dil_medium Pre-warm cell culture medium to 37°C dil_add Add amygdalin stock drop-wise while swirling dil_medium->dil_add dil_inspect Visually inspect for precipitation dil_add->dil_inspect dil_use Use immediately dil_inspect->dil_use

Caption: Workflow for preparing amygdalin solutions.

Troubleshooting Logic

G node_sol node_sol start Precipitation Observed? check_dmso Final DMSO concentration > 0.5%? start->check_dmso check_stock_conc Stock solution concentration too high? check_dmso->check_stock_conc No sol_dmso Reduce final DMSO concentration by preparing a more concentrated stock. check_dmso->sol_dmso Yes check_addition Added stock too quickly? check_stock_conc->check_addition No sol_stock_conc Lower the stock concentration and increase the volume added. check_stock_conc->sol_stock_conc Yes check_temp Medium at 37°C? check_addition->check_temp No sol_addition Add stock solution drop-wise while gently swirling the medium. check_addition->sol_addition Yes sol_temp Pre-warm the medium to 37°C before adding the stock solution. check_temp->sol_temp No end Problem Resolved check_temp->end Yes sol_dmso->end sol_stock_conc->end sol_addition->end sol_temp->end

Caption: Troubleshooting guide for amygdalin precipitation.

Data & Protocols

Quantitative Data Summary
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~10 mg/mL[1]
Dimethylformamide~14 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
Water83 g/L (83 mg/mL)[10][11][12]
Hot WaterVery soluble[2]
Ethanol1 g/L (1 mg/mL)[10][11][12]
Final DMSO Concentration Effect on Cells Reference
< 0.1%Generally considered safe for most cell lines.[4][5]
0.1% - 0.5%Tolerated by many cell lines, but may have effects on some.[3][4][5][6]
> 0.5%Increased risk of cytotoxicity.[3][6]
Experimental Protocols

1. Preparation of Amygdalin Stock Solution (100 mg/mL in DMSO)

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weigh Amygdalin: Accurately weigh the desired amount of amygdalin powder using a sterile microcentrifuge tube.

  • Add DMSO: Add sterile, cell culture grade DMSO to the amygdalin powder to achieve a final concentration of 100 mg/mL.

  • Dissolve: Vortex or sonicate the solution at room temperature until the amygdalin is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes (amber or wrapped in foil) and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Preparation of Amygdalin Working Solution in Cell Culture Medium

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of the amygdalin stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains within the acceptable range for your cell line (ideally ≤ 0.1%).

  • Add Amygdalin Stock: While gently swirling the pre-warmed medium, add the calculated volume of the amygdalin stock solution drop-wise. This slow addition and constant agitation are crucial to prevent localized high concentrations that can lead to precipitation.

  • Inspect for Precipitation: After adding the stock solution, visually inspect the medium for any signs of precipitation or cloudiness.

  • Immediate Use: Use the freshly prepared amygdalin-containing medium immediately to treat your cells. Do not store the diluted solution.

Signaling Pathway

Simplified Overview of Amygdalin's Potential Anti-Cancer Effects

Amygdalin has been reported to induce apoptosis and affect cell cycle progression in various cancer cell lines.[9][10][13] One of the proposed mechanisms involves the modulation of key regulatory proteins.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction amygdalin Amygdalin cyclin Cyclins (e.g., Cyclin A) amygdalin->cyclin down-regulates cdk CDKs (e.g., Cdk2) amygdalin->cdk down-regulates bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 down-regulates bax Bax (Pro-apoptotic) amygdalin->bax up-regulates cell_cycle_arrest G0/G1 Phase Arrest cdk->cell_cycle_arrest leads to caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Amygdalin's influence on cell cycle and apoptosis.

References

Amygdalin stability issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amygdalin (B1666031). Here, you will find information on stability issues in aqueous and organic solvents, as well as detailed experimental protocols.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of amygdalin solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Yellowing of Amygdalin Solution Degradation of amygdalin, particularly hydrolysis in aqueous solutions, can lead to the formation of benzaldehyde (B42025) and other byproducts that may impart a yellow color. This is often accelerated by alkaline pH and elevated temperatures.- Prepare fresh solutions before use.- Store aqueous solutions at low temperatures (e.g., 4°C) and protect from light.- Adjust the pH of aqueous solutions to be slightly acidic (pH < 7) to inhibit hydrolysis. For instance, using a 0.1% citric acid solution can improve stability.[1]
Precipitation in Amygdalin Solution Amygdalin has limited solubility in some organic solvents and can precipitate out if the concentration exceeds its solubility limit, especially at lower temperatures. In aqueous solutions, changes in pH can also affect solubility.- Consult solubility data before preparing solutions to ensure you are working within the solubility limits (see Table 1).- For organic stock solutions, gentle warming may be required to redissolve the precipitate. Ensure the solution is clear before use.- When diluting organic stock solutions into aqueous buffers, add the stock solution slowly while vortexing to prevent localized high concentrations and precipitation.
Unexpected Loss of Amygdalin Potency or Activity This is often due to epimerization (racemization) of the active R-amygdalin to its inactive S-epimer, neoamygdalin (B1678158). This process is accelerated by increased pH, temperature, and the presence of water.[2] The type of container can also play a role, with glassware sometimes promoting epimerization more than plastic.[3]- Control the pH of aqueous solutions to be acidic (pH < 7); racemization is significantly lower below pH 3.0.[4]- Perform extractions and experiments at lower temperatures (ideally below 40°C) to minimize epimerization.[1]- Use inert plastic containers (e.g., polypropylene) for the storage of aqueous amygdalin solutions to reduce the risk of epimerization catalyzed by components that can leach from glass.[3]- When possible, use organic solvents like ethanol (B145695) for storage, as they inhibit isomerization.[2]
Inconsistent HPLC Results This can be caused by on-column degradation, poor separation of amygdalin and its epimer, or issues with the mobile phase.- Ensure the mobile phase is appropriately buffered to an acidic pH to prevent on-column epimerization.- Use a validated HPLC method capable of separating amygdalin from neoamygdalin and other degradation products (see Experimental Protocol section).- Filter all samples and mobile phases before use to prevent column clogging.- Regularly check for system leaks and ensure proper pump performance.
Difficulty in Extracting Amygdalin from Plant Material Inefficient extraction can be due to the choice of solvent, temperature, or the presence of endogenous enzymes (like β-glucosidase) that degrade amygdalin upon tissue maceration.[5]- Use polar solvents like ethanol, methanol (B129727), or water for extraction.[1]- To inactivate endogenous enzymes, consider thermal denaturation (e.g., blanching) of the plant material before extraction.[5]- Optimize extraction temperature; temperatures between 35-40°C are often a good compromise between extraction efficiency and minimizing degradation.[1]- The use of acidified water (e.g., with 0.1% citric acid) can improve extraction and stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for amygdalin?

A1: The two primary degradation pathways for amygdalin are:

  • Enzymatic Hydrolysis: In the presence of β-glucosidase enzymes, amygdalin is hydrolyzed in a stepwise manner to prunasin, then mandelonitrile, which finally decomposes to benzaldehyde and toxic hydrogen cyanide (HCN).[5]

  • Epimerization (Racemization): The biologically active R-amygdalin can convert to its inactive diastereomer, S-amygdalin (neoamygdalin). This process is primarily influenced by pH, temperature, and the solvent.[2]

Q2: How does pH affect the stability of amygdalin in aqueous solutions?

A2: Amygdalin is more stable in acidic to neutral conditions. Alkaline conditions (pH > 7) significantly accelerate both hydrolysis and epimerization.[2][5] For optimal stability in aqueous solutions, it is recommended to maintain a slightly acidic pH.

Q3: What is the recommended storage condition for amygdalin solutions?

A3: For short-term storage, aqueous solutions should be kept at 4°C in the dark and at a slightly acidic pH. For longer-term storage, it is advisable to store amygdalin as a solid at 4°C or as a solution in an organic solvent like DMSO or ethanol at -20°C. It is not recommended to store aqueous solutions for more than one day.

Q4: Can I use glassware to store my aqueous amygdalin solutions?

A4: While glassware is commonly used, some studies suggest that certain types of glass can leach substances that act as weak bases, promoting the epimerization of amygdalin.[3] For sensitive experiments where the isomeric purity is critical, it is recommended to use inert plastic containers like polypropylene (B1209903) or high-density polyethylene.[3]

Q5: My amygdalin powder won't dissolve in water. What should I do?

A5: Amygdalin has good solubility in water (83 g/L).[6] If you are having trouble dissolving it, ensure you are using a sufficient volume of solvent and that the powder has not clumped together. Gentle warming and vortexing can aid dissolution. Be mindful not to heat excessively, especially in neutral or alkaline water, to prevent degradation.

Quantitative Data on Amygdalin Stability and Solubility

Table 1: Solubility of Amygdalin in Various Solvents

SolventSolubilityReference(s)
Water83 g/L[6]
Ethanol1 g/L[6]
DMSO~10 mg/mL
Dimethylformamide (DMF)~14 mg/mL
PBS (pH 7.2)~10 mg/mL

Table 2: Influence of pH and Temperature on Amygdalin Isomerization (Epimerization) in Aqueous Solution

pHTemperature (°C)ObservationReference(s)
280Isomerization significantly inhibited.[2]
7 (Neutral)Room TemperatureMinimal isomerization.[2]
9Room TemperatureIsomer ratio (L/D) of 0.06.[2]
11Room TemperatureIsomer ratio (L/D) increased to 1.30.[2]
Neutral> 40Isomerization rate increases with temperature.[2]
AlkalineHighRapid isomerization.[2]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Amygdalin and Neoamygdalin

This protocol provides a general method for the separation and quantification of amygdalin and its epimer, neoamygdalin.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

2. Mobile Phase:

  • A mixture of methanol or acetonitrile (B52724) and water is typically used.

  • To improve separation and stability, the aqueous component should be acidified. A common mobile phase is a mixture of methanol and water (e.g., 15:85 v/v).[1] Another option is an eluent of 10 mM sodium phosphate (B84403) buffer (pH 3.8) containing 6% acetonitrile.[4]

3. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25 - 35°C.[8]

  • Detection Wavelength: 215 nm.[7]

4. Sample Preparation:

  • Dissolve the amygdalin sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify amygdalin and neoamygdalin by comparing their retention times and peak areas with those of certified reference standards.

Visualizations

Diagram 1: Enzymatic Hydrolysis of Amygdalin

Enzymatic_Hydrolysis_of_Amygdalin cluster_enzymes Enzymes Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin + H₂O Glucose1 Glucose Amygdalin->Glucose1 Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile + H₂O Glucose2 Glucose Prunasin->Glucose2 Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN Enzyme1 β-glucosidase Enzyme2 prunasin lyase Enzyme3 hydroxynitrile lyase

Caption: Enzymatic degradation pathway of amygdalin.

Diagram 2: Experimental Workflow for Amygdalin Stability Study

Amygdalin_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Amygdalin Solutions (Aqueous/Organic) B Define Stability Conditions (pH, Temp, Light) A->B C Incubate Samples B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis of Amygdalin & Degradants D->E F Data Processing E->F G Determine Degradation Rate F->G H Identify Degradation Products F->H

Caption: General workflow for an amygdalin stability study.

References

Troubleshooting amygdalin quantification and peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amygdalin (B1666031) quantification and HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing amygdalin using a C18 column?

A1: The most frequent cause of peak tailing for amygdalin on a standard silica-based C18 column is secondary interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.[1][2][3][4] These interactions are particularly prevalent when the mobile phase pH is above 3.0, as the silanol groups become ionized and can interact with polar functional groups on the amygdalin molecule.[1][2]

Q2: My amygdalin peak is tailing. How do I know if it's a chemical or a physical problem?

A2: Observe the other peaks in your chromatogram. If only the amygdalin peak (or other polar analytes) is tailing, the issue is likely chemical in nature, such as secondary silanol interactions.[5] If all peaks in the chromatogram exhibit tailing, the problem is more likely physical or systemic, such as a column void, excessive extra-column volume, or a blocked column frit.[6][7][8]

Q3: Can the mobile phase composition affect amygdalin quantification and peak shape?

A3: Yes, the mobile phase composition is critical. The ratio of organic modifier (like methanol (B129727) or acetonitrile) to water affects retention time and can influence peak shape.[9] For amygdalin, a mobile phase of methanol and water is commonly used, with a typical ratio around 15:85 (v/v).[9] An incorrect ratio can lead to poor separation or longer analysis times.[9] Additionally, the pH of the mobile phase is crucial for controlling peak shape, especially for preventing tailing caused by silanol interactions.[1][3]

Q4: I'm observing a second peak close to my main amygdalin peak. What could this be?

A4: You are likely observing neoamygdalin, the epimer of amygdalin. Amygdalin can convert to neoamygdalin, particularly in aqueous solutions, at elevated temperatures, or under alkaline conditions.[10][11] This epimerization can affect the accuracy of your quantification. It is crucial to use analytical methods that can separate both epimers and to control sample preparation conditions to minimize this conversion.[10][12] Adding a small amount of acid, like 0.1% acetic acid or 0.05% citric acid, to your sample solutions can help inhibit this conversion.[10][12]

Q5: What are the optimal storage conditions for amygdalin standards and samples to ensure stability?

A5: To prevent degradation and epimerization, amygdalin standards and samples should be stored at low temperatures, ideally at -80°C, until analysis.[11] For short-term storage, solutions should be kept refrigerated. It is also advisable to prepare solutions in a slightly acidic buffer or to add an acidifier like acetic or citric acid to inhibit epimerization.[10][11][12] The type of container can also influence stability, with plastic or stainless steel containers showing less epimerization compared to glassware.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide will help you systematically troubleshoot and resolve peak tailing issues for amygdalin in reversed-phase HPLC.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed all_peaks_tail Are all peaks tailing? start->all_peaks_tail amygdalin_only_tails Only amygdalin/polar analyte peaks tail? all_peaks_tail->amygdalin_only_tails No physical_issue Likely a Physical/System Issue all_peaks_tail->physical_issue Yes chemical_issue Likely a Chemical/Interaction Issue amygdalin_only_tails->chemical_issue Yes check_connections Check for loose fittings and minimize tubing length/ID. physical_issue->check_connections check_column Inspect/replace column frit. Consider column void. physical_issue->check_column replace_guard Replace guard column. physical_issue->replace_guard adjust_ph Lower mobile phase pH to ~3.0 using formic or acetic acid. chemical_issue->adjust_ph use_endcapped Use a modern, end-capped C18 column. chemical_issue->use_endcapped check_overload Dilute sample to check for mass overload. chemical_issue->check_overload end_solution Problem Resolved check_connections->end_solution check_column->end_solution replace_guard->end_solution adjust_ph->end_solution use_endcapped->end_solution check_overload->end_solution

Caption: A flowchart for troubleshooting HPLC peak tailing.

Detailed Steps:

  • Evaluate the Chromatogram :

    • All Peaks Tailing : This suggests a system-wide issue.

      • Extra-column Volume : Ensure connections are secure and use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[1]

      • Column Contamination/Void : A buildup of contaminants on the column frit or a void in the packing material can cause tailing for all peaks.[6][7] Try flushing the column with a strong solvent or replacing it if the problem persists.[14] Using a guard column can help protect the analytical column.[5]

    • Only Amygdalin Peak Tailing : This points to a specific chemical interaction.

      • Silanol Interactions : This is the most probable cause.[1][2] Lower the mobile phase pH to around 3.0 with an additive like 0.1% formic acid to protonate the silanol groups and reduce secondary interactions.[3]

      • Column Choice : Use a high-quality, end-capped C18 column to minimize the number of available free silanol groups.[1][2]

      • Mass Overload : Injecting a sample that is too concentrated can lead to peak tailing.[4][6][7] Try diluting your sample and re-injecting to see if the peak shape improves.[3][6]

Guide 2: Inaccurate Quantification of Amygdalin

This guide addresses common reasons for inaccurate quantification and provides steps to improve the reliability of your results.

Potential Causes for Inaccurate Amygdalin Quantification

G cluster_causes Potential Causes inaccurate_quant Inaccurate Amygdalin Quantification epimerization Epimerization to Neoamygdalin inaccurate_quant->epimerization poor_peak_shape Poor Peak Shape (Tailing) inaccurate_quant->poor_peak_shape hydrolysis Hydrolysis/Degradation inaccurate_quant->hydrolysis extraction_issues Inefficient Extraction inaccurate_quant->extraction_issues

Caption: Common causes of inaccurate amygdalin quantification.

Detailed Steps:

  • Address Amygdalin Stability :

    • Epimerization : Amygdalin can convert to its epimer, neoamygdalin, leading to an underestimation of the primary compound if not chromatographically resolved.[10][11]

      • Solution : Use an HPLC method capable of separating amygdalin and neoamygdalin.[12] During sample preparation, add 0.1% acetic acid or 0.05% citric acid to stabilize the amygdalin solution.[10][12]

    • Hydrolysis : Amygdalin is susceptible to hydrolysis, especially under acidic or basic conditions and at high temperatures.[11]

      • Solution : Control the pH of your solutions and avoid excessive heat during sample preparation. Extractions should be performed at temperatures below 100°C.[11]

  • Optimize Peak Integration :

    • Peak Tailing : Asymmetrical peaks are difficult to integrate accurately, leading to errors in quantification.[8]

      • Solution : Follow the steps in the "Diagnosing and Resolving Peak Tailing" guide to achieve a symmetrical peak shape (Tailing Factor close to 1.0).

  • Validate Extraction Procedure :

    • Inefficient Extraction : The choice of solvent and extraction method significantly impacts the recovery of amygdalin from complex matrices.[15][16]

      • Solution : Ensure your extraction protocol is optimized. Solvents like methanol, ethanol, and water are commonly used.[11] Methods such as ultrasonic or microwave-assisted extraction can improve efficiency.[15][16] Perform recovery studies by spiking a blank matrix with a known amount of amygdalin standard to validate your method's accuracy.[15]

Experimental Protocols

Protocol 1: HPLC Method for Amygdalin Quantification

This protocol is a general guideline for the quantitative analysis of amygdalin using reversed-phase HPLC.

  • Column : C18, 4.6 x 250 mm, 5 µm particle size.[17]

  • Mobile Phase :

    • Option A: Acetonitrile/Water (25:75, v/v).[17]

    • Option B: Methanol/Water (15:85, v/v).[9]

    • Note: To improve peak shape, acidify the aqueous portion of the mobile phase with 0.1% formic or acetic acid.

  • Flow Rate : 0.9 - 1.0 mL/min.[17]

  • Detection : UV at 215 nm.[17]

  • Injection Volume : 20 µL.[17]

  • Column Temperature : 25°C.[17]

  • Standard Preparation : Dissolve amygdalin standard in the mobile phase or a slightly acidified solvent (e.g., water with 0.1% acetic acid) to create a stock solution.[10] Prepare a series of dilutions to construct a calibration curve (e.g., 0.2 to 1.0 mg/mL).[9]

Protocol 2: Sample Preparation for Amygdalin Extraction from Plant Material

This protocol outlines a general procedure for extracting amygdalin from seeds.

  • Sample Homogenization : Grind the seeds into a fine powder.

  • Extraction :

    • Weigh a known amount of the powdered sample (e.g., 0.1 g).

    • Add 10 mL of an appropriate extraction solvent. Methanol, 50% methanol, or slightly acidified water (e.g., with 2% citric acid or 0.1% perchloric acid) are effective options.[13][15]

    • Use an ultrasonic bath for 30 minutes to facilitate extraction.[15]

  • Centrifugation : Centrifuge the mixture to pellet the solid material.

  • Filtration : Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[17]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
HPLC Column C18 (e.g., 4.6 x 250 mm, 5 µm)[11][17]
Mobile Phase (A:B) Acetonitrile:Water (25:75) or Methanol:Water (15:85)[9][17]
Mobile Phase pH Acidic (e.g., pH ~3.0) to minimize tailing[3]
Flow Rate 0.9 - 1.0 mL/min[17]
Detection Wavelength 215 nm[17]
Column Temperature 25°C[17]
Injection Volume 20 µL[17]
Buffer Concentration (for LC-UV) 10 - 50 mM[3][8]
Amygdalin Solubility (Water) ~83 g/L[11]
Amygdalin Solubility (Ethanol) ~1 g/L[11]

References

Technical Support Center: Optimization of Amygdalin Extraction from Prunus armeniaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of amygdalin (B1666031) from Prunus armeniaca (apricot) kernels.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting amygdalin from apricot kernels?

A1: The most prevalent methods for amygdalin extraction include solvent extraction (using ethanol (B145695), methanol (B129727), or water), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), reflux extraction, and Soxhlet extraction.[1][2][3][4] The choice of method often depends on factors such as desired yield, extraction time, solvent consumption, and potential for thermal degradation of amygdalin.

Q2: Which solvent is best for amygdalin extraction?

A2: The choice of solvent is critical for efficient amygdalin extraction. Ethanol is often preferred due to its effectiveness in dissolving amygdalin and its relative safety.[2] Methanol is also used, but it carries a higher toxicity risk.[2] Water, particularly when acidified with citric acid, can be a greener alternative and has shown good results in reflux extractions.[1][5] The solubility of amygdalin is significantly higher in water (83 g/L) compared to ethanol (1 g/L).[3][5]

Q3: How does temperature affect amygdalin extraction yield and stability?

A3: Temperature plays a crucial role in both the extraction efficiency and the stability of amygdalin. Higher temperatures can increase the solubility and diffusion rate of amygdalin, potentially leading to higher yields. However, temperatures above 100°C should be avoided as they can lead to the epimerization of D-amygdalin into its less active isomer, neoamygdalin, and even degradation.[3][5] For many methods, temperatures between 35-60°C are recommended to balance yield and stability.[1][5]

Q4: What is amygdalin isomerization and how can it be prevented?

A4: Amygdalin isomerization is the conversion of the biologically active D-amygdalin to its epimer, L-amygdalin (also known as neoamygdalin), which is considered inactive.[5][6] This conversion can occur at high temperatures (especially in boiling water) and under alkaline conditions.[5][6] To prevent isomerization, it is recommended to perform extractions at temperatures below 100°C and to control the pH.[3][5] The use of an acidic medium, such as water containing 0.1% citric acid, can help inhibit this conversion.[1][7] Ethanol as a solvent has also been shown to inhibit isomerization.[6]

Q5: How can I quantify the amount of amygdalin in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative determination of amygdalin.[5][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective method.[9][10] These techniques allow for the separation and quantification of amygdalin from other components in the extract.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Amygdalin Yield 1. Inappropriate Solvent: The solvent may not be effectively solubilizing the amygdalin. 2. Insufficient Extraction Time: The duration of the extraction may not be long enough to extract the majority of the amygdalin. 3. Incorrect Particle Size: Large particle size of the kernel powder reduces the surface area for extraction. 4. Degradation of Amygdalin: High temperatures or improper pH may be causing the amygdalin to break down.[5]1. Optimize Solvent: Test different solvents (e.g., ethanol, methanol, acidified water) and concentrations. A mixture of methanol and water is often effective.[11] 2. Increase Extraction Time: Extend the extraction duration and analyze samples at different time points to determine the optimal time. For reflux extraction, 2.5 hours has been found to be optimal in some studies.[1] 3. Reduce Particle Size: Grind the apricot kernels to a fine, consistent powder to increase the surface area available for solvent penetration. 4. Control Temperature and pH: Maintain extraction temperatures below 100°C, ideally between 35-60°C.[1][5] Consider using an acidic extraction medium (e.g., water with 0.1% citric acid) to improve stability.[1]
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The solvent may be extracting other compounds from the kernels, such as oils and other glycosides. 2. Fatty Matrix Interference: Apricot kernels have a high oil content which can interfere with analysis.[5]1. Purification Step: Incorporate a purification step after extraction. Solid-phase extraction (SPE) using a C18 cartridge is a widely used method for this purpose.[3][5] Precipitation of amygdalin using a non-polar solvent like diethyl ether can also be effective.[11] 2. Defatting: Before extraction, defat the kernel powder using a non-polar solvent like hexane (B92381) or petroleum ether to remove oils.[12]
Inconsistent or Irreproducible Results 1. Variability in Plant Material: The amygdalin content in apricot kernels can vary significantly based on the cultivar, geographical origin, and harvest time.[12][13] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent ratio, or agitation can affect the extraction efficiency. 3. Analytical Method Variability: Inconsistent sample preparation or chromatographic conditions can lead to variable results.1. Standardize Plant Material: Whenever possible, use kernels from the same batch and source. Document the origin and characteristics of the plant material. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each experiment. 3. Validate Analytical Method: Validate your HPLC or LC-MS/MS method for linearity, precision, and accuracy according to established guidelines.[9] Use an internal standard to minimize variability.[9]
Suspected Amygdalin Isomerization 1. High Extraction Temperature: As mentioned, high temperatures can cause the conversion of D-amygdalin to neoamygdalin.[6] 2. Alkaline Conditions: A basic pH environment promotes isomerization.[5]1. Lower Extraction Temperature: Reduce the extraction temperature. Temperatures between 40-60°C are generally safer.[1][6] 2. Control pH: Use a slightly acidic extraction solvent (e.g., acidified water or ethanol) to prevent isomerization.[6][14] Avoid using basic solvents.

Data Presentation

Table 1: Comparison of Different Amygdalin Extraction Methods from Prunus armeniaca

Extraction Method Solvent Temperature (°C) Time Typical Amygdalin Yield (mg/g) Reference
Reflux ExtractionWater with 0.1% Citric Acid602.5 hNot explicitly stated, but deemed optimal[1]
Ultrasonic ExtractionMethanol--Compared with other methods[1]
Soxhlet ExtractionMethanol--Compared with other methods[1]
SonicationEthanol3015 min-[11]
Microwave Extraction2% Citric Acid401 h65.21 (from bitter almond)[7]
Reflux Extraction100% Ethanol34.4120 min25.30 g / 100 g dried extract (from plum seeds)[15][16]

Note: Yields can vary significantly based on the specific apricot kernel variety, particle size, and precise experimental conditions.

Experimental Protocols

Reflux Extraction with Acidified Water

This protocol is based on a method found to be effective for amygdalin extraction.[1]

  • Preparation of Material: Grind dried apricot kernels into a fine powder.

  • Extraction Solvent: Prepare a solution of distilled water containing 0.1% citric acid.

  • Extraction Process:

    • Add the apricot kernel powder to a round-bottom flask.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Set up a reflux condenser and place the flask in a water bath heated to 60°C.

    • Conduct the extraction for 2.5 hours with continuous stirring.

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Purification (Optional): The filtrate can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove impurities.

  • Analysis: Analyze the amygdalin content in the purified extract using HPLC.

Ultrasound-Assisted Extraction (UAE) with Ethanol

This protocol is a general representation of UAE for amygdalin.

  • Preparation of Material: Prepare finely ground apricot kernel powder.

  • Extraction Solvent: Use 80% ethanol in water.

  • Extraction Process:

    • Place a known amount of the kernel powder into an extraction vessel.

    • Add the extraction solvent at a defined ratio.

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a specific frequency (e.g., 40 kHz) and power (e.g., 432 W) for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[6]

  • Filtration: Filter the mixture to separate the extract.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent for HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification & Analysis start Apricot Kernels grinding Grinding start->grinding powder Kernel Powder grinding->powder extraction Extraction (e.g., Reflux, UAE, MAE) powder->extraction filtration Filtration extraction->filtration extract Crude Extract filtration->extract purification Purification (e.g., SPE) extract->purification analysis Quantification (HPLC / LC-MS/MS) purification->analysis final Pure Amygdalin analysis->final

Caption: General workflow for the extraction and quantification of amygdalin.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Amygdalin Yield? cause1 Improper Solvent start->cause1 Yes cause2 Suboptimal Time/Temp start->cause2 Yes cause3 Degradation start->cause3 Yes cause4 Large Particle Size start->cause4 Yes sol1 Optimize Solvent System cause1->sol1 sol2 Adjust Time & Temperature cause2->sol2 sol3 Control pH & Temp cause3->sol3 sol4 Grind to Fine Powder cause4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end

References

Preventing amygdalin epimerization during extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the epimerization of amygdalin (B1666031) to neoamygdalin (B1678158) during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are amygdalin and its epimer, neoamygdalin?

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as bitter almonds, and apricot and peach kernels.[1][2] It consists of two glucose molecules, benzaldehyde, and a cyanide group.[1] Naturally occurring amygdalin has the (R)-configuration at the chiral phenyl center and is also referred to as D-amygdalin.[1] Neoamygdalin, also known as (S)-amygdalin or L-amygdalin, is the epimer of amygdalin, meaning it differs in the configuration at only one stereocenter—the mandelonitrile (B1675950) carbon.[3]

Q2: What is epimerization in the context of amygdalin?

Epimerization is the process by which amygdalin (R-amygdalin) converts into its diastereomer, neoamygdalin (S-amygdalin).[2][4][5] This chemical change occurs at the stereogenic carbon atom attached to the nitrile and phenyl groups.[5][6] This reaction can be triggered by several environmental factors during extraction, processing, and storage.[1][5]

Q3: Why is it crucial to prevent amygdalin epimerization?

Preventing epimerization is critical because the biological activity of amygdalin is stereospecific. The naturally occurring D-amygdalin is the pharmacologically active form, while neoamygdalin (L-amygdalin) has been reported to have no antitumor activity. The conversion of D-amygdalin to neoamygdalin can, therefore, lead to a reduction or loss of its therapeutic effects, making analytical results inaccurate and potentially invalidating research findings.[7][8]

Q4: What are the primary factors that promote amygdalin epimerization?

Several factors can induce the epimerization of amygdalin. These include:

  • Temperature: Temperatures above 40°C can significantly increase the rate of isomerization.[7]

  • pH: Alkaline conditions (pH above 9.0) strongly promote epimerization. Acidic conditions, on the other hand, can inhibit this conversion.

  • Solvent: Aqueous solutions, especially in the presence of weak bases, facilitate epimerization.[1][5] The use of anhydrous ethanol (B145695) can prevent this.

  • Container Material: Glassware can accelerate epimerization, whereas plastic or stainless steel containers have been shown to inhibit it.[7][5]

Q5: How can I detect and quantify amygdalin and neoamygdalin in my samples?

Several analytical techniques can be used to separate and quantify amygdalin and neoamygdalin. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and effective method.[9][10] Other techniques include Gas Chromatography (GC) and Micellar Electrokinetic Chromatography (MEKC).[5][8] The use of a chiral stationary phase in HPLC can provide a reliable separation of the two epimers.[11]

Troubleshooting Guides

Problem: My analysis shows a high concentration of neoamygdalin in my extract.

Potential Cause Troubleshooting Step
High Extraction Temperature Maintain extraction temperatures at or below 40°C.[12]
Alkaline pH Ensure the extraction solvent is neutral or slightly acidic. An acidic pH can inhibit isomerization even at elevated temperatures.
Aqueous Extraction Solvent Use anhydrous ethanol or a high concentration of ethanol (e.g., 80%) as the extraction solvent to minimize water content.
Prolonged Extraction Time Keep the extraction time as short as possible. For instance, when extracting at 90°C to inactivate enzymes, the duration should be less than 8 minutes.[13]
Use of Glassware Conduct extractions and store solutions in plastic or stainless steel containers instead of glass.[7][5]

Problem: I am observing inconsistent amygdalin concentrations across different batches.

Potential Cause Troubleshooting Step
Inconsistent Enzyme Inactivation Ensure complete inactivation of β-glucosidase, which can hydrolyze amygdalin. Methods like decoction or microwave treatment should be carefully controlled to avoid high temperatures that cause epimerization.
Variable Storage Conditions Store extracts and standard solutions in inert plastic containers at a low temperature.[5][11] Avoid prolonged storage in aqueous solutions.
Inconsistent Sample Preparation Standardize the sample preparation protocol, including grinding, solvent-to-solid ratio, and extraction time, to ensure reproducibility.

Data Summary

Table 1: Effect of Temperature on Amygdalin Isomerization

Temperature (°C)L/D Isomer Ratio (Neoamygdalin/Amygdalin)
< 40Almost no isomerization
50-70Sharp increase in ratio (peak at 1.27 at 70°C)
70-80No further increase in the isomer ratio
Data from a study on the isomerization of amygdalin from peach kernels.[7]

Table 2: Effect of pH on Amygdalin Isomerization at Room Temperature

pHL/D Isomer Ratio (Neoamygdalin/Amygdalin)
Acidic, Neutral, Slightly BasicNo conversion observed
9.00.06
11.01.30
Data from a study on the isomerization of amygdalin from peach kernels.[7]

Table 3: Effect of Ethanol Concentration on Amygdalin Isomerization at 60°C for 60 min

Ethanol Concentration (%)Isomerization Inhibition
Increasing ConcentrationDecreased isomer rate
80Resulted in a low isomer ratio of 0.04 during ultrasonic extraction
Data from a study on the isomerization of amygdalin from peach kernels.[7]

Experimental Protocols

Protocol 1: Optimized Ultrasonic Extraction of Amygdalin

This protocol is designed to maximize the yield of D-amygdalin while minimizing epimerization.

  • Enzyme Inactivation: To prevent enzymatic hydrolysis of amygdalin by β-glucosidase, quickly treat the crushed plant material (e.g., peach kernels) with a method like brief blanching or microwave irradiation.[7]

  • Sample Preparation: Weigh the pre-treated and powdered sample material.

  • Extraction:

    • Place the sample in a plastic or stainless steel container.

    • Add 80% ethanol as the extraction solvent.[7]

    • Perform ultrasonic extraction at a power of approximately 432 W.[7]

    • Maintain the temperature at 40°C throughout the extraction process.[7]

    • Set the extraction time to 30 minutes.[10]

  • Filtration and Storage:

    • Filter the extract to remove solid particles.

    • Store the final extract in a tightly sealed plastic vial at a low temperature to prevent solvent evaporation and degradation.

Protocol 2: HPLC-DAD Analysis of Amygdalin and Neoamygdalin

This protocol provides a method for the separation and quantification of D-amygdalin and neoamygdalin.

  • Chromatographic System:

    • HPLC system with a Diode-Array Detector (DAD).

    • Reversed-phase C18 column.

  • Mobile Phase:

    • Prepare a mobile phase consisting of a 10 mM sodium phosphate (B84403) buffer (pH 2.3) and acetonitrile (B52724).[13] A common ratio is with 13.5% acetonitrile.[13]

    • An alternative is 0.05% aqueous formic acid and acetonitrile with isocratic elution.[9]

  • Analysis:

    • Set the column temperature (e.g., 30°C).

    • Inject the filtered sample extract.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Quantification:

    • Identify the peaks for amygdalin and neoamygdalin based on the retention times of certified reference standards.

    • Quantify the concentration of each epimer by comparing the peak areas with a calibration curve generated from the standards.

Visualizations

Amygdalin_Epimerization cluster_amygdalin Amygdalin (R-form) cluster_neoamygdalin Neoamygdalin (S-form) amygdalin neoamygdalin amygdalin->neoamygdalin Epimerization (Heat, Alkaline pH, Water)

Caption: Chemical structures of Amygdalin and its epimer Neoamygdalin.

Extraction_Workflow start Plant Material (e.g., Kernels) inactivate Enzyme Inactivation (e.g., Microwaving) start->inactivate extract Ultrasonic Extraction (80% Ethanol, 40°C, Plastic Vial) inactivate->extract filter Filtration extract->filter analyze HPLC-DAD Analysis filter->analyze results Quantification of Amygdalin & Neoamygdalin analyze->results

Caption: Workflow for amygdalin extraction and analysis to minimize epimerization.

Epimerization_Factors cluster_factors Contributing Factors epimerization Amygdalin Epimerization temp High Temperature (> 40°C) temp->epimerization ph Alkaline pH (> 9.0) ph->epimerization solvent Aqueous Solvents solvent->epimerization container Glass Containers container->epimerization

Caption: Key factors that promote the epimerization of amygdalin.

References

Overcoming matrix effects in amygdalin analysis from food products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of amygdalin (B1666031) in food products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact amygdalin analysis?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix. In amygdalin analysis of food products, complex matrices containing fats, sugars, and other endogenous compounds can interfere with the ionization of amygdalin in techniques like LC-MS/MS, leading to inaccurate quantification.[1][2] For example, fatty matrices in seeds can pose significant analytical challenges.[3][4]

Q2: What is amygdalin epimerization and why is it a concern?

A2: Amygdalin has a chiral center that can isomerize under mild basic conditions to its (S)-epimer, known as neoamygdalin.[5][6] This conversion can occur during sample extraction and storage, particularly in aqueous solutions.[5] Since some analytical methods may not separate these two epimers, their co-elution can lead to inaccurate quantification of the true amygdalin content.[5][7] The rate of this conversion can even be influenced by the type of glassware used.[5]

Q3: Which analytical techniques are most commonly used for amygdalin quantification in food?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1][2][8][9] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous when dealing with complex food matrices.[1][2][10]

Q4: What are the typical extraction solvents for amygdalin from food samples?

A4: Methanol (B129727) and ethanol (B145695) are commonly used due to amygdalin's good solubility in these solvents.[3] Aqueous solutions, sometimes with the addition of citric acid to prevent epimerization, are also employed.[3][9][11][12] For instance, a study found that reflux extraction with water containing 0.1% citric acid was an effective method.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing in HPLC - Inappropriate mobile phase composition. - Column degradation. - Matrix interference.- Optimize the mobile phase. A common mobile phase is a gradient of methanol and water.[11][13] - Use a guard column to protect the analytical column. - Implement a sample cleanup step like Solid Phase Extraction (SPE).[3]
Signal Suppression or Enhancement in LC-MS/MS - Co-eluting matrix components interfering with ionization.- Dilute the sample extract: This is a simple and effective way to minimize matrix effects.[1][2][14] - Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is free of amygdalin to compensate for matrix effects.[15] - Employ an internal standard: A stable isotope-labeled internal standard can help correct for signal variations.[1][2] - Improve sample cleanup: Utilize techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2]
Low Recovery of Amygdalin - Inefficient extraction. - Degradation of amygdalin during sample preparation. - Epimerization to neoamygdalin.- Optimize the extraction solvent and method (e.g., ultrasonic-assisted extraction, microwave-assisted extraction).[9][16] - Perform extractions at controlled, lower temperatures (e.g., 35-40°C) to minimize degradation.[3][17] - Add a small amount of acid (e.g., 0.1% citric acid) to the extraction solvent to prevent epimerization.[9][11][12]
Inconsistent or Irreproducible Results - Sample inhomogeneity. - Instability of amygdalin in solution. - Variable matrix effects between samples.- Ensure thorough homogenization of the sample material. Cryogenic homogenization can be effective for seeds and kernels.[1][2][10] - Analyze samples promptly after preparation or store extracts at low temperatures in inert containers.[5] - Validate the analytical method for different food matrices to understand the extent of matrix variability.

Experimental Protocols

Protocol 1: Sample Preparation using Dilution for LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of amygdalin in apricot kernels and almonds.[1][2][10]

  • Homogenization: Cryogenically homogenize the sample (e.g., apricot kernels, almonds) to a fine powder.

  • Extraction:

    • Weigh a portion of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent consisting of methanol containing an internal standard (e.g., geniposide).[1][2]

    • Vortex or sonicate the sample for a specified time to ensure efficient extraction.

  • Centrifugation & Filtration:

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution:

    • Dilute the filtered extract with the initial mobile phase to a concentration that falls within the linear range of the instrument and minimizes matrix effects.[1][2]

  • Analysis: Inject the diluted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for using SPE for cleanup of amygdalin extracts.

  • Extraction: Extract amygdalin from the homogenized food sample using an appropriate solvent (e.g., methanol/water).

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water. C18 is a commonly used sorbent for amygdalin.[3][17]

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the amygdalin from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Quantitative Data Summary

Table 1: Recovery of Amygdalin from Spiked Food Matrices using LC-MS/MS with Dilution

Food MatrixSpiking Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Sweet Apricot Kernels10 - 10,00090 - 107≤ 6
Raw Almonds10 - 10,00090 - 107≤ 6
Dry-Roasted Almonds10 - 10,00090 - 107≤ 6
Almond Kernels15 - 5091.34 - 96.10N/A
Almond Hulls1 - 561.02 - 71.05N/A

Data sourced from[10].

Table 2: Method Validation Parameters for Amygdalin Analysis

Analytical MethodMatrixLinearity (r²)LODLOQ
LC-MS/MSApricot Kernels, Almonds> 0.990.8 ng/g2.5 ng/g
HPLC-DADWatermelon Kernels0.99949.7 µg/g29.5 µg/g
UHPLC-(+ESI)MS/MSAlmond Kernels0.998 - 0.999N/A7.78 µg/L

Data sourced from[9][10][16].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_cleanup_options Cleanup Options Homogenization 1. Homogenization (e.g., Cryogenic Grinding) Extraction 2. Extraction (e.g., Methanol) Homogenization->Extraction Homogenized Sample Cleanup 3. Cleanup/Dilution Extraction->Cleanup Crude Extract LC_MS_MS 4. LC-MS/MS Analysis Cleanup->LC_MS_MS Prepared Sample Dilution Dilution Cleanup->Dilution SPE Solid Phase Extraction (SPE) Cleanup->SPE LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE Data_Processing 5. Data Processing & Quantification LC_MS_MS->Data_Processing Raw Data

Caption: General workflow for amygdalin analysis from sample preparation to data processing.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcome Start Inaccurate Results (Signal Suppression/Enhancement) Dilute Dilute Sample Extract Start->Dilute MatrixMatch Use Matrix-Matched Calibration Start->MatrixMatch InternalStd Use Internal Standard Start->InternalStd Cleanup Improve Sample Cleanup (SPE, LLE) Start->Cleanup AccurateQuant Accurate Quantification Dilute->AccurateQuant MatrixMatch->AccurateQuant InternalStd->AccurateQuant Cleanup->AccurateQuant

Caption: Troubleshooting logic for addressing matrix effects in amygdalin analysis.

References

Method for removing fatty compounds from amygdalin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of fatty compounds from amygdalin (B1666031) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing fatty compounds from amygdalin extracts?

The most common methods for defatting amygdalin extracts include:

  • Solvent Extraction: This technique utilizes nonpolar solvents in which lipids are highly soluble, while amygdalin has low solubility. Commonly used solvents are n-hexane and diethyl ether.[1] This is often performed as a preliminary step before amygdalin extraction.

  • Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state, which acts as a solvent to effectively remove oils and waxes.[2][3] It is considered a "green" and efficient technique that minimizes the use of organic solvents.[4][5][6]

  • Column Chromatography: This separation technique can be used to purify amygdalin from fatty compounds and other impurities after an initial extraction.[7][8]

Q2: Why is it important to remove fatty compounds from amygdalin extracts?

Fatty compounds can interfere with downstream applications and analysis. For instance, a high-fat matrix can pose challenges during analytical procedures and may affect the purity and stability of the final amygdalin product.[1]

Q3: Can the defatting process affect the stability of amygdalin?

Yes, improper temperature and pH conditions during extraction and purification can lead to the degradation or epimerization of amygdalin. Amygdalin can hydrolyze into benzaldehyde (B42025) and hydrocyanic acid or convert to its less effective epimer, neoamygdalin.[1] It is crucial to perform extractions at temperatures below 100°C to minimize this risk.[1]

Q4: What is an emulsion, and why does it form during solvent extraction?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, which often appears as a cloudy third layer between the two phases.[9] Emulsions are caused by emulsifying agents such as phospholipids, proteins, and free fatty acids present in the sample, which stabilize the mixture, especially after vigorous shaking.[9]

Q5: How can I prevent emulsion formation during liquid-liquid extraction?

To prevent emulsions, use gentle mixing techniques, such as slow inversions of the separatory funnel, instead of vigorous shaking.[9]

Troubleshooting Guides

Issue 1: Low Yield of Amygdalin After Defatting
Possible Cause Troubleshooting Step
Amygdalin loss during solvent extraction Ensure the correct nonpolar solvent is used. Amygdalin has very low solubility in solvents like n-hexane and diethyl ether, which are effective for lipid removal.[1]
Degradation of amygdalin Control the temperature during all steps. Avoid temperatures above 100°C as amygdalin can epimerize or hydrolyze.[1] Maintain a neutral or slightly acidic pH, as alkaline conditions can promote epimerization.[1]
Incomplete extraction of amygdalin after defatting After removing the fatty compounds, use a polar solvent like ethanol (B145695), methanol, or water to extract the amygdalin from the defatted material.[1][7][10] The solubility of amygdalin is significantly higher in these polar solvents.[1]
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Presence of emulsifying agents Centrifugation: This is a highly effective method to break emulsions by physically separating the layers. A common starting point is 3000 x g for 20 minutes.[9]
Ultrasonication: An ultrasonic bath can provide the energy needed to disrupt the emulsion.[9]
pH Adjustment: Lowering the pH to approximately 2 by carefully adding a dilute acid can neutralize emulsifying agents like free fatty acids.[9]
Let it stand: Sometimes, simply allowing the separatory funnel to sit undisturbed can allow the phases to separate naturally.[9]

Experimental Protocols

Protocol 1: Solvent Defatting Prior to Amygdalin Extraction

This protocol describes the removal of fatty compounds using a nonpolar solvent before extracting amygdalin.

  • Sample Preparation: Grind the plant material (e.g., apricot kernels) into a fine powder.[3]

  • Defatting:

    • Place the powdered material into a Soxhlet extractor.

    • Add a nonpolar solvent such as n-hexane or diethyl ether.[1]

    • Perform the extraction for several hours to ensure complete removal of lipids.

  • Solvent Removal: After extraction, the solvent containing the dissolved fats is removed. The defatted solid material is then dried to remove any residual solvent.

  • Amygdalin Extraction: The defatted powder is now ready for amygdalin extraction using a polar solvent like ethanol or methanol.[1][7]

Protocol 2: Supercritical CO2 Extraction for Defatting

This protocol outlines the use of supercritical CO2 to remove fatty compounds.

  • Sample Preparation: Grind the plant material into a powder (typically 10-40 mesh).[3]

  • Extraction:

    • Load the powdered material into the extractor vessel.

    • Pressurize the system with CO2 to a supercritical state (e.g., 15-35 MPa and 31.1-60°C).[3]

    • The supercritical CO2 acts as a solvent, dissolving the fatty compounds from the plant material.[2]

  • Separation:

    • The CO2 containing the dissolved lipids is passed into a separator where the pressure is reduced (e.g., 4-10 MPa).[3]

    • This pressure drop causes the CO2 to return to a gaseous state, and the lipids precipitate out for collection.[2]

  • Post-Extraction: The defatted plant material can then be used for amygdalin extraction with a suitable polar solvent.

Quantitative Data Summary

The choice of solvent significantly impacts the solubility of both amygdalin and fatty compounds. The following table summarizes the solubility of amygdalin in common solvents.

SolventAmygdalin SolubilityGeneral Lipid Solubility
Water83 g/L[1]Low
Ethanol1 g/L[1]Moderate
n-HexaneVery Low[1]High
Diethyl EtherVery Low[1]High
ChloroformLowHigh
MethanolSoluble[1]Moderate

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_prep Preparation cluster_defatting Defatting cluster_amygdalin_extraction Amygdalin Extraction cluster_purification Purification Start Plant Material (e.g., Kernels) Grind Grind to Powder Start->Grind Defat Remove Fatty Compounds Grind->Defat Solvent Solvent Extraction (e.g., Hexane) Defat->Solvent Method 1 SCCO2 Supercritical CO2 Extraction Defat->SCCO2 Method 2 Extract Extract Amygdalin (Polar Solvent) Solvent->Extract SCCO2->Extract Purify Purification (e.g., Chromatography) Extract->Purify Amygdalin Purified Amygdalin Purify->Amygdalin

Caption: Experimental workflow for amygdalin extraction including the defatting step.

Troubleshooting_Emulsion Start Emulsion Formed During Extraction P1 Allow to Stand Start->P1 Simplest First P2 Gentle Agitation P1->P2 If unresolved Resolved Emulsion Broken P1->Resolved If successful P3 Centrifugation P2->P3 If unresolved P2->Resolved If successful P4 Ultrasonication P3->P4 If unresolved P3->Resolved Highly Effective P5 pH Adjustment P4->P5 If unresolved P4->Resolved If successful P5->Resolved If successful Unresolved Emulsion Persists P5->Unresolved If unresolved

Caption: Troubleshooting guide for resolving emulsions during liquid-liquid extraction.

References

Technical Support Center: Optimizing Amygdalin Separation in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases for the separation of amygdalin (B1666031) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for amygdalin separation on a C18 column?

A common starting point for amygdalin separation on a C18 column is an isocratic mobile phase consisting of a mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). A typical starting ratio is 15:85 (v/v) of methanol to water.[1] The organic modifier content can then be adjusted to optimize retention time and resolution.

2. Why is controlling the pH of the mobile phase important for amygdalin analysis?

Controlling the pH of the mobile phase is crucial to prevent the epimerization of D-amygdalin into its diastereomer, neoamygdalin (B1678158).[2][3] This conversion can occur in neutral or basic aqueous solutions, leading to inaccurate quantification and peak splitting or broadening. Maintaining an acidic pH, for instance by adding formic acid or using a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate buffer at pH 3.8), can effectively inhibit this racemization.[2][3]

3. What are the advantages of using acetonitrile over methanol in the mobile phase?

While both methanol and acetonitrile can be used, acetonitrile may offer better peak shape and shorter analysis times. In one study, a mobile phase of 10 mM sodium phosphate buffer (pH 3.8) with 6% acetonitrile provided baseline resolution, whereas using 1-butanol (B46404) required a much longer separation time of 135 minutes.[2]

4. Can gradient elution be used for amygdalin analysis?

Yes, gradient elution can be advantageous, especially for complex samples. It can lead to a significant reduction in analysis time compared to isocratic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of amygdalin.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Amine groups in amygdalin can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[4][5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[4]

  • Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.[6]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can result in poor peak shapes.[4][6]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups and reduce secondary interactions.[4]

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[6]

  • Flush or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[4]

Issue 2: Poor Resolution Between Amygdalin and Neoamygdalin

Possible Causes:

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to water may not be optimal for separating the two epimers.

  • High Flow Rate: A flow rate that is too high may not allow for sufficient interaction with the stationary phase, leading to co-elution.

  • Inappropriate Column: The column chemistry may not be suitable for resolving the isomers.

Solutions:

  • Optimize Organic Content: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower organic content generally increases retention and may improve resolution.

  • Adjust Flow Rate: Reduce the flow rate to enhance the separation efficiency.

  • Consider a Different Column: A column with a different stationary phase chemistry or a longer column might provide the necessary resolution.

Issue 3: Long Retention Times

Possible Causes:

  • Low Organic Content in Mobile Phase: A lower percentage of organic solvent increases the polarity of the mobile phase, leading to longer retention of amygdalin on the nonpolar stationary phase.

  • Low Flow Rate: A slower flow rate will result in longer analysis times.

Solutions:

  • Increase Organic Content: Gradually increase the percentage of acetonitrile or methanol in the mobile phase to decrease the retention time.[1]

  • Increase Flow Rate: A higher flow rate will shorten the analysis time, but be mindful of its effect on resolution and backpressure.

Experimental Protocols

Protocol 1: Isocratic Separation of Amygdalin and Neoamygdalin

This protocol is based on a method for the clear separation of D-amygdalin and its epimer, neoamygdalin.[2][3]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile.[2][3]

  • Flow Rate: 0.3 mL/min.[2]

  • Detection: UV at a specific wavelength (e.g., 215 nm).

  • Temperature: 25°C.

Protocol 2: Isocratic Separation using a Methanol-Water Mobile Phase

This protocol provides a simple starting point for amygdalin analysis.[1]

  • Column: Agilent C18 column.

  • Mobile Phase: Methanol and water in a 15:85 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Temperature: Ambient.

Quantitative Data Summary

ParameterMethod 1Method 2Method 3
Mobile Phase 10 mM sodium phosphate buffer (pH 3.8) with 6% acetonitrile[2][3]0.05% aqueous formic acid and acetonitrile[2]Methanol:Water (15:85, v/v)[1]
Elution Mode IsocraticIsocraticIsocratic
Analysis Time -< 17 min[2]-
Detection Limit (LOD) ca. 5 µM[2][3]0.13 mg/L[2]-
Quantification Limit (LOQ) -0.40 mg/L[2]-

Visualizations

MobilePhaseOptimizationWorkflow cluster_prep Preparation cluster_optimization Mobile Phase Optimization cluster_troubleshooting Troubleshooting cluster_finalization Finalization A Prepare Amygdalin Standard and Sample Solutions B Select C18 Column and Equilibrate System A->B C Start with Isocratic Mobile Phase (e.g., MeCN:Water or MeOH:Water) B->C D Inject Standard and Evaluate (Peak Shape, Retention, Resolution) C->D E Adjust Organic Modifier Percentage D->E Optimize Retention F Consider pH Modification (e.g., add Formic Acid or use Buffer) D->F Improve Peak Shape/ Prevent Epimerization G Poor Peak Shape? D->G H Inadequate Resolution? D->H I Long Retention Time? D->I J Validate Optimized Method D->J Acceptable Results E->D F->D G->F H->E I->E

Caption: Workflow for optimizing the mobile phase in RP-HPLC for amygdalin separation.

TroubleshootingDecisionTree cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Problem with Chromatogram Tailing Peak Tailing Start->Tailing PoorRes Poor Resolution Start->PoorRes LongRT Long Retention Time Start->LongRT CheckpH Is Mobile Phase Acidic? Tailing->CheckpH LowerpH Lower pH (e.g., pH 2-3) CheckpH->LowerpH No CheckOverload Is Sample Concentrated? CheckpH->CheckOverload Yes Dilute Dilute Sample CheckOverload->Dilute Yes CheckOrganic Check Organic % PoorRes->CheckOrganic AdjustOrganic Decrease Organic % CheckOrganic->AdjustOrganic CheckFlow Check Flow Rate AdjustOrganic->CheckFlow DecreaseFlow Decrease Flow Rate CheckFlow->DecreaseFlow IncreaseOrganic Increase Organic % LongRT->IncreaseOrganic

References

Technical Support Center: In-Vivo Amygdalin Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in-vivo amygdalin (B1666031) experiments. The focus is on mitigating cyanide toxicity, a critical consideration in this area of research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in in-vivo amygdalin experiments?

The primary cause of toxicity is the release of hydrogen cyanide (HCN) following the metabolic breakdown of amygdalin. When administered orally, amygdalin is hydrolyzed by β-glucosidase enzymes present in the small intestine, releasing cyanide, benzaldehyde, and glucose.[1][2] Cyanide is a potent cellular toxin that inhibits cytochrome oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and rapid cell death.[3][4] Oral administration of amygdalin is estimated to be 40 times more potent than intravenous administration due to this enzymatic conversion in the gastrointestinal tract.[1]

Q2: What are the common signs of cyanide toxicity in animal models?

Common signs of mild to moderate cyanide toxicity include tachycardia, headache, confusion, nausea, and weakness.[1][5] Severe cases can present with cyanosis, coma, convulsions, cardiac arrhythmias, cardiac arrest, and ultimately, death.[1][5] A key indicator of cyanide poisoning is a bright cherry-red color of the venous blood due to high oxygen saturation, as oxygen cannot be utilized by the cells.[3] Laboratory findings often show severe metabolic acidosis with a high anion gap, primarily due to lactic acidosis.[1][3]

Q3: What are the recommended antidotes to reduce cyanide toxicity from amygdalin?

The two primary antidotes for cyanide poisoning are hydroxocobalamin (B81358) and sodium thiosulfate.[3][6] These can be used alone or in combination.

  • Hydroxocobalamin: This is often the first-line treatment due to its high efficacy and favorable safety profile.[1][6] It works by directly binding to cyanide ions to form the non-toxic compound cyanocobalamin (B1173554) (vitamin B12), which is then excreted in the urine.[3][7]

  • Sodium Thiosulfate: This compound acts as a sulfur donor for the endogenous enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic thiocyanate, also excreted in the urine.[3][8] It is effective for mild to moderate poisoning and can be used in conjunction with hydroxocobalamin in severe cases.[9]

A traditional cyanide antidote kit also contains amyl nitrite (B80452) and sodium nitrite, which induce methemoglobinemia. Methemoglobin binds cyanide, drawing it away from cytochrome oxidase. However, these are used less frequently now due to side effects like hypotension and excessive methemoglobinemia.[3]

Troubleshooting Guide

Issue 1: Unexpectedly high mortality rates in the amygdalin-treated group.

  • Possible Cause 1: Amygdalin Dose Too High. The lethal dose of amygdalin and the cyanide it releases can vary. The minimum lethal dose of cyanide is approximately 0.5 mg/kg of body weight.[1]

  • Troubleshooting Steps:

    • Review Dosing: Cross-reference your amygdalin dosage with established LD50 values (see Table 1). Remember that oral administration is significantly more toxic than intravenous.[1]

    • Dose-Response Study: Conduct a preliminary dose-response study with a small cohort to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

    • Route of Administration: If feasible for your research question, consider intravenous administration to bypass the high rate of cyanide conversion in the gut.[5]

  • Possible Cause 2: Enhanced Amygdalin Metabolism. The composition of the gut microbiota can significantly influence the rate of amygdalin hydrolysis to cyanide.[10][11] Concurrent administration of substances that enhance this conversion, such as high doses of Vitamin C, can increase toxicity.[1]

  • Troubleshooting Steps:

    • Standardize Diet: Ensure all animals are on a standardized diet to maintain a relatively consistent gut microbiome.

    • Avoid Co-administration of Enhancers: Be aware of and avoid co-administering substances known to increase the conversion of amygdalin to cyanide.

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause 1: Variability in Amygdalin Formulation. The purity and stability of the amygdalin used can affect outcomes.

  • Troubleshooting Steps:

    • Source and Purity: Use amygdalin from a reputable supplier with a certificate of analysis.

    • Proper Storage: Store amygdalin according to the manufacturer's instructions to prevent degradation.

  • Possible Cause 2: Animal Model Variability. Age, weight, and physiological status of the animals can influence their susceptibility to cyanide toxicity.

  • Troubleshooting Steps:

    • Homogenous Groups: Use animals of the same age, sex, and weight range in your experimental groups.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment.

Data Presentation

Table 1: Quantitative Data on Amygdalin and Cyanide Toxicity

ParameterValueSpecies/ContextReference
Minimum Lethal Dose of Cyanide0.5 - 3.5 mg/kg body weightHuman[2][6]
Cyanide from 500 mg oral Amygdalin~30 mgHuman[1][5]
Cyanide from 1 g Amygdalin59 mgChemical degradation[4]
LD50 of oral Amygdalin880 mg/kgRat[12]
Non-toxic Amygdalin Dose (IV/IM)Up to 3 g/kgMice, Rabbits, Dogs[13]
Non-toxic Amygdalin Dose (Oral)0.075 g/kgMice, Rabbits, Dogs[13]

Table 2: Antidote Administration Data

AntidoteDosageAdministration RouteAnimal ModelReference
Hydroxocobalamin25 and 50 mg/kgCo-administered with AmygdalinRat[14]
Hydroxocobalamin5 gramsIntravenous infusion over 15 minsHuman[3]
Sodium Thiosulfate12.5 g (50 ml of 25% solution)Intravenous over 10 minsHuman[9]
Sodium Thiosulfate200 mg/kgIntravenous over 10 minsHuman[9]
Sodium Thiosulfate (Pediatric)400 mg/kgIntravenousHuman[9]

Experimental Protocols

Protocol 1: In-Vivo Amygdalin Toxicity Study with Antidote Intervention in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups (n=8 per group):

    • Control (vehicle only)

    • Amygdalin (e.g., 20 mg/kg, oral gavage)

    • Amygdalin (20 mg/kg, oral) + Hydroxocobalamin (25 mg/kg, intraperitoneal)

    • Amygdalin (20 mg/kg, oral) + Hydroxocobalamin (50 mg/kg, intraperitoneal)

  • Procedure:

    • Administer amygdalin or vehicle daily for a specified period (e.g., 14 days).[14]

    • Administer hydroxocobalamin concomitantly with amygdalin.[14]

    • Monitor animals daily for clinical signs of toxicity.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood samples via cardiac puncture for analysis of blood cyanide levels, serum lactate, and blood pH.[14]

    • Perform histological examination of the liver and other relevant organs.[14]

Protocol 2: Biochemical Assay for Cyanide in Blood Samples

This is a generalized protocol based on common spectrophotometric methods.

  • Principle: Cyanide is separated from the biological matrix and then reacts with a colorimetric reagent. The intensity of the color produced is proportional to the cyanide concentration.

  • Reagents: Chloramine-T, pyridine-pyrazolone or p-benzoquinone.

  • Procedure:

    • Separate cyanide from the blood sample, often through microdiffusion or distillation, to avoid interference from thiocyanate.

    • The separated cyanide is trapped in an absorber solution.

    • Add the colorimetric reagents to the absorber solution.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Quantify the cyanide concentration by comparing the absorbance to a standard curve prepared with known cyanide concentrations.

  • Note: Due to the volatility of hydrogen cyanide, sample collection, storage, and analysis must be performed with caution to prevent loss of the analyte.[15] More advanced methods like GC-MS or LC-MS/MS can also be used for higher specificity and sensitivity.[16]

Visualizations

Amygdalin_Metabolism_and_Toxicity Amygdalin Amygdalin (Oral) Small_Intestine Small Intestine Amygdalin->Small_Intestine Prunasin Prunasin Small_Intestine->Prunasin Hydrolysis Beta_Glucosidase β-glucosidase (from gut microbiota) Beta_Glucosidase->Small_Intestine Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Glucose Glucose Prunasin->Glucose HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mitochondria Mitochondria HCN->Mitochondria Cellular_Respiration Inhibition of Cellular Respiration Mitochondria->Cellular_Respiration Blocks Cytochrome_Oxidase Cytochrome c Oxidase Cytochrome_Oxidase->Mitochondria Cellular_Hypoxia Cellular Hypoxia Cellular_Respiration->Cellular_Hypoxia Toxicity Systemic Toxicity Cellular_Hypoxia->Toxicity

Caption: Metabolic pathway of oral amygdalin to cyanide and its toxic effect.

Cyanide_Detoxification_Pathways cluster_endogenous Endogenous Pathway cluster_antidotes Antidote Intervention Rhodanese Rhodanese (Sulfurtransferase) Thiocyanate Thiocyanate (SCN-) (Less Toxic) Rhodanese->Thiocyanate Thiosulfate_Endo Endogenous Sulfur Donor Thiosulfate_Endo->Rhodanese Urine_Excretion1 Renal Excretion Thiocyanate->Urine_Excretion1 Hydroxocobalamin Hydroxocobalamin (Antidote) Cyanocobalamin Cyanocobalamin (Vitamin B12, Non-toxic) Hydroxocobalamin->Cyanocobalamin Sodium_Thiosulfate Sodium Thiosulfate (Antidote) Sodium_Thiosulfate->Rhodanese Provides Sulfur Urine_Excretion2 Renal Excretion Cyanocobalamin->Urine_Excretion2 HCN Cyanide (CN-) HCN->Rhodanese Detoxification HCN->Hydroxocobalamin Chelation

Caption: Detoxification pathways for cyanide, both endogenous and with antidotes.

Experimental_Workflow start Start: Hypothesis animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization group_allocation Randomly Allocate to Experimental Groups dosing Administer Amygdalin +/- Antidote (Oral, IV, IP) group_allocation->dosing acclimatization->group_allocation monitoring Daily Monitoring (Clinical signs, weight) dosing->monitoring endpoint Endpoint Reached (Pre-determined time or humane endpoint) monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection analysis Biochemical & Histological Analysis (Cyanide levels, Lactate, Organ damage) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in-vivo amygdalin studies.

References

Challenges in amygdalin analysis due to its epimer neoamygdalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of amygdalin (B1666031). A primary challenge in amygdalin analysis is its epimerization to neoamygdalin (B1678158), which can significantly impact the accuracy of quantification and the interpretation of biological activity. This resource addresses common issues encountered during sample preparation, chromatographic separation, and quantification.

Frequently Asked Questions (FAQs)

Q1: What are amygdalin and neoamygdalin, and why is their differentiation important?

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches.[1][2] It has a specific stereochemical configuration (R-epimer). Neoamygdalin is the S-epimer of amygdalin.[1][3] This structural difference arises from the isomerization of the stereogenic center attached to the nitrile and phenyl groups.[1][3] The differentiation is critical because the biological activity, including potential therapeutic effects, may be specific to the R-epimer (amygdalin).[4][5] The presence of neoamygdalin can lead to inaccurate quantification of the active compound and misleading experimental results.

Q2: What factors cause the conversion of amygdalin to neoamygdalin?

The epimerization of amygdalin to neoamygdalin is primarily influenced by:

  • Temperature: Elevated temperatures, especially boiling aqueous solutions, accelerate the conversion. In boiling water, the conversion can start within 3 minutes, with over 30% of amygdalin converting to neoamygdalin after 30 minutes.[6][7][8] Extractions should ideally be performed at temperatures below 100°C, with 35-40°C being a safer range to minimize epimerization.[2]

  • pH: Mildly basic or alkaline conditions promote epimerization.[1][2][3] The weakly acidic nature of the benzylic proton makes it susceptible to removal under basic conditions, leading to isomerization.[2]

  • Solvent: Aqueous solutions are a primary medium for epimerization.[2][4] The presence of water and weak bases can facilitate the conversion.[2][4] Using ethanol (B145695) for extraction can inhibit isomerization.[5][9]

  • Storage and Glassware: The type of container used for storing aqueous solutions of amygdalin can surprisingly affect the rate of epimerization. Some studies have shown that "clean" glass vials from different vendors can lead to drastically different conversion rates. Inert plastic containers are recommended for storing aqueous amygdalin solutions to minimize this effect.[4]

Q3: How can I prevent the epimerization of amygdalin during sample preparation?

To minimize the conversion of amygdalin to neoamygdalin, consider the following precautions:

  • Acidification: Adding a small amount of acid to aqueous solutions can completely inhibit epimerization, even at elevated temperatures. For instance, adding 0.05% to 0.1% citric acid to the aqueous solution before boiling has been shown to be effective.[6][7] Using acidified water (e.g., with 0.1% perchloric acid or 0.1% acetic acid) for extraction is also recommended.[4][10][11]

  • Low Temperature: Perform extractions at lower temperatures (e.g., 35-40°C) to reduce the rate of epimerization.[2]

  • Solvent Choice: Whenever possible, use organic solvents like methanol (B129727) or ethanol for extraction and storage, as they are less conducive to epimerization than aqueous solutions.[9][12]

  • Container Selection: Use inert plastic containers for the storage of aqueous amygdalin solutions to avoid glassware-dependent epimerization.[4]

  • Minimize Processing Time: Reduce the time samples are exposed to conditions that promote epimerization, such as high temperatures and aqueous environments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation or co-elution of amygdalin and neoamygdalin peaks in HPLC. Inadequate chromatographic conditions (column, mobile phase, temperature).- Optimize Mobile Phase: Adjust the mobile phase composition. A common mobile phase is a mixture of acetonitrile (B52724) and an acidic buffer (e.g., 10 mM sodium phosphate (B84403) buffer at pH 3.8 or 0.05% aqueous formic acid).[6][7][8][12] - Select an Appropriate Column: A high-stability silica-based C18 column is often used.[12] For challenging separations, consider using a porous graphitic carbon (PGC) column or a chiral stationary phase column (e.g., (R,S)-hydroxypropyl-modified β-cyclodextrin).[4][8][10] - Control Column Temperature: Higher temperatures can decrease resolution. An optimal temperature of around 30°C has been suggested in some studies.[13]
Variable or inconsistent quantification of amygdalin. Epimerization of amygdalin to neoamygdalin during sample preparation or analysis.- Implement preventative measures: Follow the guidelines in the FAQ section to prevent epimerization (acidification, low temperature, appropriate solvent and container). - Simultaneously quantify both epimers: Develop an analytical method that separates and quantifies both amygdalin and neoamygdalin. The total amount of both epimers can provide a more accurate picture if complete prevention of epimerization is not possible.
Presence of unexpected peaks in the chromatogram. Degradation of amygdalin or neoamygdalin.- Check for degradation products: Besides neoamygdalin, other degradation products like amygdalin amide can form.[14] Mass spectrometry can be used to identify these unknown peaks.[14] - Ensure sample integrity: Prepare fresh samples and standards. Avoid prolonged storage, especially in aqueous solutions.
Low recovery of amygdalin during extraction. Inefficient extraction method or degradation during extraction.- Optimize extraction solvent: While polar solvents like water, methanol, and ethanol are used for extraction, their efficiency can vary.[2] A simple extraction with methanol supported by an ultrasonic bath has shown good recovery.[12] - Consider Solid-Phase Extraction (SPE): SPE with a C18 column is a widely used method for amygdalin extraction.[2] - Prevent epimerization: Low recovery might be due to conversion to neoamygdalin. Implement the preventative measures mentioned above.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC analysis of amygdalin and neoamygdalin.

Table 1: HPLC Method Parameters for Amygdalin and Neoamygdalin Separation

Parameter Method 1 Method 2
Column Reversed-phase C18Reversed-phase C18
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 3.8) with 6% Acetonitrile0.05% Aqueous Formic Acid and Acetonitrile
Elution Type IsocraticIsocratic
Detection Wavelength Not Specified215 nm
Analysis Time Not SpecifiedWithin 17 minutes
Reference [6][7][8][12][13]

Table 2: Performance Characteristics of HPLC Methods

Parameter Method 1 Method 2
Linearity Range 0.05 to 0.5 mMNot Specified
Limit of Detection (LOD) ~5 µM0.13 mg/L (for R-amygdalin)
Limit of Quantification (LOQ) Not Specified0.40 mg/L (for R-amygdalin)
Recovery Not Specified94.8% to 104.3%
Precision (RSD) Not Specified< 2.23% (intra-day and inter-day)
Reference [6][7][12][13]

Experimental Protocols

Protocol 1: HPLC Separation of Amygdalin and Neoamygdalin

This protocol is based on the method described by Hwang et al. (2002).[6][7][8]

Objective: To achieve clear separation of D-amygdalin and its epimer, neoamygdalin, using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Amygdalin and neoamygdalin standards

  • Sodium phosphate monobasic

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH of the buffer to 3.8 using orthophosphoric acid.

    • Prepare the mobile phase by mixing the 10 mM sodium phosphate buffer (pH 3.8) with acetonitrile in a ratio of 94:6 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of amygdalin and neoamygdalin in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from 0.05 to 0.5 mM.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 3.8) containing 6% Acetonitrile

    • Flow Rate: As per column manufacturer's recommendation (typically 1.0 mL/min)

    • Injection Volume: 20 µL

    • Detection: UV detector at an appropriate wavelength (e.g., 215 nm)[13]

    • Column Temperature: 30°C[13]

  • Analysis:

    • Inject the standard solutions and the sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks for amygdalin and neoamygdalin based on their retention times.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of amygdalin and neoamygdalin in the samples using the calibration curve.

Protocol 2: Sample Preparation with Epimerization Inhibition

This protocol incorporates steps to prevent the conversion of amygdalin to neoamygdalin during sample extraction, based on findings from various studies.[2][6][7]

Objective: To extract amygdalin from a solid matrix (e.g., ground apricot kernels) while minimizing its epimerization.

Materials:

  • Ground sample material

  • Methanol or Ethanol (analytical grade)

  • Citric acid or Perchloric acid

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Inert plastic vials

Procedure:

  • Extraction Solvent Preparation:

    • Prepare an acidified aqueous solution by adding 0.1% citric acid or 0.1% perchloric acid to deionized water.

  • Extraction:

    • Weigh an appropriate amount of the ground sample into a centrifuge tube.

    • Add a measured volume of methanol or the prepared acidified aqueous solution.

    • Place the tube in an ultrasonic bath for a specified period (e.g., 30 minutes) to enhance extraction efficiency.

    • Alternatively, for aqueous extractions where heating is required, add 0.1% citric acid to the water before heating to inhibit epimerization.[7] Keep the temperature below 100°C, preferably between 35-40°C.[2]

  • Sample Clarification:

    • Centrifuge the extract at a suitable speed (e.g., 4000 x g) for 15 minutes to pellet the solid material.[11]

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean, inert plastic vial.

    • If necessary, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

    • Store the sample in the inert plastic vial at a low temperature if not analyzed immediately.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Ground Sample Extraction Extraction with Acidified Solvent Sample->Extraction Add Solvent Sonication Ultrasonic Bath Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Amygdalin Analysis with Epimerization Control.

Troubleshooting_Logic Problem Poor Peak Separation Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Column Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1 Adjust pH and Acetonitrile % Cause1->Solution1 Solution2 Use PGC or Chiral Column Cause2->Solution2 Solution3 Optimize to ~30°C Cause3->Solution3

Caption: Troubleshooting Poor Separation of Amygdalin and Neoamygdalin.

Amygdalin_Epimerization_Pathway Amygdalin Amygdalin (R-epimer) Neoamygdalin Neoamygdalin (S-epimer) Amygdalin->Neoamygdalin Epimerization Conditions High Temperature Alkaline pH Aqueous Solution Conditions->Amygdalin Inhibitors Acidification (e.g., Citric Acid) Low Temperature Ethanol Solvent Inhibitors->Amygdalin Prevents Epimerization

Caption: Factors Influencing the Epimerization of Amygdalin.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Amygdalin and its Synthetic Analogs on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of amygdalin (B1666031), a naturally occurring cyanogenic glycoside, and its synthetic analogs against various cancer cell lines. The information presented is based on available in vitro studies and aims to offer an objective overview supported by experimental data.

Introduction

Amygdalin, often controversially referred to as Vitamin B17, is a natural compound found in the seeds of various fruits, such as apricots and bitter almonds.[1][2] Laetrile, a semi-synthetic derivative of amygdalin, was developed in the 1950s.[2] Both compounds have been investigated for their potential anticancer properties, which are largely attributed to the enzymatic release of cyanide, a potent cytotoxic agent, within the body.[1][2] This guide focuses on the comparative cytotoxic effects of amygdalin and its synthetic counterparts on cancer cells, presenting quantitative data and detailed experimental methodologies from various studies.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of amygdalin on various cancer cell lines as reported in several in vitro studies. It is important to note that direct comparative studies with synthetic analogs under the same experimental conditions are scarce in the available scientific literature.

Cell LineCancer TypeCompoundConcentration/IC50Incubation TimeCytotoxicity MeasurementReference
MCF-7 Breast CancerAmygdalin4, 8, 16, 32, 65 mmol L⁻¹Not SpecifiedDose-dependent inhibition of tumor growth[3]
Amygdalin20 mg/ml48 hoursStatistically significant reduction in viability[4]
Amygdalin2.5–80 mg/mLNot SpecifiedReduction of proliferative activity[2]
Amygdalin-loaded CMC NPs40 mg/mlNot Specified36.5% cytotoxicity[5]
Free Amygdalin40 mg/mlNot Specified28.13% cytotoxicity[5]
MDA-MB-231 Breast CancerAmygdalin2.5–80 mg/mLNot SpecifiedReduction of proliferative activity[2]
Amygdalin100 mg/ml48 hoursStatistically significant reduction in viability[4]
T-47D Breast CancerAmygdalin4, 8, 16, 32, 65 mmol L⁻¹Not SpecifiedDose-dependent inhibition of tumor growth[3]
Amygdalin100 mg/ml48 hoursStatistically significant reduction in viability[4]
HCT-116 Colon CancerAmygdalin-loaded CMC NPs40 mg/mlNot Specified50.03% cytotoxicity[5]
Free Amygdalin40 mg/mlNot Specified44.33% cytotoxicity[5]
HeLa Cervical CancerAmygdalin1.25–20 mg/mLNot SpecifiedInitiation of apoptosis, dose-dependent decrease in survival[3]
KB Oral Squamous Cell CarcinomaAmygdalin (from Almond)IC50: 32 µg/mLNot Specified78% cell killing at 50 µg/mL[6]
Amygdalin (from Apricot)IC50: 61 µg/mLNot Specified82% cell killing at 100 µg/mL[6]
DU145 & LNCaP Prostate CancerAmygdalin0.01–10 mg/mL (DU145), 0.1–10 mg/mL (LNCaP)Not SpecifiedDose-dependent cytotoxicity[7]
UMUC3, RT112, TCCSUP Bladder CancerAmygdalin1.25–10 mg/mLNot SpecifiedSuppression of growth and proliferation[3]

Note on Synthetic Analogs: While Laetrile is a well-known semi-synthetic analog of amygdalin, direct and recent comparative studies providing quantitative cytotoxic data (e.g., IC50 values) against cancer cell lines side-by-side with amygdalin are limited in the reviewed literature. The historical context surrounding Laetrile has made it a subject of controversy, and much of the available data is not from contemporary, rigorously controlled comparative studies.[1][2] Computational studies suggest that the cyano-group of amygdalin is crucial for its anticancer activities, and designing new analogs with similar efficacy but lower toxicity remains a challenge.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the cytotoxicity of amygdalin.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of amygdalin or its analogs. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes and biological pathways can aid in understanding the mechanisms of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in Plates A->B C Addition of Amygdalin/ Synthetic Analogs B->C D Incubation (24-72h) C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Caspase Activity Assay D->G H Spectrophotometry/ Flow Cytometry E->H F->H G->H I IC50 Determination H->I J Statistical Analysis I->J

Caption: A generalized workflow for in vitro cytotoxicity studies.

Amygdalin is believed to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[3][8]

Apoptosis_Pathway amygdalin Amygdalin bcl2 Bcl-2 (Anti-apoptotic) Down-regulation amygdalin->bcl2 bax Bax (Pro-apoptotic) Up-regulation amygdalin->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by amygdalin.

Conclusion

The available in vitro evidence suggests that amygdalin exhibits cytotoxic effects against a range of cancer cell lines, primarily by inducing apoptosis. However, a significant gap exists in the scientific literature regarding direct, quantitative comparative studies of amygdalin and its synthetic analogs like Laetrile. The historical and controversial nature of these compounds has likely contributed to this lack of recent, rigorous comparative research. Future studies employing standardized protocols to directly compare the cytotoxic efficacy and specificity of amygdalin with a panel of well-defined synthetic analogs are necessary to fully elucidate their therapeutic potential and structure-activity relationships. Such research would be invaluable for the development of novel, potentially less toxic, and more effective anticancer agents.

References

Unveiling the Pro-Apoptotic Potential of Amygdalin: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic effects of amygdaloside, commonly known as amygdalin (B1666031), across various cancer cell lines as documented in preclinical in vitro studies. The data presented herein, supported by detailed experimental protocols, aims to offer a comprehensive overview of amygdalin's potential as a modulator of programmed cell death.

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest in oncology for its purported anti-cancer properties. The primary mechanism often attributed to its potential efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This guide synthesizes findings from multiple in vitro studies to validate and compare these pro-apoptotic effects.

Comparative Analysis of Amygdalin's Efficacy

The pro-apoptotic activity of amygdalin has been evaluated across a range of cancer cell lines, with key metrics including the reduction in cell viability and the modulation of key apoptotic proteins. The following tables summarize the quantitative data from these studies, offering a comparative perspective on amygdalin's potency and selectivity.

Table 1: Effect of Amygdalin on Cancer Cell Viability
Cell LineCancer TypeAmygdalin ConcentrationIncubation Time (hours)Cell Viability (% of Control)IC50 ValueReference
DU145 Prostate Cancer0.01 mg/mL2482.67 ± 2.22-[1]
0.1 mg/mL2477.25 ± 2.06-[1]
1 mg/mL2476.09 ± 1.90-[1]
10 mg/mL2445.63 ± 1.65-[1]
LNCaP Prostate Cancer0.01 mg/mL2496.68 ± 1.11-[1]
0.1 mg/mL2491.33 ± 1.57-[1]
1 mg/mL2457.11 ± 0.81-[1]
10 mg/mL2445.02 ± 0.73-[1]
MCF-7 Breast Cancer10 mM48>90%64.5 mM[2]
25 mM48~75%[2]
50 mM48~60%[2]
75 mM48~50%[2]
100 mM48~40%[2]
MDA-MB-231 Triple-Negative Breast CancerVarious24Dose-dependent decrease48.5 mg/mL[3]
Hs578T Triple-Negative Breast CancerVarious24Dose-dependent decrease52.9 mg/mL[3]
HeLa Cervical Cancer5-20 mg/mL-Dose-dependent decrease-[4]
T-47D Breast Cancer50 mg/mL-Dose-dependent decrease-[5]
KB Oral Squamous Cell Carcinoma50 µg/mL (Almond Extract)-~22%32 µg/mL[6]
100 µg/mL (Apricot Extract)-~18%61 µg/mL[6]
Table 2: Modulation of Apoptotic Proteins by Amygdalin
Cell LineProteinEffectFold Change/ObservationReference
DU145 BaxUpregulationIncreased expression[7][8]
Bcl-2DownregulationDecreased expression[7][8]
Caspase-3ActivationIncreased enzyme activity[7][8]
LNCaP BaxUpregulationIncreased expression[7][8]
Bcl-2DownregulationDecreased expression[7][8]
Caspase-3ActivationIncreased enzyme activity[7][8]
HeLa BaxUpregulationUpregulated in amygdalin-treated cells[9]
Bcl-2DownregulationDownregulated in amygdalin-treated cells[9]
Caspase-3ActivationIncreased activity[9]
Hs578T BaxUpregulationUpregulated Bcl-2-associated X protein[3]
Bcl-2DownregulationDownregulated B-cell lymphoma 2[3]
Caspase-3ActivationActivated[3]
PARPCleavageCleaved poly ADP-ribose polymerase[3]
MCF-7 BaxUpregulationIncreased mRNA expression[2][5]
Bcl-2DownregulationDecreased mRNA expression[2][5]
Caspase-3UpregulationIncreased mRNA expression[5]
MDA-MB-231 BaxUpregulationIncreased mRNA expression[5]
Bcl-2DownregulationDecreased mRNA expression[5]
Caspase-3UpregulationIncreased mRNA expression[5]
T-47D BaxUpregulationIncreased mRNA expression[5]
Bcl-2DownregulationDecreased mRNA expression[5]
Caspase-3UpregulationIncreased mRNA expression[5]

Signaling Pathways of Amygdalin-Induced Apoptosis

In vitro studies suggest that amygdalin primarily triggers the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent activation of executioner caspases.[9][10]

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Amygdalin->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Amygdalin-induced intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of amygdalin's pro-apoptotic effects.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Treat Treat cells with various concentrations of Amygdalin Incubate1->Treat Incubate2 Incubate for a specified duration (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (formazan formation) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at ~570nm AddSolubilizer->ReadAbsorbance

References

A Comparative Analysis of Amygdalin Content in Prunus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of amygdalin (B1666031) content across various species of the Prunus genus, tailored for researchers, scientists, and drug development professionals. The data presented is compiled from multiple scientific studies to ensure a broad and objective overview.

Data Presentation: Amygdalin Content in Prunus Species Kernels

The amygdalin content in the kernels of Prunus species exhibits significant variation depending on the species, cultivar, and even environmental conditions.[1][2][3] The following table summarizes the quantitative data on amygdalin levels reported in various studies.

Prunus SpeciesCommon NameAmygdalin Content ( g/100g )Reference(s)
Prunus dulcis var. amaraBitter Almond3.3 - 5.4[3]
Prunus dulcisSemi-bitter Almond0.05 - 0.18[3]
Prunus dulcisSweet Almond0.002 - 0.016[3]
Prunus tanguticaTangut Almond5.45 - 9.73[1]
Prunus tenellaWild Almond3.14 - 6.80[1]
Prunus pedunculataLongstalk Almond3.00 - 4.22[1]
Prunus mongolicaMongolic Almond1.55 - 3.22[1]
Prunus trilobaFlowering Almond1.41 - 2.65[1]
Prunus armeniacaApricot1.44 (average)[4]
Prunus persicaPeach0.68 (average)[4]
Prunus domesticaGreen Plum1.75 (average)[4]
Prunus domesticaBlack Plum1.00 (average)[4]
Prunus aviumRed Cherry0.39 (average)[4]
Prunus cerasusBlack Cherry0.27 (average)[4]
Prunus tomentosaNanking CherryData not consistently reported in g/100g [5][6][7]

Note: Amygdalin content can be influenced by factors such as geographic location, altitude, and annual precipitation.[1][2]

Experimental Protocols

The quantification of amygdalin from Prunus kernels typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC).

Amygdalin Extraction

Several methods have been employed for the extraction of amygdalin, with the choice of solvent and technique influencing the extraction efficiency.

  • Objective: To extract amygdalin from the kernel matrix while minimizing degradation.

  • Sample Preparation: Kernels are manually shelled, dried, and ground into a fine powder.

  • Common Extraction Methods:

    • Ultrasonic Extraction:

      • Solvent: Methanol[6]

      • Procedure: A specific weight of almond powder (e.g., 0.2-0.4 g) is mixed with a volume of solvent (e.g., 20 ml of methanol). The mixture is then subjected to ultrasonication (e.g., 500 W, 40 kHz) for a defined period (e.g., 30 minutes).[1]

    • Soxhlet Extraction:

      • Solvent: Methanol[6]

      • Procedure: This method involves continuous extraction of the powdered kernel with the solvent in a Soxhlet apparatus.

    • Reflux Extraction:

      • Solvent: Water containing 0.1% citric acid has been shown to be an effective option.[5][6][7]

      • Procedure: The powdered kernel is refluxed with the solvent for a specified time (e.g., 2.5 hours) at a controlled temperature (e.g., 60°C).[5][6][7]

Amygdalin Quantification by HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable method for the quantification of amygdalin.

  • Objective: To separate and quantify amygdalin from the crude extract.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A common mobile phase is a gradient of methanol (B129727) and water. For example, a mixture of methanol-water (15:85, v/v) can be used.[5][6][7]

  • Detection: Amygdalin is detected by UV absorbance, typically at a wavelength of around 215 nm.

  • Quantification: The concentration of amygdalin in the sample is determined by comparing the peak area of the sample to that of a known concentration of an amygdalin standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of amygdalin from Prunus species.

experimental_workflow start Sample Collection (Prunus Kernels) prep Sample Preparation (Shelling, Drying, Grinding) start->prep extraction Extraction (e.g., Ultrasonic, Reflux) prep->extraction filtration Filtration & Clarification extraction->filtration hplc HPLC Analysis (C18 Column, UV Detection) filtration->hplc quantification Data Analysis & Quantification hplc->quantification end Result (Amygdalin Content) quantification->end

Figure 1: General experimental workflow for amygdalin analysis.
Signaling Pathway of Amygdalin-Induced Apoptosis

Amygdalin has been studied for its potential anticancer effects, which are believed to be mediated, in part, by the induction of apoptosis (programmed cell death) in cancer cells.[8][9][10] The diagram below outlines a simplified signaling pathway.

amygdalin_apoptosis_pathway amygdalin Amygdalin bax Bax (Pro-apoptotic) amygdalin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Amygdalin's role in the intrinsic apoptotic pathway.

In this pathway, amygdalin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8][9][10] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeability, resulting in the release of cytochrome c. Cytochrome c then activates caspase-3, a key executioner caspase, which ultimately leads to the dismantling of the cell through apoptosis.[8]

References

A Comparative Analysis of LC-MS and HPLC-UV for Amygdalin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amygdalin (B1666031) is crucial for safety, efficacy, and regulatory compliance. This guide provides a comprehensive cross-validation of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a detailed comparison of their performance based on experimental data, outlining their respective strengths and weaknesses to aid in selecting the most suitable method for your research needs.

Performance Characteristics: A Quantitative Comparison

The choice between LC-MS and HPLC-UV for amygdalin analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance metrics for both methods, compiled from various validation studies.

Performance MetricLC-MS/MSHPLC-UV
Linearity (r²) > 0.99[1][2][3][4]0.9986 - 0.9998[5][6]
Limit of Detection (LOD) 0.8 ng/g[1][2][3][4]1.06 µg/cm³ - 0.0505 mg/g[5][7]
Limit of Quantification (LOQ) 2.5 ng/g[1][2][3][4]3.49 µg/cm³ - 0.0548 mg/g[5][7]
Accuracy (Recovery) 90 - 107%[1][2][3][4]97.74 - 102.8%[5]
Precision (RSD) ≤ 6%[1][2][3][4]0.07 - 1.62%[5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline typical experimental protocols for the analysis of amygdalin using both LC-MS and HPLC-UV.

LC-MS/MS Method for Amygdalin Analysis

This method is noted for its high sensitivity and selectivity, making it ideal for detecting trace amounts of amygdalin.

Sample Preparation:

  • Samples such as apricot kernels and almonds are cryogenically homogenized.[1][3]

  • Extraction is performed using methanol (B129727) containing an internal standard.[1][3]

  • The resulting extract is filtered and diluted prior to analysis to minimize matrix effects.[1][3]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 μm) with a guard cartridge.[1]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate/0.1% formic acid in water (A) and 10 mM ammonium formate/0.1% formic acid in methanol (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 3 μL.[1]

Mass Spectrometry Detection:

  • Quantification is typically achieved using an external, solvent-based calibration with an internal standard.[1]

HPLC-UV Method for Amygdalin Analysis

HPLC-UV is a robust and widely accessible method for the quantification of amygdalin, particularly at higher concentrations.

Sample Preparation:

  • Powdered seed samples (e.g., plum kernels) are extracted with a solvent such as 70% aqueous methanol under ultrasonic conditions.[6]

  • The extract is filtered, and the solvent is evaporated under reduced pressure.[6]

  • The residue is redissolved in methanol for HPLC analysis.[6]

Chromatographic Conditions:

  • Column: SUPELCO Analytical HS-C18 (250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (e.g., 25:75 v/v).[5]

  • Flow Rate: 0.9 cm³/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 215 nm.[5]

Visualizing the Methodologies

To further clarify the analytical processes, the following diagrams illustrate the general workflow and a comparison of the key performance parameters of LC-MS and HPLC-UV for amygdalin analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_detection Detection & Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Filtration_Dilution Filtration/Dilution Extraction->Filtration_Dilution LC_System HPLC/UPLC Filtration_Dilution->LC_System MS_Detector Mass Spectrometry LC_System->MS_Detector UV_Detector UV-Vis Detector LC_System->UV_Detector Data_Analysis Data Analysis & Quantification MS_Detector->Data_Analysis UV_Detector->Data_Analysis

General analytical workflow for amygdalin analysis.

Performance_Comparison cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV Title LC-MS vs. HPLC-UV for Amygdalin Analysis cluster_lcms cluster_lcms cluster_hplcuv cluster_hplcuv LCMS_Sensitivity High Sensitivity (ng/g) LCMS_Selectivity High Selectivity LCMS_Matrix Handles Complex Matrices LCMS_Cost Higher Cost & Complexity HPLC_Sensitivity Lower Sensitivity (µg/mL) HPLC_Selectivity Lower Selectivity HPLC_Matrix Susceptible to Matrix Interference HPLC_Cost Lower Cost & Simplicity

References

A Comparative Guide to the Bioactivity of Amygdalin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of amygdalin (B1666031) and other selected cyanogenic glycosides, namely prunasin (B192207), linamarin (B1675462), and dhurrin (B190987). The information presented is based on available experimental data from in vitro and in vivo studies, focusing on anticancer, anti-inflammatory, and neuroprotective activities. Due to a scarcity of direct head-to-head comparative studies, this guide synthesizes data from various sources to offer an objective comparison.

Introduction to Cyanogenic Glycosides

Cyanogenic glycosides are a class of naturally occurring compounds found in over 2,500 plant species.[1][2] These molecules consist of an aglycone (an α-hydroxynitrile) and a sugar moiety.[1][3] Their biological activity is primarily linked to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis.[1][4] However, the intact glycosides and their non-cyanide breakdown products, such as benzaldehyde, may also exhibit biological effects.[5] This guide focuses on amygdalin, the most well-known cyanogenic glycoside, and compares its bioactivity with prunasin, linamarin, and dhurrin.

Comparative Bioactivity

Anticancer Activity

The anticancer properties of cyanogenic glycosides, particularly amygdalin, have been a subject of interest and controversy.[6] The proposed mechanism often involves the targeted release of cyanide in cancer cells, which are thought to have higher levels of β-glucosidases and lower levels of rhodanese (a cyanide-detoxifying enzyme) compared to normal cells.[5]

Data Presentation: In Vitro Cytotoxicity of Cyanogenic Glycosides

Cyanogenic GlycosideCancer Cell LineAssayIC50 ValueReference(s)
Amygdalin MCF-7 (Breast)MTT~64.5 mM (72h)[7]
HeLa (Cervical)MTTNot specified, but cytotoxic effects observed[8]
DLD-1 (Colon)MTT74.03 mM (24h)[9]
Prunasin Data not available
Linamarin MCF-7 (Breast)Not specifiedCytotoxic effects observed when combined with linamarase[4]
HeLa (Cervical)Not specifiedCytotoxic effects observed when combined with linamarase[4]
Dhurrin Data not available

Note: The lack of standardized experimental conditions and direct comparative studies makes a definitive ranking of cytotoxic potency difficult. The data presented is for informational purposes and should be interpreted with caution.

Amygdalin has been shown to induce apoptosis, inhibit proliferation, and reduce the metastatic potential of various cancer cells.[5][10] Studies on linamarin suggest it also possesses cytotoxic effects on cancer cell lines like HT-29, MCF-7, Caov-3, and HeLa, particularly when co-administered with the enzyme linamarase to enhance cyanide release.[4] There is a notable lack of publicly available in vitro cytotoxicity data for prunasin and dhurrin on common cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. Some cyanogenic glycosides have demonstrated anti-inflammatory properties. Amygdalin has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Plant extracts containing various cyanogenic glycosides have also been traditionally used to treat inflammatory conditions.[11] However, there is a lack of direct comparative studies on the anti-inflammatory potency of purified amygdalin versus other cyanogenic glycosides.

Neuroprotective Effects

Emerging research suggests a potential neuroprotective role for some cyanogenic glycosides. While high doses of cyanide are neurotoxic, some studies indicate that controlled release or the effects of the non-cyanide moieties might offer protection against certain neurological conditions. For instance, cyanidin-3-O-glucoside, a compound related to the aglycone of some cyanogenic glycosides, has shown neuroprotective effects against cerebral ischemia.[12] However, specific comparative data on the neuroprotective activities of amygdalin, prunasin, linamarin, and dhurrin are limited.

Signaling Pathways and Mechanisms of Action

The bioactivity of amygdalin is attributed to several molecular mechanisms. In cancer, it has been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Amygdalin's Anticancer Mechanisms:

  • Induction of Apoptosis: Amygdalin can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5][13]

  • Cell Cycle Arrest: It can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

  • Inhibition of Metastasis: Amygdalin has been observed to inhibit the adhesion and migration of cancer cells by modulating the expression of integrins and affecting pathways like the Akt-mTOR signaling cascade.[5]

Below is a diagram illustrating the proposed signaling pathway for amygdalin-induced apoptosis.

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bax->Mitochondrion Promotes cytochrome c release Bcl2->Mitochondrion Inhibits cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for amygdalin-induced apoptosis.

Information on the specific signaling pathways modulated by prunasin, linamarin, and dhurrin is less comprehensive compared to amygdalin.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the bioactivity of cyanogenic glycosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyanogenic glycoside (e.g., amygdalin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or media).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with cyanogenic glycosides A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the cyanogenic glycoside at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Conclusion

Amygdalin exhibits a range of biological activities, with its anticancer effects being the most studied. It can induce apoptosis, inhibit cell proliferation, and reduce the metastatic potential of cancer cells through various signaling pathways. While other cyanogenic glycosides like linamarin also show promise, particularly in combination with enzymatic activation, there is a significant lack of direct comparative studies to definitively rank their bioactivities. The data for prunasin and dhurrin is even more limited.

Future research should focus on conducting head-to-head comparative studies of purified cyanogenic glycosides on a panel of cancer cell lines and in relevant in vivo models. This will provide a clearer understanding of their relative potencies and therapeutic potential. Furthermore, elucidating the specific molecular mechanisms of action for less-studied cyanogenic glycosides is crucial for advancing their potential development as therapeutic agents. This guide serves as a starting point for researchers, highlighting the current state of knowledge and the critical need for further comparative research in this field.

References

A Comparative Analysis of Reflux and Soxhlet Extraction for Amygdalin Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting an optimal extraction method is critical for isolating bioactive compounds like amygdalin (B1666031). This guide provides a comparative study of two conventional and widely used techniques: reflux and Soxhlet extraction. The comparison is based on experimental data concerning extraction efficiency, duration, and solvent consumption.

Performance Comparison: Reflux vs. Soxhlet Extraction

The primary difference between reflux and Soxhlet extraction lies in the continuous cycling of fresh solvent in the Soxhlet apparatus, which generally leads to a more exhaustive extraction over time. In contrast, reflux extraction involves heating the material in a solvent at a constant temperature.

A study comparing the extraction of amygdalin from apple seeds demonstrated that Soxhlet extraction, although more time-consuming, yielded a significantly higher amount of the compound.[1] Specifically, the Soxhlet method extracted more than three times the amygdalin obtained with the reflux method.[1][2] However, another study on apricot kernels and Prunus tomentosa thunb found that reflux extraction using water with 0.1% citric acid was the most effective method.[3][4] This suggests that the optimal method can be dependent on the plant matrix and the specific solvent system used.

Quantitative Data Summary

The following table summarizes the quantitative results from comparative studies on amygdalin extraction.

ParameterReflux ExtractionSoxhlet ExtractionSource(s)
Amygdalin Yield Lower (Approx. 1/3 of Soxhlet)Higher (2.28 mg/g from apple seeds)[1]
Extraction Time 100 minutes16 hours[1]
Solvent & Temperature Ethanol (B145695), 70-90°CMethanol (B129727), 65-70°C[1]
Solvent & Temperature Water with 0.1% citric acid, 60°CMethanol, 70°C[3]
Optimal Time 2.5 hours5 hours[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on procedures described in the cited literature.

Reflux Extraction Protocol

This protocol is adapted from a study on amygdalin extraction from apple seeds.[1]

  • Sample Preparation: 0.85 g of dried and ground seed material is used.

  • Solvent Addition: 50 mL of ethanol is added per gram of the sample.

  • Extraction: The mixture is heated to a temperature of 70-90°C and stirred at 320 rpm for 100 minutes.

  • Filtration: The resulting extract is filtered under a vacuum.

An alternative reflux protocol found to be effective for apricot kernels involves using water with 0.1% citric acid as the solvent, with an optimal extraction time of 2.5 hours at 60°C.[3] The addition of citric acid helps to prevent the decomposition of amygdalin.[3]

Soxhlet Extraction Protocol

This protocol is also based on the study of amygdalin extraction from apple seeds.[1]

  • Sample Preparation: 0.85 g of dried and ground seed material is placed in a thimble.

  • Solvent Addition: 200 mL of methanol is used as the solvent.

  • Extraction: The extraction is carried out for 16 hours at a temperature of 65-70°C with stirring at 180 rpm.

  • Concentration: The extract is concentrated using a rotary evaporator to a volume comparable to that obtained from the reflux extraction.

Visualizing the Extraction Workflows

To better illustrate the processes, the following diagrams outline the general workflows for reflux and Soxhlet extraction.

Reflux_Workflow cluster_Reflux Reflux Extraction A Plant Material + Solvent in Flask B Heating and Stirring at Constant Temperature A->B Heat C Condensation of Solvent Vapors B->C Vaporization E Filtration of Extract B->E After Extraction Time D Solvent Returns to Flask C->D Dripping D->B F Final Extract E->F

Caption: General workflow of the reflux extraction process.

Soxhlet_Workflow cluster_Soxhlet Soxhlet Extraction S1 Solvent in Boiling Flask S2 Solvent Vapor Rises S1->S2 Heat S8 Final Extract in Boiling Flask S1->S8 After Multiple Cycles S3 Condenser S2->S3 S4 Fresh Solvent Drips into Thimble S3->S4 S5 Plant Material in Thimble S4->S5 S6 Siphon Tube Fills S5->S6 S7 Solvent with Extracted Compound Siphons Back S6->S7 Siphoning S7->S1

Caption: General workflow of the Soxhlet extraction process.

Conclusion

The choice between reflux and Soxhlet extraction for amygdalin depends on the specific research goals and available resources. Soxhlet extraction can provide a higher yield but requires a significantly longer extraction time.[1] Reflux extraction is faster and can be optimized with different solvent systems, such as aqueous citric acid, to enhance its effectiveness.[3] For rapid screening or when dealing with heat-sensitive compounds, a shorter reflux time might be preferable. However, for exhaustive extraction to quantify total amygdalin content, the Soxhlet method appears to be more thorough, albeit at the cost of time and potentially higher solvent consumption. Researchers should consider these trade-offs when selecting their extraction methodology.

References

A Comparative Guide to the Anti-Metastatic Potential of Amygdalin in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-metastatic potential of amygdalin (B1666031) with other established chemotherapeutic and targeted agents in non-small cell lung cancer (NSCLC) cell lines. The data presented is based on available in vitro experimental evidence, offering a valuable resource for researchers investigating novel anti-cancer therapies.

Introduction

Metastasis is the primary cause of mortality in NSCLC patients. The search for compounds that can inhibit the metastatic cascade is a critical area of oncology research. Amygdalin, a naturally occurring cyanogenic glycoside, has been investigated for its anti-cancer properties, including its potential to inhibit cell migration and invasion, key processes in metastasis. This guide compares the in vitro anti-metastatic effects of amygdalin against standard-of-care agents: cisplatin (B142131), paclitaxel (B517696), gefitinib (B1684475), and erlotinib (B232).

Comparative Analysis of Anti-Metastatic and Anti-Proliferative Effects

The following tables summarize the quantitative data on the effects of amygdalin and alternative agents on the proliferation, migration, and invasion of various NSCLC cell lines. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, warranting cautious interpretation of direct comparisons.

Table 1: Effect of Amygdalin on NSCLC Cell Lines

Cell LineConcentrationEffect on ProliferationEffect on MigrationEffect on InvasionReference
H1299/M2.5 mg/ml15.6% inhibitionSignificantly inhibitedSignificantly inhibited[1]
H1299/M5 mg/ml25.1% inhibitionSignificantly inhibitedSignificantly inhibited[1]
PA/M2.5 mg/ml15.6% inhibitionSignificantly inhibitedSignificantly inhibited[1]
PA/M5 mg/ml25.1% inhibitionSignificantly inhibitedSignificantly inhibited[1]

Table 2: Comparative Effects of Alternative Anti-Metastatic Agents on NSCLC Cell Lines

AgentCell LineConcentrationEffect on Proliferation/Viability (IC50)Effect on Migration/InvasionReference
Cisplatin A5494.97 ± 0.32 µg/mL (48h)Dose-dependent inhibition of migrationDose-dependent inhibition of invasion[2][3]
NCI-H12997.140 μg/mL (72h)Weaker migration and invasion after treatment with GC7 (an eIF5A-2 inhibitor that enhances cisplatin sensitivity)Not specified[4]
Paclitaxel H1299285.9 nM (IC50, 24h)Low doses (5 nM) inhibited motilitySynergistic inhibition with Withaferin A[5][6]
A549Not specifiedLow doses (5 nM) inhibited motilitySynergistic inhibition with Withaferin A[5]
Gefitinib A549~1.22 x 10⁻⁵ M (IC50, 72h)Dose-dependent inhibitionDose-dependent inhibition[7]
PC-95.65 x 10⁻⁸ M (IC50, 72h)Synergistic inhibition with docetaxelNot specified[7]
Erlotinib A549~5 µmol/L (IC50)IC50 for migration ~500 nmol/LPotent inhibition of migration[8]
HCC827Not specifiedDose-dependent growth inhibitionNot specified[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

NSCLC cell lines (e.g., H1299, PA, A549, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Wound Healing (Scratch) Assay
  • Cells are seeded in 6-well plates and grown to confluence.

  • A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Fresh medium containing the test compound (amygdalin or alternatives) at various concentrations is added.

  • Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • The width of the scratch is measured, and the percentage of wound closure is calculated to quantify cell migration.

Transwell Migration Assay
  • Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in 24-well plates.

  • The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).

  • NSCLC cells, pre-treated with the test compound or vehicle control in serum-free medium, are seeded into the upper chamber.

  • The plates are incubated for a specified period (e.g., 24 hours) to allow cell migration through the membrane.

  • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

  • The number of migrated cells is counted in several random fields under a microscope.

Matrigel Invasion Assay

This assay is similar to the transwell migration assay, with the addition of a layer of Matrigel on the upper surface of the transwell membrane to mimic the extracellular matrix.

  • Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify.

  • The subsequent steps are the same as the transwell migration assay. The ability of cells to invade through the Matrigel barrier is a measure of their invasive potential.

Western Blot Analysis
  • NSCLC cells are treated with the test compounds for a specified duration.

  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., integrin β1, E-cadherin, p-Akt, EGFR).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by amygdalin and the general workflows for the experimental assays.

Amygdalin_Signaling_Pathway Amygdalin Amygdalin Integrin_beta1 Integrin β1 Amygdalin->Integrin_beta1 downregulates Integrin_beta4 Integrin β4 Amygdalin->Integrin_beta4 downregulates ILK ILK Amygdalin->ILK downregulates FAK FAK Amygdalin->FAK downregulates p_FAK p-FAK Amygdalin->p_FAK downregulates beta_catenin β-catenin Amygdalin->beta_catenin downregulates E_cadherin E-cadherin Amygdalin->E_cadherin upregulates Integrin_beta1->ILK Integrin_beta1->FAK Integrin_beta4->FAK Akt_mTOR Akt-mTOR Pathway ILK->Akt_mTOR FAK->p_FAK p_FAK->beta_catenin Metastasis Cell Migration & Invasion Akt_mTOR->Metastasis promotes beta_catenin->Metastasis promotes E_cadherin->Metastasis inhibits

Caption: Amygdalin inhibits NSCLC metastasis by modulating integrin signaling.

Experimental_Workflow Start Start Cell_Culture NSCLC Cell Culture (e.g., H1299, A549) Start->Cell_Culture Treatment Treatment with Amygdalin or Alternatives Cell_Culture->Treatment Wound_Healing Wound Healing Assay Treatment->Wound_Healing Transwell_Migration Transwell Migration Assay Treatment->Transwell_Migration Matrigel_Invasion Matrigel Invasion Assay Treatment->Matrigel_Invasion Western_Blot Western Blot Analysis Treatment->Western_Blot Analysis Data Analysis and Quantification Wound_Healing->Analysis Transwell_Migration->Analysis Matrigel_Invasion->Analysis Western_Blot->Analysis End End Analysis->End

Caption: General workflow for in vitro anti-metastatic assays.

Discussion

The available data suggests that amygdalin exhibits anti-metastatic properties in NSCLC cell lines at concentrations lower than those required to inhibit cell proliferation.[1] This selective effect on migration and invasion is a desirable characteristic for an anti-metastatic agent. The mechanism of action appears to involve the downregulation of key players in cell adhesion and migration, such as integrins β1 and β4, FAK, ILK, and β-catenin, while upregulating the cell-cell adhesion molecule E-cadherin.[10][11] This modulation of cell adhesion molecules likely disrupts the cancer cells' ability to interact with the extracellular matrix and migrate to distant sites. The inhibition of the Akt-mTOR pathway further contributes to its anti-metastatic effects.[1][11]

In comparison, established chemotherapeutic agents like cisplatin and paclitaxel also exhibit anti-metastatic effects, although their primary mechanism is cytotoxicity. Cisplatin has been shown to influence the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[4][12][13] Paclitaxel disrupts microtubule dynamics, which is essential for cell motility.[14][15] The targeted therapies, gefitinib and erlotinib, inhibit the EGFR signaling pathway, which is known to be involved in cell proliferation, survival, invasion, and metastasis.[16][17][18]

While a direct quantitative comparison is challenging due to the heterogeneity of the published data, this guide provides a foundational overview of the anti-metastatic potential of amygdalin in the context of other anti-cancer agents. Further standardized studies are required to definitively establish the comparative efficacy of amygdalin.

Conclusion

Amygdalin demonstrates promising anti-metastatic potential in preclinical in vitro models of NSCLC. Its ability to inhibit cancer cell migration and invasion at non-toxic concentrations warrants further investigation. This guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a comparative framework for evaluating amygdalin as a potential therapeutic agent for metastatic NSCLC.

References

Comparative efficacy of R-amygdalin and S-neoamygdalin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant focus on the anti-cancer properties of R-amygdalin, while its epimer, S-neoamygdalin, is largely considered inactive. This guide provides a detailed comparison of the two compounds, summarizing the experimental data for R-amygdalin's efficacy in cancer cells and highlighting the current understanding of S-neoamygdalin's biological activity.

Introduction

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits like apricots and bitter almonds, exists in two stereoisomeric forms: R-amygdalin and S-neoamygdalin.[1] R-amygdalin is the naturally occurring form and has been the subject of numerous studies investigating its potential as an anti-cancer agent.[1] S-neoamygdalin is the synthetic epimer, which can be formed from R-amygdalin under certain conditions such as extraction, refluxing, or storage in neutral or alkaline solutions.[1][2] This guide synthesizes the current scientific knowledge on the comparative efficacy of these two molecules in the context of cancer therapy.

Comparative Efficacy: A Stark Contrast

The available research overwhelmingly points to R-amygdalin as the biologically active form concerning anti-cancer effects. In contrast, S-neoamygdalin is often reported to be ineffective. Some studies suggest that the conversion of R-amygdalin to S-neoamygdalin during processing may render it inactive against cancer cells.[1] There is a notable absence of in-vitro or in-vivo studies demonstrating any significant anti-tumor activity for S-neoamygdalin. Therefore, this comparison will focus on the documented efficacy of R-amygdalin, with the understanding that S-neoamygdalin is considered to lack this activity.

R-amygdalin: In Vitro Efficacy against Cancer Cell Lines

R-amygdalin has been shown to exhibit cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the observed effects of R-amygdalin on different cancer cell lines from various studies.

Cell LineCancer TypeConcentrationObserved EffectsReference
MCF-7Breast Cancer39 mM (IC50)Inhibition of cell growth, induction of malondialdehyde and oxidized glutathione.[3]
T47DBreast Cancer45 mM (IC50)Inhibition of cell growth, induction of malondialdehyde and oxidized glutathione.[3]
A549Lung CancerNot specifiedInhibition of Survivin and XIAP gene expression.[4]
AGSGastric CancerNot specifiedInhibition of Survivin and XIAP gene expression.[4]
HL-60Promyelocytic Leukemia6.4 mg/mL (IC50)Cytotoxic effects in the presence of β-glucosidase.[3]
KBOral Cancer50 µg/mL (Almond extract), 100 µg/mL (Apricot extract)78% and 82% cell killing, respectively.[5]
HeLaCervical Cancer1.25–20 mg/mLInitiation of apoptosis, reduction of Bcl-2 expression.[1]
DU145 & LNCaPProstate CancerNot specifiedIncreased expression of Bax, decreased expression of Bcl-2, and activation of caspase-3.[1]
RT112 & TCCSUPBladder Cancer1.25–10 mg/mLLimited proliferative capacity and apoptosis, decrease in cdk4 expression.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to assess the anti-cancer effects of R-amygdalin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay:

MTT_Workflow start Cancer cells seeded in 96-well plates treatment Cells treated with varying concentrations of R-amygdalin start->treatment incubation1 Incubation for a specified period (e.g., 24, 48, 72 hours) treatment->incubation1 add_mtt MTT reagent is added to each well incubation1->add_mtt incubation2 Incubation to allow formazan (B1609692) crystal formation add_mtt->incubation2 solubilization Solubilizing agent (e.g., DMSO) is added incubation2->solubilization measurement Absorbance is measured using a microplate reader solubilization->measurement end Calculation of cell viability and IC50 values measurement->end

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assays

Apoptosis induction by R-amygdalin is often evaluated using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and by measuring the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and caspases through Western blotting.

General Protocol for Western Blotting:

  • Cell Lysis: Cancer cells, both treated with R-amygdalin and untreated controls, are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways Modulated by R-amygdalin

R-amygdalin is proposed to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival and proliferation. One of the prominent pathways is the induction of apoptosis.

Apoptosis Induction Pathway

Apoptosis_Pathway amygdalin R-amygdalin bax Bax (Pro-apoptotic) amygdalin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Downregulates caspase3 Caspase-3 bax->caspase3 Activates bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: R-amygdalin's proposed mechanism of apoptosis induction.

Conclusion

The current body of scientific evidence strongly indicates that R-amygdalin possesses in vitro anti-cancer properties against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest. Conversely, its epimer, S-neoamygdalin, is widely considered to be biologically inactive in this regard. This disparity highlights the critical importance of stereochemistry in the biological activity of amygdalin. Further research is warranted to fully elucidate the therapeutic potential and safety profile of pure R-amygdalin in oncology. However, based on existing literature, S-neoamygdalin does not appear to be a viable candidate for cancer therapy. Researchers and drug development professionals should focus their efforts on the R-enantiomer while being mindful of its potential for epimerization to the inactive S-form during handling and formulation.

References

Cross-Species Comparison of Amygdalin Metabolic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species variations in the metabolic fate of amygdalin (B1666031) is critical for both toxicological assessment and potential therapeutic exploration. This guide provides a comparative overview of amygdalin's metabolic pathways in humans, rats, dogs, hamsters, and rabbits, supported by experimental data and detailed methodologies.

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, undergoes a multi-step enzymatic hydrolysis that dictates its bioavailability and toxic potential. The primary pathway involves the sequential cleavage of its two glucose units, ultimately releasing hydrogen cyanide (HCN), a potent toxin. This metabolic process is highly dependent on the enzymatic machinery present in the host and, most significantly, its gut microbiota.

Metabolic Pathways and Key Enzymes

The metabolism of amygdalin proceeds through the following key steps:

  • Amygdalin to Prunasin (B192207): The first glucose molecule is cleaved from amygdalin by the enzyme β-glucosidase (specifically amygdalin hydrolase), forming prunasin.

  • Prunasin to Mandelonitrile (B1675950): The second glucose molecule is removed from prunasin by another β-glucosidase (prunasin hydrolase), yielding mandelonitrile.

  • Mandelonitrile to Benzaldehyde (B42025) and Hydrogen Cyanide: Mandelonitrile is unstable and can spontaneously or enzymatically (via mandelonitrile lyase) decompose into benzaldehyde and hydrogen cyanide.

While plants that produce amygdalin also contain the necessary β-glucosidases for its hydrolysis, in mammals, the primary site of this metabolic activity is the gut, driven by the diverse enzymatic capabilities of the resident microbiota.[1][2] The phylum Bacteroidetes, in particular, is known to possess high β-glucosidase activity.[3][4]

Mammalian tissues themselves have limited capacity to hydrolyze amygdalin. Studies have shown that intestinal enzymes can hydrolyze amygdalin to prunasin, but the subsequent release of cyanide is predominantly a result of microbial action in the lower gastrointestinal tract.[5] This explains the significant difference in toxicity observed between oral and intravenous administration of amygdalin, with the former being considerably more toxic due to the metabolic activity of the gut flora.[2]

Below is a diagram illustrating the general metabolic pathway of amygdalin.

Amygdalin_Metabolism amygdalin Amygdalin prunasin Prunasin amygdalin->prunasin β-glucosidase (Amygdalin hydrolase) glucose1 Glucose amygdalin->glucose1 mandelonitrile Mandelonitrile prunasin->mandelonitrile β-glucosidase (Prunasin hydrolase) glucose2 Glucose prunasin->glucose2 benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide mandelonitrile->hcn

Figure 1. General metabolic pathway of amygdalin.

Comparative Enzyme Kinetics

The efficiency of amygdalin hydrolysis by β-glucosidases varies across species, which can be quantified by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

SpeciesEnzyme SourceSubstrateKmVmaxReference
HamsterCecal microbiota (crude β-glucosidase)Amygdalin3.63 x 10⁻⁵ M0.35 nmol/min/mg protein

No specific Km and Vmax values for amygdalin hydrolysis by human, rat, dog, or rabbit gut microbiota were identified in the reviewed literature.

Comparative Pharmacokinetics

The pharmacokinetic parameters of amygdalin and its metabolites also exhibit significant inter-species differences, particularly following oral administration.

SpeciesAdministration RouteDoseCmaxTmaxt1/2Oral BioavailabilityReference
Rat Oral20 mg/kg1702.52 ± 108.06 ng/mL1.50 ± 0.08 h8.45 ± 0.14 h-[6]
Dog Oral----A few percent[7]
Intravenous-----[7]
Human Oral500 mg tablet< 525 ng/mL0.5 - 1 h-Low[8]
Intravenous4.5 g/m²up to 1401 µg/mL-120.3 min (elimination)-[8]
Rabbit Intramuscular0.6 and 3.0 mg/kg/day----[9][10]
Oral (apricot seeds)60 and 300 mg/kg/day----[9]

Pharmacokinetic data for rabbits after oral administration of pure amygdalin was limited.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for assessing the pharmacokinetics of amygdalin in rats following oral administration.

G1 cluster_pre Pre-study cluster_study Study Day cluster_post Post-study acclimatization Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of Amygdalin fasting->dosing blood_collection Blood Sampling (Serial time points) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation analysis LC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Figure 2. Workflow for an in vivo pharmacokinetic study.

Procedure:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight with free access to water before dosing.

  • Dosing: A single oral dose of amygdalin (e.g., 20 mg/kg) is administered via gavage.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 10, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -20°C or lower until analysis.

  • Sample Analysis: Plasma concentrations of amygdalin and its metabolites are quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using appropriate software.

In Vitro Metabolism by Gut Microbiota

This protocol outlines a general method for studying the metabolism of amygdalin by gut microbiota from different species.

G2 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis fecal_collection Fecal Sample Collection inoculum_prep Fecal Slurry Preparation (Anaerobic conditions) fecal_collection->inoculum_prep incubation Incubation of Amygdalin with Fecal Slurry inoculum_prep->incubation sampling Aliquoting at Time Points incubation->sampling extraction Metabolite Extraction sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis

Figure 3. Workflow for an in vitro gut microbiota metabolism study.

Procedure:

  • Fecal Sample Collection: Fresh fecal samples are collected from the target species (e.g., human, rat, dog).

  • Inoculum Preparation: Fecal slurries (e.g., 10% w/v) are prepared in an anaerobic medium (e.g., pre-reduced peptone-yeast extract-Fildes digest broth) under anaerobic conditions (e.g., in an anaerobic chamber).

  • Incubation: Amygdalin is added to the fecal slurry at a specific concentration. The mixture is incubated anaerobically at 37°C.

  • Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination and Extraction: The reaction in the aliquots is terminated (e.g., by adding a solvent like methanol (B129727) or acetonitrile), and the samples are centrifuged to remove solids. The supernatant containing the metabolites is collected.

  • Analysis: The concentrations of amygdalin and its metabolites in the supernatant are determined by a validated analytical method like HPLC or LC-MS/MS.

Conclusion

The metabolism of amygdalin is a complex process that varies significantly across species, primarily due to differences in the composition and enzymatic activity of the gut microbiota. The data presented in this guide highlight the importance of considering these species-specific differences when extrapolating toxicological data or evaluating the potential therapeutic applications of amygdalin. Further research is needed to fully characterize the enzyme kinetics of amygdalin hydrolysis by the gut microbiota of different species and to obtain more comprehensive pharmacokinetic data, particularly in humans. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

Amygdalin's Role in Prostate Cancer: A Comparative Guide to Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of amygdalin's efficacy in inducing cell cycle arrest in prostate cancer cells against established therapeutic alternatives. The information is compiled from preclinical studies to offer a validation framework for amygdalin's potential role in oncology research and development. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Comparative Analysis of Cell Cycle Arrest in Prostate Cancer Cells

Amygdalin (B1666031) has been shown to induce cell cycle arrest in prostate cancer cells, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. The following tables compare the effects of amygdalin with other compounds known to influence the cell cycle in prostate cancer.

Table 1: Effect of Amygdalin and Alternatives on Cell Cycle Distribution in Prostate Cancer Cell Lines

CompoundCell LineConcentrationTreatment Duration% Cells in G0/G1% Cells in S% Cells in G2/MReference
Amygdalin LNCaP10 mg/mL24h / 2 weeksIncreasedDecreasedDecreased[1]
DU-14510 mg/mL24h / 2 weeksIncreasedDecreasedDecreased[1]
PC310 mg/mL24h / 2 weeksIncreasedDecreasedDecreased[1]
Docetaxel (B913) PC310 nM72h--Increased (G2/M arrest)[2]
LNCaP10 nM72h--Increased (G2/M arrest)[2]
DU-14510 nM72h--Increased (G2/M arrest)[2]
Bicalutamide (B1683754) LNCaP20-80 µM48hIncreased (G1 arrest)Decreased-[3]
Enzalutamide LNCaP--G1/S arrest--[4]
Abiraterone PC-330 µM---Mitotic defects[5][6]

Note: "-" indicates that specific quantitative data was not provided in the referenced abstract.

Table 2: Modulation of Cell Cycle Regulatory Proteins by Amygdalin and Alternatives

CompoundTarget ProteinsEffectCell Line(s)Reference
Amygdalin cdk1, cdk2, cdk4ModulatedLNCaP, DU-145, PC3[1]
Cyclin A, Cyclin B, Cyclin D3ModulatedLNCaP, DU-145, PC3[1]
p19, p27Modulated (after 2 weeks)LNCaP, DU-145, PC3[1]
Docetaxel cdc2 kinasePhosphorylation (inactivation)DU-145, LNCaP[7]
Cyclin B1, CDK1SuppressionC4-2B, DU-145[8]
Bicalutamide ----
Enzalutamide ----
Abiraterone p21mRNA suppressionPC-3[6]

Note: "-" indicates that specific data on modulation of these proteins was not provided in the referenced abstracts.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Amygdalin_Cell_Cycle_Arrest_Pathway cluster_cell_cycle Cell Cycle Progression Amygdalin Amygdalin CDK4_D3 CDK4 / Cyclin D3 Amygdalin->CDK4_D3 modulates CDK2_A CDK2 / Cyclin A Amygdalin->CDK2_A modulates CDK1_B CDK1 / Cyclin B Amygdalin->CDK1_B modulates p19_p27 p19 / p27 Amygdalin->p19_p27 modulates G1_S_Transition G1 to S Transition CDK4_D3->G1_S_Transition CDK2_A->G1_S_Transition G2_M_Transition G2 to M Transition CDK1_B->G2_M_Transition p19_p27->CDK4_D3 p19_p27->CDK2_A inhibits

Caption: Amygdalin-induced cell cycle arrest pathway in prostate cancer cells.

Experimental_Workflow_Cell_Cycle_Analysis start Prostate Cancer Cell Culture (LNCaP, DU-145, PC3) treatment Treatment with Amygdalin or Alternative Compound start->treatment harvest Cell Harvesting treatment->harvest fixation Cell Fixation (e.g., with Ethanol) harvest->fixation staining Propidium (B1200493) Iodide (PI) Staining (with RNase treatment) fixation->staining flow_ flow_ staining->flow_ flow_cytometry Flow Cytometry Analysis data_analysis Data Analysis (Cell Cycle Phase Distribution) flow_cytometry->data_analysis cytometry cytometry

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

Cell Culture and Treatment

Prostate cancer cell lines (LNCaP, DU-145, PC3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to attach overnight before being exposed to various concentrations of amygdalin or alternative compounds for the specified durations.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 70% ice-cold ethanol (B145695) and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[9][10]

Western Blotting for Cell Cycle Proteins
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the cell cycle regulatory proteins of interest (e.g., CDK1, CDK2, CDK4, Cyclin A, Cyclin B, Cyclin D3, p19, p27).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin) used as a loading control.[1][11][12]

Conclusion

The available preclinical data suggests that amygdalin induces G0/G1 cell cycle arrest in prostate cancer cells by modulating the expression of key regulatory proteins. When compared to other agents, amygdalin's effect on the cell cycle appears to be distinct from the G2/M arrest typically induced by taxanes like docetaxel. While the in-vitro evidence is compelling, further research, including direct comparative studies and in-vivo validation, is necessary to fully elucidate the therapeutic potential of amygdalin in prostate cancer. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for researchers pursuing this line of investigation.

References

Comparative analysis of oral versus intravenous amygdalin pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion of amygdalin (B1666031) administered via oral and intravenous routes, supported by experimental data.

This guide provides a comparative analysis of the pharmacokinetic profiles of amygdalin when administered orally versus intravenously. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the compound's behavior in the body depending on the route of administration. Significant differences in bioavailability, metabolic pathways, and potential for toxicity are highlighted, supported by data from preclinical and clinical studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of amygdalin exhibit stark differences between oral and intravenous administration, primarily due to first-pass metabolism and enzymatic degradation in the gastrointestinal tract. Intravenous administration leads to higher systemic exposure of unchanged amygdalin, while oral intake results in very low bioavailability and the production of metabolites, including cyanide.

ParameterIntravenous Administration (Human)Oral Administration (Human)Oral Administration (Rat)
Dose 4.5 g/m²500 mg tablet20 mg/kg
Peak Plasma Concentration (Cmax) Up to 1401 µg/mL[1]< 525 ng/mL[1]-
Time to Peak Concentration (Tmax) -30-60 minutes[1]< 2 hours[2]
Elimination Half-life (t½) 120.3 minutes (mean)[1]-~8.45 hours[2]
Clearance (CL) 99.3 mL/min (mean)[1]--
Bioavailability 100% (by definition)~1%[3]-
Urinary Excretion (unchanged drug) 65.8% (mean)[1]19.1% (mean)[1]-
Cyanide in Blood No significant increase[1][4]Significant increase (up to 2.1 µg/mL)[1][4]-

Experimental Protocols

The data presented is derived from studies employing specific methodologies to analyze amygdalin pharmacokinetics. Below are representative experimental protocols.

Human Pharmacokinetic Study (Ames et al., 1981)
  • Subjects: Six patients with advanced cancer.[4]

  • Intravenous Administration: Patients received 4.5 g/m² of amygdalin via rapid intravenous injection daily for 21 consecutive days.[1]

  • Oral Administration: Following the intravenous course, patients were administered 500 mg amygdalin tablets three times daily.[1][4]

  • Sample Collection: Blood and urine samples were collected at various time points. For intravenous administration, plasma samples were collected to determine amygdalin concentrations. For oral administration, whole blood was analyzed for cyanide concentrations.[1]

  • Analytical Method: Amygdalin concentrations in plasma and urine were determined using a gas chromatography/mass spectrometry (GC/MS) assay.[1]

Animal Pharmacokinetic Study (Li et al., referenced in a review)
  • Subjects: Rats.[2]

  • Oral Administration: A single dose of 20 mg/kg of amygdalin was administered orally.[2]

  • Sample Collection: Plasma samples were collected at various time points, with the first detection of amygdalin within 5 minutes.[2]

  • Analytical Method: The specific analytical method was not detailed in the secondary source.

Visualizing the Processes

To better understand the experimental approach and the metabolic fate of amygdalin, the following diagrams are provided.

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis IV Intravenous Infusion (e.g., 4.5 g/m²) Blood Blood Sampling (Plasma/Whole Blood) IV->Blood Oral Oral Administration (e.g., 500 mg tablet) Oral->Blood LCMS LC-MS/MS or GC/MS Analysis (Amygdalin & Metabolites) Blood->LCMS CyanideAssay Cyanide Assay Blood->CyanideAssay Urine Urine Collection Urine->LCMS PK_Model Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LCMS->PK_Model CyanideAssay->PK_Model

Typical experimental workflow for an amygdalin pharmacokinetic study.

The metabolic pathway of amygdalin is heavily dependent on the route of administration. The oral route exposes amygdalin to enzymatic breakdown in the gut, a step that is bypassed with intravenous injection.

amygdalin_metabolism cluster_oral Oral Administration cluster_iv Intravenous Administration Amygdalin_Oral Amygdalin Prunasin Prunasin Amygdalin_Oral->Prunasin β-glucosidase (small intestine) Glucose Glucose Amygdalin_Oral->Glucose Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile β-glucosidase (gut microbiota) Prunasin->Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Amygdalin_IV Amygdalin Excretion Renal Excretion (largely unchanged) Amygdalin_IV->Excretion

Metabolic pathways of amygdalin following oral and IV administration.

Conclusion

The route of administration profoundly impacts the pharmacokinetics of amygdalin. Intravenous administration results in high plasma concentrations of the parent compound with minimal metabolism and is primarily cleared by the kidneys.[1] In contrast, oral administration leads to poor bioavailability due to extensive first-pass metabolism by intestinal enzymes and gut microflora.[3] This oral metabolic process is responsible for the release of hydrogen cyanide, a molecule associated with the compound's toxicity.[1] These significant differences are critical for researchers and drug development professionals to consider when evaluating the potential therapeutic applications and safety profile of amygdalin.

References

A Comparative Analysis of Amygdalin Efficacy from Bitter and Sweet Almond Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of amygdalin (B1666031) derived from bitter (Prunus dulcis var. amara) and sweet (Prunus dulcis var. dulcis) almond extracts. The comparative analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in research and development.

The fundamental difference in the therapeutic potential of extracts from bitter and sweet almonds lies in their amygdalin concentration. Bitter almonds are a rich source of amygdalin, containing substantial amounts, whereas sweet almonds contain only trace levels.[1] This significant disparity in amygdalin content is the primary determinant of the differential efficacy of their respective extracts.

Data Presentation: Amygdalin Content and In Vitro Efficacy

The following tables summarize the quantitative data on amygdalin content in bitter versus sweet almonds and the in vitro anticancer effects of amygdalin on various cancer cell lines.

Table 1: Amygdalin Content in Bitter vs. Sweet Almonds

Almond TypeAmygdalin Concentration (mg/100g)Reference
Bitter Almonds3,300 - 5,400[1]
Sweet Almonds0.2 - 16[1]

Table 2: In Vitro Anticancer Efficacy of Amygdalin

Cell LineCancer TypeAmygdalin ConcentrationObserved EffectsReference
A498, Caki-1, KTC-26Renal Cell Carcinoma10 mg/mLReduced cell growth and proliferation, cell cycle arrest in G0/1 or S phase.[2]
DU-145, PC3Prostate CancerNot SpecifiedInhibition of chemotactic activity, migration, and adhesion.[3]
H1299/M, PA/MNon-Small Cell Lung CancerNot SpecifiedInhibition of cell proliferation, adhesion, migration, and invasion.[3]
HeLaCervical Carcinoma5-20 mg/mLDose-dependent decrease in cell survival, induction of apoptosis.[3]
UMUC3, RT112, TCCSUPBladder Cancer1.25-10 mg/mLConcentration-dependent suppression of growth and proliferation, cell cycle arrest in G0/G1.[3]

Experimental Protocols

Amygdalin Extraction from Almonds

This protocol describes a common method for extracting amygdalin from almond kernels for quantitative analysis.

Materials:

  • Ground almond kernels (bitter or sweet)

  • Methanol (B129727)

  • 0.1% Acetic acid in water

  • Solid-Phase Extraction (SPE) C18 columns

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Weigh 50 mg of finely ground almond sample into a centrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Shake the mixture overnight (15-24 hours) at room temperature.

  • Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 1 mL of 0.1% acetic acid in water.

  • Precondition a C18 SPE column with 2 mL of methanol followed by 2 mL of water.

  • Load the reconstituted sample onto the SPE column.

  • Wash the column with 2 mL of 0.1% acetic acid in water.

  • Elute amygdalin with 4 mL of 40:60 (v/v) methanol-water solution.

  • The eluate is then ready for quantification by methods such as UHPLC-MS/MS.[4]

Quantification of Amygdalin using UHPLC-(ESI)QqQ MS/MS

This protocol outlines the analytical method for the precise quantification of amygdalin in the prepared extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer (QqQ MS/MS) with Electrospray Ionization (ESI)

Procedure:

  • Filter the extract obtained from the extraction protocol through a 0.2 μm filter.

  • Inject the filtered extract into the UHPLC system.

  • Perform chromatographic separation on a suitable column (e.g., C18).

  • The eluent from the UHPLC is introduced into the ESI source of the mass spectrometer.

  • Analyze the sample using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantify the amygdalin concentration by comparing the peak area to a standard curve generated from known concentrations of an amygdalin standard.[1][4]

Mandatory Visualizations

Signaling Pathways Modulated by Amygdalin

Amygdalin has been shown to exert its anticancer effects by modulating several key cellular signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.

Amygdalin_Signaling_Pathways Amygdalin Amygdalin Beta_Glucosidase β-Glucosidase Amygdalin->Beta_Glucosidase Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates p53 p53 Amygdalin->p53 Activates Akt_mTOR Akt/mTOR Pathway Amygdalin->Akt_mTOR Inhibits Integrins Integrins (β1, β4) Amygdalin->Integrins Downregulates HCN Hydrogen Cyanide (HCN) Beta_Glucosidase->HCN Hydrolysis Cytochrome_C_Oxidase Cytochrome C Oxidase HCN->Cytochrome_C_Oxidase Inhibits Mitochondria Mitochondria Apoptosis_Intrinsic Intrinsic Apoptosis Pathway Mitochondria->Apoptosis_Intrinsic Initiates Caspase3 Caspase-3 Apoptosis_Intrinsic->Caspase3 Activates Bax->Apoptosis_Intrinsic Bcl2->Apoptosis_Intrinsic Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p53->Cell_Cycle_Arrest Proliferation Cell Proliferation Akt_mTOR->Proliferation Adhesion_Migration Cell Adhesion & Migration Integrins->Adhesion_Migration

Caption: Amygdalin's anticancer signaling pathways.

Experimental Workflow: From Almond to Data

The logical flow from sample preparation to data analysis is a critical component of reproducible research.

Experimental_Workflow Start Almond Kernels (Bitter or Sweet) Grinding Cryogenic Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Data Quantification Analysis->Quantification Comparison Efficacy Comparison Quantification->Comparison

Caption: Workflow for amygdalin analysis.

Logical Relationship: Amygdalin Source and Efficacy

Logical_Relationship Bitter_Almond Bitter Almond Extract High_Amygdalin High Amygdalin Concentration Bitter_Almond->High_Amygdalin Sweet_Almond Sweet Almond Extract Low_Amygdalin Trace Amygdalin Concentration Sweet_Almond->Low_Amygdalin High_Efficacy Potential Therapeutic Efficacy High_Amygdalin->High_Efficacy Low_Efficacy Negligible Therapeutic Efficacy Low_Amygdalin->Low_Efficacy

Caption: Source-efficacy relationship.

References

Safety Operating Guide

Proper Disposal Procedures for Amygdaloside (Amygdalin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of amygdaloside, commonly known as amygdalin (B1666031), laetrile, or vitamin B17. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. Amygdalin is a cyanogenic glycoside, which upon hydrolysis, releases toxic hydrogen cyanide (HCN)[1][2]. Therefore, all waste containing amygdalin must be handled as cyanide-containing hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any work with amygdalin, it is imperative to have a designated and properly labeled hazardous waste container ready. All personnel must be trained on the risks of cyanide exposure and the appropriate emergency procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and nitrile gloves when handling amygdalin or its waste.

  • Ventilation: All handling of amygdalin, including weighing and dilutions, should be performed in a certified chemical fume hood to prevent inhalation of any potential hydrogen cyanide gas.

  • Avoid Incompatibilities: Keep amygdalin and its waste separate from acids and strong oxidizing agents. Contact with acids will cause the rapid release of highly toxic hydrogen cyanide gas.

Amygdalin Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal.

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers exclusively for amygdalin and other cyanide-containing waste.

  • Separate Solids and Liquids:

    • Liquid Waste: Collect all aqueous solutions containing amygdalin in a designated liquid waste container.

    • Solid Waste: All contaminated materials, such as gloves, paper towels, pipette tips, and empty vials, must be collected in a separate, clearly labeled solid waste container.

  • Empty Containers: The original container of amygdalin, even when empty, must be treated as hazardous waste and disposed of in the solid cyanide waste stream.

Decontamination and Neutralization Protocol

For small spills within a chemical fume hood or for the decontamination of glassware, a chemical neutralization process is required. The most common and effective method for laboratory-scale cyanide destruction is alkaline chlorination. This process involves two stages: the initial oxidation of cyanide to the less toxic cyanate (B1221674), followed by the further oxidation of cyanate to carbon dioxide and nitrogen gas[3][4].

Experimental Protocol: Alkaline Chlorination of Amygdalin Waste

This protocol is intended for the treatment of small quantities of aqueous amygdalin waste in a laboratory setting.

Materials:

  • Aqueous amygdalin waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 6N)

  • Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, typically 5-6% NaOCl)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate PPE and a certified chemical fume hood

Procedure:

  • Preparation: Place the container with the aqueous amygdalin waste in a larger secondary container within a chemical fume hood. Add a stir bar to the waste solution.

  • pH Adjustment (Stage 1):

    • Slowly add sodium hydroxide solution to the stirring waste while monitoring the pH.

    • Adjust the pH to a level between 10 and 11. A pH above 10 is crucial to prevent the formation of toxic cyanogen (B1215507) chloride gas during chlorination[5].

  • Oxidation to Cyanate (Stage 1):

    • Slowly add sodium hypochlorite solution to the alkaline waste solution while stirring continuously. A general guideline is to add approximately 17.3 mg of NaOCl for every 1 mg of cyanide[5]. Since the exact cyanide concentration from amygdalin degradation may be unknown, add bleach in small increments.

    • Continue stirring for at least 30-60 minutes to ensure the complete conversion of cyanide to cyanate[6].

  • pH Adjustment (Stage 2):

    • The pH of the solution may decrease during the first stage. If necessary, adjust the pH to between 8.5 and 9.0 for the second stage of oxidation[4].

  • Oxidation to CO2 and N2 (Stage 2):

    • Continue to add sodium hypochlorite solution to further oxidize the cyanate to carbon dioxide and nitrogen.

    • Allow the reaction to proceed for at least 1-2 hours with continuous stirring[6].

  • Final Disposal:

    • After the reaction is complete, the treated solution can be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations and EHS office.

Quantitative Data for Alkaline Chlorination

The following table summarizes key quantitative parameters for the alkaline chlorination process for cyanide waste.

ParameterStage 1: Cyanide to CyanateStage 2: Cyanate to CO2 & N2Rationale
pH 10.0 - 11.08.5 - 9.0Prevents formation of toxic cyanogen chloride gas.
Oxidizing Agent Sodium Hypochlorite (NaOCl)Sodium Hypochlorite (NaOCl)Readily available and effective for cyanide oxidation.
Reaction Time 30 - 60 minutes1 - 2 hoursEnsures complete conversion at each stage[6].
ORP Monitoring Plateau around +250 mVPlateau around +300 mVIndicates completion of the respective oxidation stage[4].

Note: Oxidation-Reduction Potential (ORP) values are approximate and can vary based on the specific waste matrix. ORP monitoring is an effective way to track the reaction's progress in real-time[7].

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Inside a Fume Hood:

    • Alert others in the area.

    • Clean the contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.

    • Collect all cleanup materials (absorbent pads, wipes, etc.) in the solid cyanide hazardous waste container.

  • Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and activate any local alarm systems.

    • Call your institution's emergency number and EHS office immediately.

    • Do not attempt to clean up a large spill or a spill of unknown quantity without proper training and equipment.

Visualizing the Process

To better understand the chemical breakdown and disposal workflow, the following diagrams are provided.

Amygdalin_Decomposition amygdalin Amygdalin prunasin Prunasin amygdalin->prunasin β-glucosidase glucose1 Glucose amygdalin->glucose1 mandelonitrile Mandelonitrile prunasin->mandelonitrile prunasin lyase glucose2 Glucose prunasin->glucose2 benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide (HCN) mandelonitrile->hcn

Caption: Enzymatic hydrolysis of amygdalin to its byproducts.

Amygdalin_Disposal_Workflow start Amygdalin Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste Container (Contaminated PPE, Vials) segregate->solid_waste Solid liquid_waste Aqueous Waste Container segregate->liquid_waste Liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_waste->ehs_pickup neutralize Neutralize via Alkaline Chlorination (in Fume Hood) liquid_waste->neutralize neutralize->ehs_pickup

Caption: Logical workflow for the safe disposal of amygdalin waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amygdaloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with compounds like Amygdaloside. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information.

This compound, a cyanogenic glycoside, presents a significant hazard as it is harmful if swallowed and can release toxic hydrogen cyanide upon enzymatic degradation.[1][2][3][4] Adherence to strict safety protocols is therefore critical.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Double gloving is advised, especially when there is a risk of contamination.[5][6] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Protective clothing/GownA lab coat or a chemical-resistant gown should be worn to protect against skin contact. Ensure it has a solid front and fits snugly at the wrists.
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse safety glasses at a minimum. In situations with a splash hazard, a face shield should be worn in conjunction with safety glasses or goggles.
Respiratory N-95 or N-100 respirator; Chemical cartridge respiratorFor procedures that may generate dust or aerosols, an N-95 or N-100 particulate respirator is necessary.[5] In the event of a large spill or when dealing with significant quantities, a chemical cartridge-type respirator is required.[5]

Quantitative Safety Data

Understanding the toxicity levels of this compound is crucial for risk assessment. The following table summarizes key quantitative data.

Data PointValueSpeciesReference
LD50 (Oral) 405 mg/kgRat[7]
LD50 (Oral) 522 mg/kgRat[7]
Lethal Dose (Estimated) 0.5 - 3.5 mg/kg body weightHuman[2]

Safe Handling and Disposal Workflow

To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be implemented.

Amygdaloside_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Handling Area (Well-ventilated, e.g., fume hood) gather_ppe Assemble Required PPE (Gloves, Gown, Eye Protection, Respirator) prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. weigh Weigh this compound (Avoid generating dust) don_ppe->weigh 3. dissolve Prepare Solutions (In a fume hood) weigh->dissolve 4. experiment Conduct Experiment dissolve->experiment 5. decontaminate Decontaminate Work Surfaces experiment->decontaminate 6. dispose_waste Dispose of Contaminated Waste (Follow institutional & local regulations) decontaminate->dispose_waste 7. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Safe handling workflow for this compound.

Experimental Protocols: Key Safety Procedures

1. Weighing Solid this compound:

  • Perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use a micro-spatula to handle the powder and avoid creating dust clouds.

  • Place a weighing paper or boat on the balance, tare it, and then carefully add the this compound.

2. Preparation of this compound Solutions:

  • Always conduct this procedure in a certified chemical fume hood.

  • Slowly add the weighed this compound to the solvent to prevent splashing.

  • Keep the container covered as much as possible during dissolution.

3. Spill Management:

  • Small Spills:

    • Ensure proper PPE is worn, including a respirator.

    • Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert the institutional safety officer.

    • Only personnel trained in hazardous material spill response should address the spill, wearing appropriate PPE, including a chemical cartridge respirator.

4. Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][4]

  • Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.